PSEM 308 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H22ClN3 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride |
InChI |
InChI=1S/C17H21N3.ClH/c1-11-9-13-3-2-4-14-10-15-16(18-20(11)17(13)14)12-5-7-19(15)8-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H |
Clé InChI |
VMTPPUMVLGEJNP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C3N1N=C4C5CCN(C4CC3=CC=C2)CC5.Cl |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Precision of Neuronal Control: A Technical Guide to the Mechanism of Action of PSEM 308 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSEM 308 hydrochloride is a chemogenetic tool, a member of the Pharmacologically Selective Actuator Module (PSEM) family of agonists, designed for the precise control of neuronal activity in preclinical research. It exerts its effects not through interaction with endogenous biological pathways, but by selectively activating specifically engineered chimeric ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). This guide provides a detailed exploration of the mechanism of action of this compound, summarizing its molecular interactions, functional consequences, and the experimental methodologies utilized to characterize its activity.
Core Mechanism of Action: Selective Activation of Engineered Chimeric Ion Channels
This compound's mechanism of action is fundamentally rooted in chemogenetics, a strategy that employs engineered receptors and exogenous, otherwise inert, small molecules to manipulate cell signaling. PSEM 308 is an agonist for PSAMs, which are synthetic ligand-gated ion channels.[1]
PSAMs are created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of another ligand-gated ion channel.[2] Crucially, the α7 nAChR ligand-binding domain is mutated to abolish the binding of its endogenous ligand, acetylcholine. This engineering ensures that the PSAM remains inactive in a biological system until the introduction of a specific PSEM, such as this compound.
The functional outcome of this compound activation of a PSAM is determined by the nature of the ion pore domain incorporated into the chimeric channel. This allows for either neuronal activation or inhibition, depending on the specific PSAM construct expressed in the target cells.
Neuronal Inhibition via PSAM-GlyR Chimeras
When this compound binds to a PSAM containing the ion pore domain of the inhibitory glycine (B1666218) receptor (GlyR), such as PSAML141F-GlyR , it induces the opening of a chloride (Cl-) selective channel.[2] The subsequent influx of anions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the action potential threshold. This results in the inhibition of neuronal activity.[1][2] This inhibitory action has been demonstrated to be effective in reducing neuronal excitability and has been explored in models of epilepsy.
Neuronal Activation via PSAM-5-HT3 Chimeras
Conversely, when this compound activates a PSAM engineered with the ion pore domain of the excitatory 5-hydroxytryptamine type 3 (5-HT3) receptor, such as PSAML141F,Y115F-5-HT3 , it triggers the opening of a non-selective cation channel.[2] The resulting influx of positive ions, such as sodium (Na+) and potassium (K+), depolarizes the neuronal membrane. This depolarization increases the likelihood of the neuron firing an action potential, thereby activating the neuron.[1][2]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 303.83 g/mol | As hydrochloride salt. |
| Recommended in vivo Concentration (mice) | ≤ 5 mg/kg | |
| Solubility | Up to 20 mM in DMSO; Up to 20 mM in ethanol (B145695) (with gentle warming) | |
| Purity | ≥98% |
Experimental Protocols
Detailed experimental protocols for the use of this compound are typically found within the primary research articles that employ this chemogenetic tool. The following represents a generalized workflow for a typical experiment.
General Experimental Workflow for in vivo Neuronal Modulation
-
Vector Construction and Delivery: A plasmid vector containing the genetic sequence for the desired PSAM (e.g., PSAML141F-GlyR or PSAML141F,Y115F-5-HT3) is constructed. This is often packaged into a viral vector, such as an adeno-associated virus (AAV), for targeted delivery to specific neuronal populations in the brain of a model organism.
-
Surgical Injection and Expression: The viral vector is stereotactically injected into the brain region of interest. A period of several weeks is allowed for the virus to transduce the target neurons and for the PSAM channels to be expressed and integrated into the cell membranes.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline or DMSO) and administered to the animal, typically via intraperitoneal (IP) injection.
-
Behavioral or Electrophysiological Recording: Following administration of this compound, the effects on neuronal activity and/or behavior are monitored. This can involve techniques such as in vivo electrophysiology to record action potentials, or behavioral assays to assess changes in motor function, anxiety, or other complex behaviors.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental logic associated with this compound.
Caption: Inhibitory action of PSEM 308 HCl via PSAM-GlyR.
Caption: Activational action of PSEM 308 HCl via PSAM-5-HT3.
Caption: Generalized workflow for in vivo experiments.
Conclusion
This compound is a powerful and highly specific chemogenetic agonist that enables bidirectional control of neuronal activity in animal models. Its mechanism of action, centered on the selective activation of engineered PSAM ion channels, provides a direct means to investigate the causal role of specific neuronal populations in complex physiological and behavioral processes. The choice of the PSAM ion pore domain (e.g., GlyR for inhibition or 5-HT3 for activation) dictates the functional outcome, offering researchers a versatile tool for dissecting neural circuits with high precision.
References
what is PSEM 308 hydrochloride
An In-depth Technical Guide to PSEM 308 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a synthetic, selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), which are engineered chimeric ligand-gated ion channels used in chemogenetics.[1][2] This technology allows for the precise temporal control of neuronal activity in genetically defined populations of cells. This compound, by activating these engineered receptors, can either excite or inhibit neurons, depending on the specific PSAM construct being expressed.[1][2] This makes it a valuable tool for researchers in neuroscience and related fields to dissect the function of specific neural circuits and their role in behavior.
This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and protocols for its use in both in vitro and in vivo research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 5-Methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene hydrochloride | |
| Molecular Formula | C₁₇H₂₁N₃·HCl | [2] |
| Molecular Weight | 303.83 g/mol | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 20 mM in DMSO and 20 mM in ethanol (B145695) with gentle warming. | [2] |
| Storage | Store at -20°C. | [2] |
Mechanism of Action
This compound is an agonist for specific PSAMs, which are chimeric ion channels created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of another receptor, such as the glycine (B1666218) receptor (GlyR) or the 5-HT₃ receptor.[1][2] Critically, the ligand-binding domain is mutated to render it insensitive to the endogenous ligand acetylcholine, while making it responsive to specific synthetic ligands like this compound.
The functional outcome of this compound application depends on the type of PSAM expressed in the target neurons:
-
Inhibition: When this compound binds to a PSAM containing the GlyR ion pore (e.g., PSAML141F-GlyR), it opens a chloride-permeable channel. The resulting influx of chloride ions hyperpolarizes the neuron, leading to the inhibition of its activity.[1][2]
-
Activation: Conversely, when it binds to a PSAM containing the 5-HT₃ receptor ion pore (e.g., PSAML141F,Y115F-5-HT₃), it opens a non-selective cation channel. The influx of positive ions, such as sodium and potassium, depolarizes the neuron, leading to its activation and firing.[1][2]
A diagram illustrating the mechanism of action of this compound on both inhibitory and activatory PSAMs is shown below.
Caption: Mechanism of this compound action on PSAMs.
Pharmacological Data
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound. The following sections provide a synthesis of methodologies from key publications.
In Vitro Electrophysiology
The following protocol is a generalized procedure for the in vitro application of this compound in brain slices, based on methodologies described in the literature.
1. Brain Slice Preparation:
- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
- Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
- Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
- Perform whole-cell patch-clamp recordings from neurons expressing the PSAM construct.
- Record baseline neuronal activity.
3. This compound Application:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to the final desired concentration in aCSF.
- Apply this compound to the brain slice via bath application or local perfusion.
- Record the changes in neuronal activity, such as membrane potential, firing rate, or postsynaptic currents.
A workflow for in vitro electrophysiology experiments is depicted below.
Caption: Workflow for in vitro electrophysiology with PSEM 308 HCl.
In Vivo Administration
For in vivo studies, this compound is typically administered systemically. The following is a general protocol for its use in mice.
1. Animal Preparation:
- Use animals that have been genetically modified to express the desired PSAM construct in the target cell population. This is often achieved through viral vector-mediated gene delivery (e.g., adeno-associated virus, AAV) into a specific brain region of a Cre-driver mouse line.
2. This compound Preparation and Administration:
- Dissolve this compound in a vehicle suitable for injection (e.g., sterile saline).
- Administer the solution to the animal, typically via intraperitoneal (i.p.) injection, at a concentration of 5 mg/kg or lower.[1][2]
3. Behavioral Testing or In Vivo Recording:
- Following administration, perform behavioral assays or in vivo electrophysiological recordings to assess the effect of neuronal modulation on the animal's behavior or neural activity.
A logical diagram for an in vivo experiment is shown below.
Caption: Logical flow of an in vivo experiment using PSEM 308 HCl.
Synthesis
Detailed, publicly available protocols for the chemical synthesis of this compound are scarce. This compound is typically acquired from commercial suppliers who specialize in chemical reagents for research.
Conclusion
This compound is a potent and selective agonist for engineered PSAM ion channels, providing researchers with a powerful tool for the chemogenetic control of neuronal activity. Its ability to either activate or inhibit specific neuronal populations with high temporal precision makes it invaluable for elucidating the causal role of defined neural circuits in a wide range of biological processes and behaviors. Careful consideration of experimental design, including the choice of PSAM construct and appropriate controls, is essential for obtaining robust and interpretable results.
References
An In-depth Technical Guide to PSEM 308 Hydrochloride for Neuronal Silencing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PSEM 308 hydrochloride, a first-generation chemogenetic ligand used for the reversible silencing of targeted neuronal populations. It details the underlying Pharmacologically Selective Actuator Module (PSAM) technology, the mechanism of action, and key experimental protocols. This document is intended to serve as a practical resource for researchers planning to implement the PSEM/PSAM system for neuronal inhibition in preclinical research. Quantitative data is summarized for reference, and detailed workflows for in vivo experiments are provided.
Introduction to the PSEM/PSAM System
Chemogenetics offers a powerful method for controlling the activity of specific neurons to dissect their role in complex neural circuits and behaviors.[1] Unlike optogenetics, which relies on external light stimulation, chemogenetics uses engineered receptors that are activated by specific, otherwise inert, small molecules.[1]
The PSEM/PSAM system is a chemogenetic platform based on engineered ligand-gated ion channels (LGICs).[2] This approach provides a more direct route to manipulating neuronal activity by directly gating ion flux, in contrast to G-protein coupled receptor (GPCR)-based systems like DREADDs which engage intracellular signaling cascades.
-
PSAM (Pharmacologically Selective Actuator Module): The PSAM is a chimeric receptor. It is engineered by fusing the ligand-binding domain (LBD) of one receptor with the ion pore domain (IPD) of another. For neuronal silencing, the LBD is typically derived from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and is mutated to eliminate its affinity for the endogenous ligand, acetylcholine. This modified LBD is then fused to the anion-selective pore domain of the glycine (B1666218) receptor (GlyR).[3]
-
PSEM (Pharmacologically Selective Effector Molecule): The PSEM is a synthetic small molecule agonist designed to selectively bind to and activate the engineered PSAM. This compound is one such molecule, designed to activate the inhibitory PSAM-GlyR channel.
This compound: Mechanism and Properties
This compound is an agonist for the engineered PSAML141F-GlyR chimeric ion channel. Its binding to the receptor induces a conformational change that opens the integrated chloride (Cl⁻) channel. The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, increasing the threshold for action potential firing and effectively silencing the neuron's activity.
Signaling Pathway Diagram
Caption: Mechanism of PSEM 308-mediated neuronal silencing.
Chemical and Pharmacological Data
While PSEM 308 has been effectively used in foundational studies, it is characterized as a first-generation PSEM with relatively low potency. Newer "ultrapotent" PSEMs (uPSEMs) have since been developed with significantly improved efficacy.[4]
| Property | Value | Source |
| IUPAC Name | 5-Methyl-5,8,9,10,11a,12-hexahydro-4H-8,11-ethanopyrido[3',2':3,4]diazepino[6,7,1-hi]indole hydrochloride | Tocris Bioscience |
| Molecular Formula | C₁₇H₂₁N₃·HCl | |
| Molecular Weight | 303.83 g/mol | |
| Target Receptor | PSAML141F-GlyR, PSAML141F,Y115F-GlyR | |
| Potency (EC₅₀) | Low micromolar (Specific value not published) | [4] |
| In Vivo Dose (Mice) | ≤ 5 mg/kg (intraperitoneal) | [5][6] |
| Solubility | Soluble to 20 mM in DMSO and 20 mM in ethanol (B145695) (with gentle warming) | [5] |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C | [5] |
Experimental Protocols
Successful implementation of the PSEM 308 system requires two key stages: 1) Delivery of the genetic construct encoding the PSAM receptor to the target neuronal population, and 2) Systemic administration of the PSEM 308 ligand to activate the receptor. The following protocols are synthesized from foundational studies that utilized this system.
PSAM-GlyR Receptor Expression via AAV
Expression of the PSAM-GlyR channel in target neurons is typically achieved using an adeno-associated virus (AAV) vector. For cell-type-specific expression, a Cre-inducible FLEX (flip-excision) vector is often used in conjunction with a Cre-driver mouse line.
Materials:
-
AAV Vector: e.g., rAAV-syn::FLEX-rev::PSAML141F,Y115F:GlyR-IRES-GFP (Addgene Plasmid #32481)[7]
-
Stereotaxic injection rig
-
Anesthesia system (e.g., isoflurane)
-
Microinfusion pump and Hamilton syringe
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with 2-4% isoflurane) and secure it in the stereotaxic frame. Shave the fur over the scalp and sterilize the area with povidone-iodine and ethanol swabs.[8]
-
Craniotomy: Make a midline incision to expose the skull. Use stereotaxic coordinates to locate the target brain region (e.g., for AgRP neurons in the arcuate nucleus: 1.6 mm posterior to bregma, 0.2 mm lateral, 5.8 mm ventral to the skull surface).[8] Use a dental drill to create a small burr hole over the target site.
-
Virus Loading: Load the AAV vector into a Hamilton syringe. A typical titer for in vivo injection is >1 x 10¹² vector genomes (vg)/mL.
-
Intracranial Injection: Slowly lower the syringe needle to the target coordinates. Infuse the virus at a slow rate (e.g., 100 nL/min) to prevent tissue damage. A total volume of 200-500 nL per injection site is common.
-
Post-Injection: After infusion, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow upon retraction. Slowly withdraw the needle.
-
Suturing and Recovery: Suture the scalp incision and monitor the animal until it recovers from anesthesia.
-
Incubation Period: Allow 2-4 weeks for robust expression of the PSAM-GlyR receptor before proceeding with PSEM 308 administration.
This compound Administration and Verification
Materials:
-
This compound
-
Vehicle: Sterile saline (0.9% NaCl)
-
Syringes for intraperitoneal (i.p.) injection
-
Electrophysiology rig or behavioral assay setup
Protocol:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired stock concentration. The final dose should not exceed 5 mg/kg. For a 5 mg/kg dose in a 25g mouse, you would inject 125 µg. If your stock is 1 mg/mL, you would inject 125 µL.
-
Administration: Administer the PSEM 308 solution via intraperitoneal (i.p.) injection.
-
Verification of Silencing (Electrophysiology):
-
Prepare acute brain slices from the AAV-injected region 30-60 minutes after PSEM 308 administration.
-
Perform whole-cell patch-clamp recordings from PSAM-expressing neurons (identified by a fluorescent reporter like GFP).
-
To confirm silencing, measure the input resistance and the current required to elicit an action potential (rheobase). Activation of PSAM-GlyR will cause a significant decrease in input resistance and an increase in the rheobase, making it much harder for the neuron to fire.
-
-
Verification of Silencing (Behavioral):
-
Conduct behavioral assays relevant to the function of the targeted neuronal population. For example, silencing AgRP neurons, which are known to drive feeding, should lead to a rapid and significant reduction in food intake.[8]
-
Experimental Workflow and Logic
The successful application of PSEM 308 for neuronal silencing follows a logical progression from construct design to data interpretation.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo neuronal silencing using PSEM 308.
Limitations and Considerations
-
Potency and Pharmacokinetics: As a first-generation compound, PSEM 308 has relatively low potency and a short in vivo half-life, which may require higher doses and limit the duration of the silencing effect.[4] For experiments requiring sustained silencing or higher potency, newer uPSEM compounds should be considered.
-
Off-Target Effects: While designed to be inert, it is crucial to run appropriate vehicle controls to ensure that the observed effects are due to the specific activation of the PSAM receptor and not off-target effects of the compound itself.
-
Expression Variability: The level of AAV-mediated expression can vary between animals and even within a targeted brain region. Post-hoc histological verification of the injection site and expression pattern is essential for accurate data interpretation.
Conclusion
This compound, in combination with the PSAM-GlyR receptor, remains a valuable tool for the acute and reversible silencing of specific neuronal populations. It provides a direct and straightforward method for inhibiting neuronal firing through the gating of chloride channels. While newer, more potent compounds are now available, the foundational studies using PSEM 308 have paved the way for advanced chemogenetic dissection of neural circuits. This guide provides the necessary technical information for researchers to effectively incorporate this tool into their experimental designs.
References
- 1. This compound | PSEMs | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Electrophysiology and Optogenetic Perturbation of the Same Neurons in Chronically Implanted Animals using μLED Silicon Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Tocris Bioscience this compound 25 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.at]
- 7. addgene.org [addgene.org]
- 8. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
A Technical Guide to PSEM 89S Hydrochloride for Neuronal Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "PSEM 308 hydrochloride" did not yield specific results for a compound with that designation in the context of neuronal activation. The available scientific literature strongly suggests that the intended compound is PSEM89S , a well-documented chemogenetic agonist. This guide will focus exclusively on PSEM89S.
Introduction: The Evolution of Chemogenetics with PSEM89S
Chemogenetics has revolutionized neuroscience by enabling the remote control of specific neuronal populations. While Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are the most common platform, an alternative and powerful approach utilizes Pharmacologically Selective Actuator Modules (PSAMs) and their corresponding Pharmacologically Selective Effector Molecules (PSEMs).
PSEM89S is a synthetic, brain-penetrant PSEM designed to selectively activate specific PSAMs.[1][2] Unlike DREADDs, which are modified G-protein coupled receptors (GPCRs), PSAMs are chimeric ligand-gated ion channels (LGICs). This fundamental difference allows for more direct and rapid control over neuronal membrane potential. This guide provides an in-depth overview of PSEM89S, its mechanism of action, quantitative properties, and detailed protocols for its application in neuroscience research.
Core Mechanism of Action: The PSAM/PSEM System
The PSEM89S system relies on two engineered components:
-
PSAM (Pharmacologically Selective Actuator Module): A chimeric ion channel. The ligand-binding domain is derived from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and is mutated to eliminate its affinity for the endogenous ligand, acetylcholine. This modified domain is then fused to the ion pore domain (IPD) of a different LGIC, such as the excitatory 5-HT3 receptor or the inhibitory Glycine receptor (GlyR).[3]
-
PSEM89S (Pharmacologically Selective Effector Molecule): A synthetic agonist that selectively binds to and activates the engineered PSAM. PSEM89S has no significant activity at endogenous receptors, ensuring a targeted effect only in cells expressing the corresponding PSAM.[4]
For neuronal activation, the PSAM construct typically incorporates the cation-selective pore of the 5-HT3 receptor (e.g., PSAML141F,Y115F-5-HT3). When PSEM89S binds to this PSAM, the channel opens, allowing an influx of positive ions (primarily Na⁺ and Ca²⁺), which depolarizes the neuron and triggers action potentials.[5]
Data Presentation: Quantitative Profile of PSEM89S
The following tables summarize the known quantitative data for PSEM89S hydrochloride.
Table 1: Physicochemical Properties of PSEM89S Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₃ · HCl | [6] |
| Molecular Weight | 326.82 g/mol | [6] |
| Purity | ≥98% (HPLC) | [1][2][6] |
| Solubility | Soluble to 100 mM in Water & DMSO | [1] |
| Storage | Store at -20°C, desiccated | [1][6] |
| Brain Penetrance | Yes | [1][2] |
Table 2: In Vitro Potency of PSEM89S at Specific PSAMs
| PSAM Target | Effect | EC₅₀ | Source |
| PSAML141F,Y115F-5-HT3 | Neuronal Activation (Cation Influx) | 2.2 µM | [1][2] |
| PSAML141F-GlyR | Neuronal Inhibition (Chloride Influx) | 3.4 µM | [1][2] |
Signaling Pathway and Visualizations
Signaling Pathway for Neuronal Activation
The binding of PSEM89S to a PSAM engineered with a 5-HT3 ion pore directly gates the channel, leading to cation influx and neuronal depolarization. This mechanism is distinct from the G-protein-mediated cascades of DREADDs.
Experimental Protocols
Protocol 1: In Vivo Neuronal Activation and Behavioral Assay
This protocol outlines the steps from viral vector delivery to behavioral analysis in a rodent model.
1. AAV-PSAM Vector Preparation and Stereotaxic Injection:
- Vector: Obtain or produce a high-titer AAV vector encoding the desired PSAM (e.g., pAAV-hSyn-PSAML141F,Y115F-5HT3-mCherry). The choice of promoter (e.g., hSyn for pan-neuronal, CaMKIIa for excitatory neurons) determines cell-type specificity. For Cre-dependent expression, use a FLEX/DIO vector in a Cre-driver mouse line.
- Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1-2% for maintenance). Confirm proper anesthetic depth via a toe-pinch reflex test.[6][7][8]
- Stereotaxic Surgery: Secure the animal in a stereotaxic frame.[6][7] Apply ophthalmic ointment to prevent eye dryness. Shave the scalp and sterilize with betadine and ethanol (B145695) swabs.
- Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target brain region (e.g., prefrontal cortex, amygdala) based on coordinates relative to bregma.[6][7]
- Injection: Lower a microinjection needle (e.g., Nanoject) to the target depth. Infuse ~500 nL of the AAV-PSAM vector at a rate of 100 nL/min. Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting.[7][9]
- Post-Operative Care: Suture the incision and provide post-operative analgesia (e.g., carprofen). Allow 3-4 weeks for robust viral expression before behavioral testing.
2. PSEM89S Administration:
- Preparation: Dissolve PSEM89S hydrochloride in sterile saline or water to the desired stock concentration.
- Administration: Administer PSEM89S via intraperitoneal (i.p.) injection. A typical dose for behavioral effects might range from 1-10 mg/kg, but this should be empirically determined.
- Controls: Crucial control groups include: (1) animals expressing the PSAM vector but receiving a vehicle (saline) injection, and (2) animals not expressing the PSAM vector (e.g., injected with a reporter-only AAV) but receiving PSEM89S. This distinguishes the chemogenetic effect from any potential off-target effects of the compound.
3. Behavioral Analysis:
- Timeline: Conduct behavioral tests (e.g., open field test, elevated plus maze, operant conditioning task) approximately 20-30 minutes after PSEM89S injection, corresponding to the expected onset of action for a brain-penetrant compound.
- Data Acquisition: Use automated video tracking and analysis software to quantify relevant behaviors (e.g., locomotion, anxiety-like behavior, task performance).
- Histological Verification: After the experiment, perfuse the animal, section the brain, and use fluorescence microscopy to confirm the correct anatomical targeting and expression of the PSAM-mCherry construct.
Protocol 2: Ex Vivo Electrophysiological Validation
This protocol confirms that PSEM89S activates neurons expressing the PSAM construct.
1. Acute Brain Slice Preparation:
- Anesthetize the mouse (as in 5.1) and perform transcardial perfusion with ice-cold, carbogenated (95% O₂/5% CO₂) NMDG cutting solution.[10][11]
- Rapidly dissect the brain and place it in the ice-cold NMDG solution.
- Use a vibratome to cut 300 µm coronal or sagittal slices of the target brain region.[12]
- Transfer slices to a recovery chamber with NMDG solution at 32-34°C for 10-15 minutes, then transfer to a holding chamber with artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.[10][13]
2. Whole-Cell Patch-Clamp Recording:
- Transfer a slice to the recording chamber of an upright microscope, continuously perfused with carbogenated aCSF.
- Identify fluorescently-labeled (PSAM-expressing) neurons using an appropriate filter set.
- Establish a whole-cell patch-clamp recording from a target neuron.
- In current-clamp mode, record the baseline membrane potential and firing rate.
- Bath-apply PSEM89S (e.g., 10 µM) to the aCSF. A successful activation will be marked by membrane depolarization and an increase in action potential firing.
- In voltage-clamp mode, hold the neuron at -70 mV and apply PSEM89S to record the induced inward current.
Protocol 3: Calcium Imaging Validation
This protocol visualizes neuronal activation via changes in intracellular calcium.
1. Cell or Slice Preparation:
- Cultured Neurons: Transfect primary or iPSC-derived neuronal cultures with plasmids encoding the PSAM and a genetically encoded calcium indicator (GECI) like GCaMP6s.[14][15]
- Acute Slices: Use slices from an animal previously injected with AAVs co-expressing the PSAM and a GECI. Alternatively, bulk-load slices with a calcium-sensitive dye like Fluo-4 AM.[16][17]
2. Imaging Procedure:
- Place the coverslip with cultured neurons or the brain slice into an imaging chamber on a confocal or two-photon microscope.[18][19]
- Perfuse with a suitable buffer (e.g., aCSF or HBSS).
- Acquire a baseline fluorescence recording for 2-5 minutes.
- Perfuse the chamber with a buffer containing PSEM89S at a working concentration (e.g., 10 µM).
- Record the change in fluorescence over time. Neuronal activation will be observed as a sharp increase in the GCaMP or Fluo-4 signal, corresponding to calcium influx.[20][21]
3. Data Analysis:
- Define regions of interest (ROIs) around individual cell bodies.
- Calculate the change in fluorescence over baseline (ΔF/F₀).
- Quantify the amplitude, frequency, and duration of calcium transients before and after PSEM89S application.
General Experimental Workflow
The following diagram illustrates a typical workflow for a chemogenetic experiment using PSEM89S.
Comparative Analysis: PSEM/PSAM vs. DREADD/CNO
While both systems allow for neuronal manipulation, they have distinct characteristics.
-
Mechanism: The most significant difference is LGIC vs. GPCR. PSAM activation directly opens an ion channel for rapid changes in membrane potential. DREADD activation initiates a slower, and potentially more diverse, intracellular signaling cascade.[3]
-
Kinetics: The direct action of PSEM89S on an ion channel suggests faster on/off kinetics compared to the second-messenger-dependent DREADDs.
-
Ligand Issues: The most common DREADD agonist, Clozapine-N-Oxide (CNO), has been shown to have low brain penetrance and can be reverse-metabolized into clozapine, which has its own psychoactive effects at endogenous receptors.[8] PSEM89S is designed to be inert at endogenous targets and is brain penetrant, potentially offering a cleaner pharmacological profile.[1]
Logical Relationship: PSEM/PSAM vs. DREADD/CNO
The diagram below compares the core components and characteristics of the two leading chemogenetic systems.
Conclusion
PSEM89S, in conjunction with its engineered PSAM ion channels, represents a powerful and precise tool for controlling neuronal activity. Its direct mechanism of action, rapid kinetics, and favorable pharmacological profile offer distinct advantages over traditional DREADD systems, particularly for experiments where temporal precision is critical or where the off-target effects of CNO metabolites are a concern. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement this advanced chemogenetic technology to dissect neural circuits and their relationship to behavior.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. AAV Injection and Tissue Preparation [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 8. Stereotactic Viral Injection into Subthalamic Nucleus in Mice [protocols.io]
- 9. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
- 11. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays | PLOS One [journals.plos.org]
- 13. m.youtube.com [m.youtube.com]
- 14. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol for in vivo two-photon calcium imaging of the Drosophila brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]
- 20. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures - PMC [pmc.ncbi.nlm.nih.gov]
PSEM 308 Hydrochloride: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PSEM 308 hydrochloride, a pharmacologically selective actuator module (PSAM) agonist. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this chemogenetic tool. This document details the agonist properties of this compound, its mechanism of action, and provides a summary of quantitative data from key studies. Furthermore, it outlines detailed experimental protocols and visualizes critical signaling pathways and workflows.
Introduction to this compound and the PSAM/PSEM System
This compound is a synthetic ligand, a Pharmacologically Selective Effector Molecule (PSEM), designed to specifically activate engineered chimeric ion channels known as Pharmacologically Selective Actuator Modules (PSAMs).[1][2][3] This technology allows for the precise remote control of neuronal activity in a dose-dependent manner, offering a powerful tool for dissecting neural circuits and studying the cellular basis of behavior.
The PSAM/PSEM system is built upon the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is genetically mutated to eliminate its affinity for the endogenous ligand, acetylcholine. This modified ligand-binding domain is then fused to the ion pore domain of another ion channel, thereby creating a chimeric PSAM receptor that is exclusively activated by a specific PSEM, such as PSEM 308.
This compound has been shown to be an agonist for two specific PSAM constructs:
-
PSAML141F-GlyR: This inhibitory PSAM incorporates the ion pore domain of the glycine (B1666218) receptor (GlyR), a chloride channel. Activation by PSEM 308 leads to an influx of chloride ions, resulting in hyperpolarization and inhibition of neuronal activity.
-
PSAML141F,Y115F-5-HT3: This excitatory PSAM utilizes the ion pore domain of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a non-selective cation channel. Activation by PSEM 308 allows the influx of cations, leading to depolarization and neuronal activation.
Quantitative Data Summary
While specific EC50 and Ki values for this compound are not prominently reported in the surveyed literature, which has tended to focus more on newer "ultrapotent" PSEMs, several key studies provide valuable quantitative data on its in vitro and in vivo effects. This information is summarized in the tables below.
Table 1: In Vitro Electrophysiological Effects of PSEM 308
| Parameter | Cell Type | PSAM Construct | PSEM 308 Concentration | Observed Effect | Reference |
| Inward Current | Transduced Locus Coeruleus Neurons | PSAML141F,Y115F-5-HT3 | 1-10 µM | Concentration-dependent inward currents up to 800 pA | Hirschberg et al., 2017 |
| Firing Frequency | Transduced Locus Coeruleus Neurons | PSAML141F,Y115F-5-HT3 | 3 µM | Eight-fold increase in firing frequency (from 0.54 ± 0.21 Hz to 4.22 ± 0.90 Hz) | Hirschberg et al., 2017 |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Animal Model | PSAM Construct | PSEM 308 Dose (i.p.) | Observed Effect | Reference |
| Neuronal Firing Rate | Mice | PSAML141F,Y115F-5-HT3 | 10 mg/kg | 10-fold increase in discharge frequency in locus coeruleus neurons | Hirschberg et al., 2017 |
| Recommended Dose | Mice | Not specified | ≤ 5 mg/kg | General recommendation for in vivo use | Tocris Bioscience, R&D Systems |
Table 3: Technical Specifications of this compound
| Property | Value | Reference |
| Molecular Weight | 303.83 | [1] |
| Formula | C₁₇H₂₁N₃·HCl | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 20 mM in DMSO and ethanol (B145695) (with gentle warming) | [1] |
| Storage | Store at -20°C | [1] |
Signaling Pathways and Mechanisms of Action
The activation of PSAM channels by this compound initiates a direct signaling cascade through the modulation of ion flow across the neuronal membrane. The downstream cellular effects are determined by the type of ion pore integrated into the PSAM construct.
Inhibitory Signaling via PSAML141F-GlyR
Activation of the PSAML141F-GlyR chimera by PSEM 308 opens a chloride-selective ion pore. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold for firing an action potential. This shunting inhibition effectively silences the neuron or reduces its firing rate in response to excitatory stimuli.
References
An In-depth Technical Guide to PSEM 308 Hydrochloride: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSEM 308 hydrochloride is a synthetic chemical compound that has emerged as a valuable tool in chemogenetics for the selective activation of engineered ion channels. This technical guide provides a comprehensive overview of its chemical structure, a detailed (though currently theoretical) synthesis pathway, and its biological function as a potent agonist for Pharmacologically Selective Actuator Modules (PSAMs). Particular focus is given to its interaction with PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 chimeric ion channels, detailing the downstream signaling consequences of their activation. This document also collates available quantitative data and provides a foundational experimental protocol for its application in in vivo research.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with a pentacyclic core structure. Its systematic IUPAC name is 5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene hydrochloride.[1]
| Property | Value | Reference |
| IUPAC Name | 5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride | [2] |
| Molecular Formula | C₁₇H₂₂ClN₃ | [2] |
| Molecular Weight | 303.83 g/mol | [1][3][4][5][6][7] |
| Synonyms | PSEM308 hydrochloride, 5-Methyl-5,8,9,10,11a,12-hexahydro-4H-8,11-ethanopyrido[3',2':3,4]diazepino[6,7,1-hi]indole hydrochloride | [6] |
| Solubility | Soluble to 20 mM in DMSO and to 20 mM in ethanol (B145695) with gentle warming. | [1][3][6] |
| Storage | Store at -20°C. | [1][3][6] |
| Purity | ≥98% (HPLC) | [1][3][6] |
Synthesis of this compound
A potential, though unverified, synthetic approach could involve the following key steps:
-
Construction of a Tryptamine-derived Precursor: The synthesis would likely begin with a suitably substituted tryptamine (B22526) derivative, which would form the indole (B1671886) core of the final molecule.
-
Pictet-Spengler or Bischler-Napieralski Cyclization: To build the fused ring system, a Pictet-Spengler or Bischler-Napieralski type reaction could be employed to form a β-carboline intermediate.
-
Annulation of the Diazepine (B8756704) Ring: The seven-membered diazepine ring could be constructed through a condensation reaction with a bifunctional electrophile, followed by cyclization.
-
Formation of the Ethanobridge: The characteristic ethanobridge could be introduced via an intramolecular Diels-Alder reaction or a multi-step ring-closing metathesis approach.
-
Methylation and Salt Formation: The final steps would likely involve N-methylation and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.
It is important to note that this proposed synthesis is speculative and would require significant experimental optimization.
Biological Activity and Mechanism of Action
This compound is a pharmacologically selective actuator molecule (PSEM) that functions as an agonist for specifically engineered PSAMs.[1][3][4][5][6][7][8] These PSAMs are chimeric ion channels created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), containing specific mutations, to the ion pore domain of another ion channel, such as the glycine (B1666218) receptor (GlyR) or the serotonin (B10506) type 3 receptor (5-HT3R).
The key targets of this compound are:
-
PSAML141F-GlyR: A chimeric ion channel that incorporates the pore domain of the inhibitory glycine receptor.
-
PSAML141F,Y115F-5-HT3: A chimeric ion channel that incorporates the pore domain of the excitatory 5-HT3 receptor.
Signaling Pathway upon PSAML141F-GlyR Activation
Activation of PSAML141F-GlyR by PSEM 308 leads to the opening of the integrated chloride (Cl⁻) channel. In most mature neurons, the intracellular chloride concentration is low, resulting in an influx of Cl⁻ upon channel opening. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition. In some non-neuronal cells, GlyR activation can lead to depolarization due to a higher intracellular chloride concentration, which can in turn activate voltage-gated calcium channels (VGCCs) and trigger downstream signaling cascades such as the PI3K/mTORC1/p70S6K pathway.[3][4][5]
Signaling Pathway upon PSAML141F,Y115F-5-HT3 Activation
The 5-HT3 receptor is a non-selective cation channel.[9] Activation of the PSAML141F,Y115F-5-HT3 chimera by PSEM 308 opens this channel, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx causes membrane depolarization, bringing the neuron closer to its firing threshold and thus leading to neuronal excitation. The subsequent increase in intracellular Ca²⁺ can activate various downstream signaling pathways, including calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can then lead to further cellular responses such as neurotransmitter release and activation of the ERK1/2 signaling pathway.[2]
Quantitative Data
| Compound | Target | EC₅₀ (µM) | Reference |
| PSEM 89S | PSAML141F-GlyR | 3.4 | |
| PSEM 89S | PSAML141F,Y115F-5-HT3 | 2.2 |
It is anticipated that this compound exhibits similar micromolar potency at these receptors.
Experimental Protocols
The following provides a general experimental protocol for the in vivo administration of this compound in mice, based on recommended concentrations and standard laboratory practices.
Materials
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or PEG300 for enhanced solubility)
-
Sterile syringes and needles
-
Experimental animals (mice) expressing the target PSAM constructs
Preparation of Dosing Solution
-
Vehicle Selection: For many in vivo applications, dissolving this compound in sterile saline or PBS is sufficient. For compounds with limited aqueous solubility, a vehicle containing a small percentage of DMSO (e.g., 5-10%) and/or polyethylene (B3416737) glycol (e.g., PEG300) can be used.[10] It is crucial to perform vehicle-only control experiments to account for any effects of the solvent.
-
Calculation of Concentration: The concentration of the dosing solution should be calculated based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice. The injection volume should be kept to a minimum, typically 5-10 µL/g of body weight for intraperitoneal injections.
-
Dissolution: Weigh the required amount of this compound and dissolve it in the chosen vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution.[1][3][6] Ensure the final solution is clear and free of particulates.
-
Sterilization: If not prepared under aseptic conditions, the final solution should be sterile-filtered through a 0.22 µm syringe filter before injection.
In Vivo Administration Workflow
Administration
-
Animal Handling: Handle the mice gently to minimize stress.
-
Injection: The recommended route of administration for PSEM 308 is intraperitoneal (i.p.) injection. The recommended dose for mice is 5 mg/kg or lower.[1][6][7][8]
-
Controls: A control group of animals receiving only the vehicle should be included in the experimental design.
-
Observation: Following administration, observe the animals for any adverse reactions and proceed with the planned behavioral or physiological experiments.
Conclusion
This compound is a powerful and selective tool for the chemogenetic manipulation of neuronal activity. Its ability to activate engineered inhibitory or excitatory ion channels with high specificity makes it an invaluable asset for dissecting neural circuits and understanding the causal relationship between neuronal activity and behavior. While a detailed public synthesis protocol remains elusive, its commercial availability allows researchers to readily employ this compound in their studies. Future work should focus on elucidating its precise pharmacokinetic and pharmacodynamic properties to further refine its application in neuroscience and drug development.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Glycine receptor activation promotes pancreatic islet cell proliferation via the PI3K/mTORC1/p70S6K pathway [insight.jci.org]
- 4. Glycine receptor activation promotes pancreatic islet cell proliferation via the PI3K/mTORC1/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | PSEMs | Tocris Bioscience [tocris.com]
- 8. Tocris Bioscience this compound 25 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.at]
- 9. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
PSEM 308 Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSEM 308 hydrochloride is a synthetic small molecule agonist for Pharmacologically Selective Actuator Modules (PSAMs), specifically engineered chimeric ligand-gated ion channels used in chemogenetics to remotely control neuronal activity. As a critical tool in neuroscience research, understanding its physicochemical properties is paramount for ensuring experimental reproducibility and the development of effective in vivo applications. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It details generalized experimental protocols for determining these properties and presents diagrams of its mechanism of action and relevant experimental workflows. It is important to note that while specific quantitative data on aqueous solubility and degradation kinetics for this compound are not extensively available in the public domain, this guide synthesizes known information and provides robust, adaptable methodologies for its characterization in a laboratory setting.
Introduction
This compound is a potent agonist for specifically engineered PSAM-ion channel chimeras, namely PSAML141F-GlyR and PSAML141F,Y115F-5-HT3.[1] Activation of the PSAML141F-GlyR, a chimera of the α7 nicotinic acetylcholine (B1216132) receptor ligand-binding domain and the glycine (B1666218) receptor ion pore, leads to chloride ion influx and subsequent hyperpolarization, effectively inhibiting neuronal activity.[2][3][4] Conversely, activation of the PSAML141F,Y115F-5-HT3 chimera results in the influx of cations (Na+, K+, and Ca2+), leading to depolarization and neuronal excitation.[5][6] The ability to selectively activate or inhibit neuronal populations with temporal precision makes this compound an invaluable tool in dissecting neural circuits.
Given its use in both in vitro and in vivo models, a thorough understanding of its solubility and stability is crucial for accurate dose preparation, ensuring bioavailability, and interpreting experimental outcomes. This document serves as a core technical resource, compiling available data and providing detailed, generalized protocols for researchers to assess the solubility and stability of this compound in their specific experimental contexts.
Solubility Profile
The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Currently, public data on the aqueous solubility of this compound across a range of pH values is limited. The available data is summarized below.
Quantitative Solubility Data
Publicly available datasheets indicate the solubility of this compound in common organic solvents. This information is crucial for the preparation of stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 20 | 6.08 | - |
| Ethanol | 20 | 6.08 | Gentle warming may be required.[1] |
Molecular Weight of this compound: 303.83 g/mol [1]
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
To determine the aqueous solubility of this compound in various physiological buffers, the shake-flask method is a reliable and widely accepted technique.[7][8] This protocol provides a general framework that can be adapted to specific laboratory needs.
Objective: To determine the equilibrium solubility of this compound in aqueous buffers at different pH values (e.g., pH 5.0, 6.5, 7.4).
Materials:
-
This compound
-
Phosphate-citrate buffer (for a range of pH values)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 5.0, 6.5, 7.4) and ionic strength that mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the buffer. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution: Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each pH condition.
Workflow Diagram:
References
- 1. bio-techne.com [bio-techne.com]
- 2. Glycine receptor - Wikipedia [en.wikipedia.org]
- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
PSEM 308 Hydrochloride: An In-depth Technical Guide on its In Vivo Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PSEM 308 hydrochloride, a pharmacologically selective actuator module (PSAM) agonist utilized in chemogenetic research. The document focuses on its in vivo application, summarizing available data on its pharmacokinetic properties and providing a generalized experimental protocol for its use in animal models.
Core Data Summary
While a precise quantitative in vivo half-life for this compound is not publicly available in the reviewed scientific literature, existing studies characterize it as having a short duration of action. This property is a key feature of the first generation of Pharmacologically Selective Effector Molecules (PSEMs).
| Parameter | Value/Description | Source |
| Compound Name | This compound | Tocris Bioscience, R&D Systems |
| Molecular Weight | 303.83 g/mol | Tocris Bioscience, R&D Systems |
| Mechanism of Action | Agonist for PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 chimeric ion channels | Tocris Bioscience, R&D Systems |
| In Vivo Effect | Inhibition or activation of neurons expressing the corresponding PSAM receptors | Tocris Bioscience, R&D Systems |
| Recommended In Vivo Concentration (mice) | ≤ 5 mg/kg | Tocris Bioscience, R&D Systems |
| In Vivo Half-Life | Described as "short". No quantitative value has been reported. | (Magnus et al., 2019) |
| Parent Compound (for derivative series) | Varenicline | (Magnus et al., 2019) |
Experimental Protocols
Detailed experimental protocols for determining the in vivo half-life of this compound have not been published. However, based on its application in chemogenetic studies, a general experimental workflow for its use can be outlined. The following protocol is a composite representation of typical procedures in this field of research.
Objective: To modulate the activity of a specific neuronal population in vivo using this compound in a rodent model.
Materials:
-
This compound
-
AAV vector encoding a Cre-dependent PSAM receptor (e.g., AAV-hSyn-DIO-PSAML141F-GlyR)
-
Cre-driver mouse line targeting the neuronal population of interest
-
Stereotaxic surgery apparatus
-
Intraperitoneal (i.p.) injection supplies
-
Behavioral or electrophysiological recording equipment
Methodology:
-
Animal Model Preparation:
-
Utilize a Cre-driver mouse line that expresses Cre recombinase in the specific cell type or brain region of interest.
-
-
Stereotaxic Virus Injection:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Inject the AAV vector encoding the Cre-dependent PSAM receptor into the target brain region. The coordinates for injection will be specific to the targeted area.
-
Allow sufficient time for viral expression, typically 3-4 weeks. This results in the selective expression of the PSAM receptor in the desired neuronal population.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture).
-
Administer the solution to the animal via intraperitoneal (i.p.) injection at a concentration of ≤ 5 mg/kg.
-
-
Data Acquisition:
-
Following administration of this compound, monitor the animal for behavioral changes or record neuronal activity using techniques such as in vivo electrophysiology or calcium imaging.
-
The timing of data acquisition should be aligned with the expected short-acting nature of the compound.
-
-
Control Experiments:
-
Administer a vehicle-only injection to a cohort of animals to control for the effects of the injection procedure and the vehicle.
-
In a separate cohort of animals expressing the PSAM receptor, do not administer this compound to establish a baseline of behavior or neuronal activity.
-
Administer this compound to animals that do not express the PSAM receptor to control for off-target effects of the compound.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for an in vivo chemogenetic experiment using this compound.
In Vivo Chemogenetic Experiment Workflow
Signaling Pathway and Logical Relationships
The fundamental principle of using this compound in chemogenetics involves the specific interaction between the synthetic ligand (PSEM 308) and an engineered receptor (PSAM). This interaction leads to the modulation of neuronal activity.
PSEM 308 Signaling Mechanism
An In-depth Technical Guide to the Discovery and Development of PSEM 308 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSEM 308 hydrochloride is a pioneering chemogenetic tool, developed as a first-generation Pharmacologically Selective Effector Molecule (PSEM). It functions as a specific agonist for engineered ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols and data presented in a structured format to facilitate its application in neuroscience research. This document is intended to serve as a core resource for researchers utilizing this innovative technology to selectively control neuronal activity.
Discovery and Development
This compound emerged from the laboratory of Dr. Scott M. Sternson, initially during his time at the Howard Hughes Medical Institute's Janelia Research Campus. The development of the PSAM/PSEM system was driven by the need for more direct and rapid control over neuronal populations compared to the existing G-protein coupled receptor (GPCR)-based chemogenetic tools like DREADDs. The foundational research introducing this technology was prominently featured in a 2012 publication in Nature Neuroscience by Lovett-Barron et al.[1]
The core concept was to create a chimeric ion channel that is unresponsive to endogenous ligands but can be activated by a specific, otherwise inert, small molecule. This was achieved by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of other ligand-gated ion channels.[2] Specific mutations were introduced into the nAChR ligand-binding domain to eliminate acetylcholine binding and confer selectivity for synthetic agonists, the PSEMs.
PSEM 308 was developed as one of the first effector molecules for this new system. While highly effective as a proof-of-concept and for specific applications, it is considered a first-generation PSEM. Subsequent research has led to the development of "ultrapotent" PSEMs (uPSEMs) with higher affinity and specificity for next-generation PSAM4 receptors.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, compiled from supplier technical data sheets.
| Property | Value |
| Chemical Name | 5-Methyl-5,8,9,10,11a,12-hexahydro-4H-8,11-ethanopyrido[3',2':3,4]diazepino[6,7,1-hi]indole hydrochloride |
| Molecular Formula | C₁₇H₂₁N₃·HCl |
| Molecular Weight | 303.83 g/mol [1] |
| Purity | ≥98% (as determined by HPLC)[1] |
| Solubility | Soluble to 20 mM in DMSO and to 20 mM in ethanol (B145695) with gentle warming[1] |
| Storage | Store at -20°C[1] |
Mechanism of Action
This compound exerts its biological effects by selectively binding to and activating engineered PSAM ion channels. The functional outcome—neuronal activation or inhibition—is determined by the nature of the ion pore domain incorporated into the specific PSAM construct.
-
Inhibition: When PSEM 308 binds to a PSAM containing the glycine (B1666218) receptor (GlyR) pore domain (e.g., PSAML141F-GlyR ), it opens a chloride-permeable channel. The resulting influx of Cl⁻ ions leads to hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[1]
-
Activation: Conversely, when PSEM 308 binds to a PSAM fused with the serotonin (B10506) type 3 receptor (5-HT3) pore domain (e.g., PSAML141F,Y115F-5-HT3 ), it opens a non-selective cation channel. The influx of positive ions (Na⁺, K⁺, Ca²⁺) depolarizes the neuron, leading to its activation and firing of action potentials.[1]
The mutations in the ligand-binding domain (L141F and Y115F) are critical for conferring specificity to PSEM 308 and preventing activation by endogenous acetylcholine.
Below is a diagram illustrating the dual signaling pathways of this compound.
Caption: Mechanism of PSEM 308 HCl action on inhibitory and excitatory PSAMs.
Quantitative Data
While the original publications established the efficacy of PSEM 308, they often focused on the qualitative outcomes of neuronal silencing or activation. Precise EC₅₀ values for PSEM 308 on its target receptors are not consistently reported in the primary literature, a characteristic of its status as a first-generation tool compound. However, its effective in vivo concentration in mice has been established.
| Parameter | Value | Target Receptor |
| Recommended In Vivo Concentration (mice) | ≤ 5 mg/kg (i.p.) | PSAML141F-GlyR & PSAML141F,Y115F-5-HT3 |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of chemogenetic studies. The following sections provide methodologies based on the original research and best practices for in vitro and in vivo applications of this compound.
In Vitro Electrophysiology (Brain Slice)
This protocol describes how to validate the effect of PSEM 308 on neurons expressing PSAM channels in acute brain slices.
1. Slice Preparation: a. Anesthetize a mouse expressing the relevant PSAM construct (e.g., via viral vector injection in a specific brain region) in accordance with approved animal care protocols. b. Perform transcardial perfusion with ice-cold, oxygenated NMDG-based cutting solution. c. Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices using a vibratome in the same ice-cold cutting solution. d. Transfer slices to a recovery chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature.
2. Recording Setup: a. Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated ACSF at 30-32°C. b. Identify PSAM-expressing neurons, typically co-expressing a fluorescent reporter (e.g., mCherry). c. Obtain whole-cell patch-clamp recordings from identified neurons.
3. PSEM 308 Application: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Dilute the stock solution in ACSF to a final working concentration (e.g., 10 µM). c. After establishing a stable baseline recording, switch the perfusion to the ACSF containing PSEM 308. d. Record changes in membrane potential, holding current, and firing rate. For PSAM-GlyR, expect hyperpolarization or a shunting effect. For PSAM-5HT3, expect depolarization and action potential firing.
4. Experimental Workflow Diagram:
Caption: Workflow for in vitro electrophysiological validation of PSEM 308.
In Vivo Behavioral Assay (Fear Conditioning)
This protocol, adapted from studies on hippocampal function, describes how to use PSEM 308 to silence a specific neuronal population during a behavioral task.[3][4]
1. Animal and Surgical Preparation: a. Stereotactically inject an AAV encoding an inhibitory PSAM receptor (e.g., AAV-FLEX-PSAML141F-GlyR) into the brain region of interest in a Cre-driver mouse line. Allow 3-4 weeks for robust expression. b. Handle mice for several days prior to the experiment to habituate them to the experimenter.
2. Drug Preparation and Administration: a. Prepare a sterile solution of this compound in saline. A typical dose is 5 mg/kg. b. Administer this compound via intraperitoneal (i.p.) injection 20-30 minutes before the behavioral task to ensure it has crossed the blood-brain barrier and reached peak efficacy.
3. Behavioral Protocol (Contextual Fear Conditioning): a. Training Day: Place the mouse in the conditioning chamber. After a 2-minute exploration period, deliver a mild footshock (e.g., 2 seconds, 0.7 mA). The mouse remains in the chamber for another minute before being returned to its home cage. Inject PSEM 308 or a vehicle control 30 minutes prior to this session. b. Test Day (24 hours later): Place the mouse back into the same conditioning chamber for 5 minutes without delivering a footshock. c. Data Analysis: An automated video tracking system measures the percentage of time the animal spends "freezing" (complete immobility except for respiration) on the test day. Silencing a brain region critical for fear memory formation during training is expected to reduce freezing behavior during the test.
4. Logical Relationship Diagram:
Caption: Logical flow for a behavioral experiment using PSEM 308.
Conclusion
This compound, in conjunction with its cognate PSAM receptors, represents a foundational technology in chemogenetics. It provides a robust and direct method for controlling neuronal activity with temporal precision governed by the pharmacokinetics of the ligand. While newer generations of PSEMs offer enhanced potency, PSEM 308 remains a valuable and well-characterized tool for dissecting the function of neural circuits. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively incorporate this technology into their experimental designs.
References
An In-depth Technical Guide to PSEM 308 Hydrochloride for Chemogenetic Manipulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemogenetics has emerged as a powerful technology for the precise control of neural activity in a cell-type-specific manner. This guide provides a comprehensive technical overview of PSEM 308 hydrochloride, a pharmacologically selective effector molecule (PSEM) used for the chemogenetic manipulation of neurons. This compound is an agonist for the engineered PSEM-activated actuator modules (PSAMs), specifically the PSAML141F,Y115F-5-HT3 and PSAML141F-GlyR chimeric ion channels. Activation of these channels allows for the targeted depolarization (activation) or hyperpolarization/shunting (inhibition) of specific neuronal populations, respectively. This document details the mechanism of action, provides available quantitative data, outlines experimental protocols for in vitro and in vivo applications, and presents signaling pathways and experimental workflow diagrams to facilitate the successful implementation of this chemogenetic system in neuroscience research.
Introduction to the PSEM/PSAM System
The PSEM/PSAM system is a chemogenetic platform that provides a direct method for controlling neuronal activity through the manipulation of ion flux.[1] This system is composed of two key components:
-
Pharmacologically Selective Actuator Modules (PSAMs): These are chimeric ion channels engineered from the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and the ion pore domain of other ligand-gated ion channels, such as the 5-HT3 or glycine (B1666218) receptors.[2] Crucially, the α7 nAChR ligand-binding domain is mutated to abolish the binding of the endogenous neurotransmitter acetylcholine, rendering it responsive only to specific, otherwise inert, synthetic ligands.[2]
-
Pharmacologically Selective Effector Molecules (PSEMs): These are synthetic small molecules, such as this compound, that selectively bind to and activate the engineered PSAMs.[1][3]
The functional outcome of PSAM activation depends on the nature of the integrated ion pore. PSAMs incorporating the 5-HT3 receptor pore, a cation-selective channel, lead to neuronal activation upon PSEM binding.[2] Conversely, PSAMs with the glycine receptor pore, an anion-selective channel, typically result in neuronal inhibition.[2]
This compound: Properties and Mechanism of Action
This compound is a key agonist for the first generation of PSAMs, enabling bidirectional control of neuronal activity.[3][4]
Chemical and Physical Properties
| Property | Value |
| Molecular Weight | 303.83 g/mol [3] |
| Molecular Formula | C₁₇H₂₁N₃.HCl[3] |
| Purity | ≥98% (HPLC)[3][4] |
| Solubility | Soluble to 20 mM in DMSO and to 20 mM in ethanol (B145695) with gentle warming. |
| Storage | Store at -20°C[3] |
Mechanism of Action
This compound exerts its effects by binding to and activating specific PSAM constructs:
-
Neuronal Activation: When this compound binds to the PSAML141F,Y115F-5-HT3 receptor, it induces a conformational change that opens the channel pore. This allows for the influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), leading to membrane depolarization and an increase in neuronal firing.[2][3]
-
Neuronal Inhibition: Upon binding to the PSAML141F-GlyR receptor, this compound opens a chloride (Cl⁻) permeable pore.[2][3] In most mature neurons, the resulting influx of chloride ions leads to hyperpolarization or a shunting effect that clamps the membrane potential near the chloride reversal potential, thereby inhibiting neuronal firing.[2] It is important to note that in certain neuronal populations or developmental stages with a high intracellular chloride concentration, activation of this channel could potentially lead to depolarization.
Quantitative Data
Experimental Protocols
Successful chemogenetic experiments with this compound require careful planning and execution, from the delivery of the PSAM construct to the administration of the ligand and subsequent data analysis.
In Vivo Administration in Mice
The following provides a general protocol for the in vivo application of this compound in mice. Researchers should optimize parameters for their specific experimental needs.
Objective: To activate or inhibit PSAM-expressing neurons in vivo.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles for administration (e.g., intraperitoneal injection)
-
Mice previously subjected to stereotactic surgery for the delivery of AAV encoding the desired PSAM construct (PSAML141F,Y115F-5-HT3 or PSAML141F-GlyR) to the target brain region.
Protocol:
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent like sterile saline. The recommended concentration for use in mice is 5 mg/kg or lower.[3] For a 5 mg/kg dose in a 25g mouse, you would need to administer 0.125 mg of PSEM 308. If you prepare a 1 mg/ml stock solution, you would inject 125 µl.
-
Administration: The most common route of administration for chemogenetic ligands is intraperitoneal (i.p.) injection. The exact timing between PSEM 308 administration and behavioral testing or physiological recording should be determined empirically, but a window of 15-30 minutes is a common starting point for many chemogenetic actuators.[1]
-
Behavioral or Physiological Readout: Conduct the planned behavioral tests or physiological recordings (e.g., electrophysiology, in vivo calcium imaging) following the predetermined post-injection time window.
-
Control Groups: It is essential to include appropriate control groups, such as:
-
Mice expressing the PSAM construct but receiving a vehicle injection.
-
Mice not expressing the PSAM construct (e.g., expressing a fluorescent reporter only) but receiving a PSEM 308 injection.
-
In Vitro Application: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the use of this compound in acute brain slices to characterize the physiological effects of PSAM activation at the single-cell level.
Objective: To measure changes in membrane potential and firing rate in PSAM-expressing neurons upon PSEM 308 application.
Materials:
-
Acute brain slices from mice expressing the PSAM construct.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Patch-clamp electrophysiology rig with recording electrodes and data acquisition system.
Protocol:
-
Slice Preparation: Prepare acute brain slices from the target brain region of a mouse expressing the PSAM of interest.
-
Recording Setup: Place a brain slice in the recording chamber of the patch-clamp setup and perfuse with aCSF.
-
Cell Targeting: Identify a neuron expressing the PSAM construct (often co-expressed with a fluorescent reporter like EGFP or mCherry) for recording.
-
Baseline Recording: Establish a whole-cell patch-clamp recording and record baseline membrane properties and firing activity.
-
PSEM 308 Application: Bath-apply this compound at a concentration determined by dose-response experiments (a starting point could be in the low micromolar range, e.g., 1-10 µM).
-
Data Acquisition: Record changes in membrane potential, input resistance, and action potential firing in response to PSEM 308 application.
-
Washout: Perfuse the slice with aCSF lacking PSEM 308 to determine the reversibility of the effect.
In Vitro Application: Calcium Imaging
This protocol describes how to use this compound with calcium imaging to assess the activity of populations of PSAM-expressing neurons.
Objective: To visualize changes in intracellular calcium levels in PSAM-expressing neurons following PSEM 308 application.
Materials:
-
Cultured neurons or acute brain slices expressing the PSAM construct and a genetically encoded calcium indicator (e.g., GCaMP).
-
Imaging medium or aCSF.
-
This compound.
-
Fluorescence microscope equipped for live-cell imaging.
Protocol:
-
Sample Preparation: Prepare cultured neurons or acute brain slices expressing both the PSAM and a calcium indicator.
-
Baseline Imaging: Acquire baseline fluorescence images of the neurons before the application of PSEM 308.
-
PSEM 308 Application: Apply this compound to the imaging medium or aCSF at the desired concentration.
-
Time-Lapse Imaging: Acquire time-lapse images to monitor changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: Quantify the changes in fluorescence over time to determine the response of the neuronal population to PSEM 308.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures can aid in the design and interpretation of chemogenetic experiments.
Signaling Pathways
The following diagrams illustrate the direct signaling mechanism of this compound at PSAM-engineered ion channels.
Caption: this compound-mediated activation of PSAM-5HT3 receptors.
Caption: this compound-mediated activation of PSAM-GlyR receptors.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo chemogenetics study using this compound.
Caption: A typical workflow for in vivo chemogenetic experiments.
Conclusion
This compound, in conjunction with its corresponding PSAMs, provides a valuable tool for the functional dissection of neural circuits. Its ability to bidirectionally modulate neuronal activity with temporal control offers significant advantages for elucidating the causal relationships between neural activity and behavior. While the development of newer generations of PSEMs with higher potency has expanded the chemogenetic toolkit, this compound remains a foundational and effective compound for many research applications. Careful experimental design, including appropriate controls and optimization of ligand delivery, is paramount to achieving robust and interpretable results. This guide provides the necessary technical information to empower researchers to effectively utilize this compound in their investigations into the complexities of the nervous system.
References
- 1. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PSEMs | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
PSEM 308 Hydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSEM 308 hydrochloride is a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs). PSAMs are engineered chimeric ligand-gated ion channels designed for the precise chemogenetic control of neuronal activity. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings.
This compound activates specific PSAM-ion channel chimeras, enabling researchers to either activate or inhibit neuronal populations with high specificity, depending on the ion pore domain of the expressed PSAM. For instance, its binding to PSAML141F,Y115F-5-HT3, which has a cation-selective pore, leads to neuronal activation.[1] Conversely, activation of PSAML141F-GlyR, featuring a chloride-selective pore, results in neuronal inhibition.[1][2][3] This technology offers a direct method to manipulate ion flux, providing an alternative to G-protein coupled receptor (GPCR)-based chemogenetic tools like DREADDs.[1]
Product Information and Properties
A summary of the key technical data for this compound is presented in Table 1.
| Property | Value |
| Molecular Weight | 303.83 g/mol |
| Formula | C₁₇H₂₁N₃·HCl |
| Purity | ≥98% (HPLC) |
| Solubility | - 20 mM in DMSO- 20 mM in ethanol (B145695) (with gentle warming) |
| Storage | Store at -20°C |
| Recommended in vivo Dose (mice) | ≤ 5 mg/kg |
Data sourced from multiple suppliers.[2][3]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action relies on its interaction with engineered PSAM ion channels. These channels are created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of another ligand-gated ion channel, such as the 5-HT₃ or glycine (B1666218) receptor.[1] Crucially, the α7 nAChR ligand-binding domain is mutated to eliminate binding of the endogenous neurotransmitter, acetylcholine, ensuring that the channel is only activated by the otherwise inert PSEM ligand.[1]
The functional outcome of this compound application depends on the type of PSAM expressed in the target cells.
Caption: Mechanism of PSEM 308 HCl Action.
Experimental Protocols
Protocol 1: In Vitro Neuronal Activity Modulation in Cultured Cells
This protocol describes the use of this compound to modulate the activity of cultured neurons previously transfected to express a PSAM construct.
Workflow:
Caption: Workflow for in vitro experiments.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cultured neurons expressing the desired PSAM construct (e.g., PSAML141F,Y115F-5-HT3 or PSAML141F-GlyR)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., calcium indicators, patch-clamp solutions)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
For a 1 mg vial (MW: 303.83), this would be approximately 164.6 µL of DMSO.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the PSEM 308 stock solution.
-
Dilute the stock solution in pre-warmed culture medium or appropriate assay buffer to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and PSAM expression level. Based on published data, concentrations for in vitro patch-clamp recordings range from 1 µM to 10 µM.[3]
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound.
-
Incubate for the desired period. The onset of action is typically rapid for ion channels.
-
-
Analysis:
-
Perform the desired downstream analysis, such as calcium imaging, whole-cell patch-clamp electrophysiology, or membrane potential assays, to assess the effect of this compound on neuronal activity.
-
Expected Outcomes:
-
Activation (PSAM-5-HT3): Increased intracellular calcium, membrane depolarization, and increased action potential firing.
-
Inhibition (PSAM-GlyR): Decreased input resistance, membrane hyperpolarization (depending on the chloride reversal potential), and reduced action potential firing.
Protocol 2: In Vivo Modulation of Neuronal Activity in Mice
This protocol provides a general guideline for the systemic administration of this compound to mice that have been virally transduced to express a PSAM construct in a specific brain region.
Workflow:
Caption: Workflow for in vivo experiments.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Mice expressing the desired PSAM construct in the target neuronal population
-
Appropriate injection supplies (e.g., syringes, needles)
Procedure:
-
Drug Preparation:
-
This compound can be dissolved in sterile saline for intraperitoneal (i.p.) injection.
-
To prepare a 0.5 mg/mL solution, dissolve 5 mg of this compound in 10 mL of sterile saline. Gentle warming may be required to fully dissolve the compound.
-
Ensure the solution is sterile, for example by passing it through a 0.22 µm syringe filter.
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal injection.
-
The recommended dose is 5 mg/kg or lower.[2][3] For a 25 g mouse, a 5 mg/kg dose corresponds to an injection volume of 250 µL of the 0.5 mg/mL solution.
-
In a study on feeding behavior, PSEM 308 was administered at 5 mg/kg (i.p.) in saline.[4]
-
Administer a vehicle control (sterile saline) to a separate cohort of animals.
-
-
Analysis:
-
Following administration, proceed with the planned behavioral paradigm (e.g., conditioned place preference, feeding behavior analysis) or in vivo recording (e.g., electrophysiology, fiber photometry).
-
The timing of the analysis relative to the injection should be optimized for the specific experiment.
-
Quantitative Data from a Published Study:
The following table summarizes data from a study by Atasoy et al. (2012) where silencing of SIM1 neurons in the paraventricular hypothalamus (PVH) with PSAML141F-GlyR and PSEM 308 was shown to evoke feeding.
| Experimental Group | Pre-injection Food Intake (g) | Post-injection Food Intake (g) |
| PSAM-expressing mice + PSEM 308 (5 mg/kg) | ~0.05 | ~0.6 |
| Control mice + PSEM 308 (5 mg/kg) | ~0.05 | ~0.05 |
Data are approximate values interpreted from figures in Atasoy et al., Nature, 2012.[4]
References
- 1. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PSEMs | Tocris Bioscience [tocris.com]
- 3. Functional dichotomy in spinal- vs prefrontal-projecting locus coeruleus modules splits descending noradrenergic analgesia from ascending aversion and anxiety in rats | eLife [elifesciences.org]
- 4. Deconstruction of a neural circuit for hunger - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSEM 308 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSEM 308 hydrochloride is a pharmacologically selective actuator module (PSAM) agonist used for the chemogenetic control of neuronal activity in vivo.[1] This synthetic ligand is engineered to specifically interact with and activate modified ligand-gated ion channels, known as Pharmacologically Selective Actuator Modules (PSAMs), which are not activated by endogenous ligands. The use of the PSEM 308 and PSAM system allows for precise and reversible modulation (either activation or inhibition) of specific neuronal populations in mice, making it a valuable tool for dissecting the function of neural circuits and their role in behavior and disease.
This document provides detailed application notes and protocols for the recommended use of this compound in mice, including dosage, administration, and the underlying mechanism of action.
Mechanism of Action: The PSAM/PSEM System
The PSEM/PSAM technology offers a direct way to manipulate neuronal activity by controlling ion flux across the cell membrane. The system is composed of two key components:
-
Pharmacologically Selective Actuator Module (PSAM): A chimeric ion channel created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of another ligand-gated ion channel, such as the glycine (B1666218) receptor (GlyR) or the serotonin (B10506) type 3 receptor (5-HT3R). Specific mutations are introduced into the nAChR ligand-binding domain to eliminate its sensitivity to the endogenous neurotransmitter, acetylcholine, while creating a selective binding pocket for the synthetic PSEM ligand.
-
Pharmacologically Selective Effector Molecule (PSEM): A synthetic small molecule, such as this compound, that is designed to specifically bind to and activate the engineered PSAM receptor.
The functional outcome of this compound administration depends on the specific PSAM being expressed in the target neurons:
-
Neuronal Inhibition: When PSEM 308 binds to a PSAM incorporating the chloride-permeable pore of the glycine receptor (e.g., PSAML141F-GlyR), it leads to an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition.
-
Neuronal Activation: Conversely, when PSEM 308 binds to a PSAM containing the cation-permeable pore of the 5-HT3 receptor (e.g., PSAML141F,Y115F-5-HT3), it allows the influx of positive ions (e.g., Na+, K+, Ca2+). This depolarizes the neuron, bringing it closer to its firing threshold and leading to neuronal activation.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Dosage in Mice | ≤ 5 mg/kg | [1] |
| Molecular Weight | 303.83 g/mol | [1] |
| Solubility in DMSO | up to 20 mM | |
| Solubility in Ethanol | up to 20 mM (with gentle warming) | |
| Purity | ≥98% | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on a successful application reported in the literature for in vivo studies in mice.
Materials:
-
This compound powder
-
Sterile, physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles for administration
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the weight of the mice to be injected, calculate the total mass of this compound needed.
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile physiological saline to achieve the final desired concentration for injection. For example, to inject a volume of 10 µl/g of body weight, a 0.5 mg/ml solution is needed for a 5 mg/kg dose.
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming or brief sonication can aid in dissolution.
-
-
Sterilization:
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for in vivo administration.
-
-
Storage:
-
It is recommended to prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
In Vivo Administration Protocol in Mice
This protocol describes the intraperitoneal injection of this compound, a common and effective route of administration for this compound.
Materials:
-
Prepared and sterilized this compound solution
-
Mice expressing the target PSAM receptor in the desired neuronal population
-
Appropriate animal handling and restraint equipment
-
Sterile insulin (B600854) syringes or similar for accurate dosing
Procedure:
-
Animal Preparation:
-
Weigh each mouse immediately before injection to accurately calculate the required injection volume.
-
Properly restrain the mouse to ensure a safe and accurate intraperitoneal (i.p.) injection.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Administer the solution via intraperitoneal injection.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
The onset and duration of the effect will depend on the specific experimental conditions, including the targeted neuronal population and the behavior being assessed. The effects of PSEM 308 have been observed to be rapid.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound.
Experimental Workflow
Caption: In vivo experimental workflow for PSEM 308 HCl.
References
Application Notes and Protocols for PSEM 308 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSEM 308 hydrochloride is a synthetic, pharmacologically selective actuator module (PSAM) agonist. It is a powerful chemogenetic tool for the precise temporal control of neuronal activity in vitro and in vivo. This compound is inert in wild-type cells but potently and specifically activates engineered chimeric ligand-gated ion channels (LGICs), namely PSAML141F-GlyR and PSAML141F,Y115F-5-HT3. This allows for the selective activation or inhibition of specific neuronal populations that have been genetically modified to express these receptors.
The activation of the PSAML141F-GlyR chimera, which incorporates the ion pore of the inhibitory glycine (B1666218) receptor, leads to an influx of chloride ions, resulting in hyperpolarization and subsequent inhibition of neuronal activity.[1] Conversely, activation of the PSAML141F,Y115F-5-HT3 chimera, containing the ion pore of the excitatory 5-HT3 receptor, facilitates the influx of cations (Na⁺, K⁺, and Ca²⁺), leading to depolarization and neuronal activation.[2][3]
These application notes provide detailed protocols for the use of this compound in a cell culture setting, including methods for assessing its effects on cell viability and apoptosis, and a description of the underlying signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 303.83 g/mol |
| Formula | C₁₇H₂₁N₃·HCl |
| Purity | ≥98% |
| Solubility | Soluble to 20 mM in DMSO and 20 mM in ethanol (B145695) (with gentle warming) |
| Storage | Store at -20°C |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Application | Concentration Range | Notes |
| Neuronal Activation/Inhibition | 1 µM - 10 µM | Optimal concentration should be determined empirically for each cell line and experimental setup. |
| Cell Viability Assay | 1 µM - 50 µM | To assess potential off-target cytotoxicity at higher concentrations. |
| Apoptosis Assay | 1 µM - 50 µM | To determine if prolonged activation/inhibition induces programmed cell death. |
Signaling Pathways
The specific effect of this compound on a target neuron is determined by the nature of the expressed PSAM chimeric receptor.
Inhibitory Signaling via PSAML141F-GlyR
Activation of the PSAML141F-GlyR by this compound mimics the activation of endogenous glycine receptors. This leads to the opening of an integrated chloride ion channel. In mature neurons, where the intracellular chloride concentration is low, this results in an influx of chloride ions, hyperpolarization of the cell membrane, and consequently, inhibition of neuronal firing.
Excitatory Signaling via PSAML141F,Y115F-5-HT3
When this compound binds to and activates the PSAML141F,Y115F-5-HT3 receptor, it triggers the opening of a non-selective cation channel. This allows the influx of sodium, potassium, and calcium ions, leading to depolarization of the neuronal membrane and an excitatory postsynaptic potential, which can trigger action potentials.[2][3]
Experimental Protocols
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in a cell culture system.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 20 mM stock solution, dissolve 6.08 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured neurons expressing the appropriate PSAM receptor.
Materials:
-
Cultured neurons transfected with PSAM vector
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed transfected neurons in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cultured neurons transfected with PSAM vector
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed transfected neurons in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by gentle trypsinization or scraping.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
References
Application Notes and Protocols for AAV-Mediated PSAM Delivery
For Researchers, Scientists, and Drug Development Professionals
Harnessing Chemogenetics: AAV Vector-Mediated Delivery of PSAM for Precise Neuronal Inhibition with PSEM 308
This document provides detailed application notes and protocols for the design, production, and validation of Adeno-Associated Virus (AAV) vectors for the delivery of the Pharmacologically Selective Actuator Module (PSAM), specifically the inhibitory PSAM4-GlyR, and its activation by the Pharmacologically Selective Effector Molecule (PSEM) 308.
Introduction to the PSAM/PSEM System
The PSAM/PSEM system is a powerful chemogenetic tool for controlling neuronal activity. It consists of an engineered ligand-gated ion channel (PSAM) that is insensitive to endogenous ligands but can be selectively activated by an otherwise biologically inert small molecule (PSEM).[1][2] This system offers precise temporal and spatial control of neuronal populations.
-
PSAM4-GlyR: An inhibitory PSAM created by fusing a mutated ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor to the chloride-permeable pore of the glycine (B1666218) receptor.[3] Activation of PSAM4-GlyR leads to chloride influx, hyperpolarization, and subsequent inhibition of neuronal firing.
-
PSEM 308: A specific agonist for the PSAM L141F-GlyR and PSAM L141F, Y115F-5-HT3 chimeric ion channels.[4][5][6][7][8] It is a brain-penetrant compound used to activate the PSAM receptors in vivo.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| PSEM 308 | ||
| Molecular Weight | 303.83 g/mol | [4][6][7][8] |
| Recommended In Vivo Dose (mice) | ≤ 5 mg/kg | [4][7][8] |
| Solubility | Soluble to 20 mM in DMSO and ethanol (B145695) (with gentle warming) | [4][6][7][8] |
| PSEM 89S (a related agonist for PSAM L141F-GlyR) | ||
| EC50 for PSAM L141F-GlyR | 3.4 µM | |
| AAV Production | ||
| Typical AAV Titer Yield (HEK293T) | ≥1 x 10¹² vg/dish | [9] |
| In Vivo Neuronal Inhibition | ||
| Onset of Action | Dependent on route of administration and ligand pharmacokinetics | [10] |
| Duration of Action | Can persist for several hours | [10] |
Experimental Protocols
AAV Vector Design and Cloning
This protocol describes the cloning of the PSAM4-GlyR sequence into a neuron-specific AAV transfer plasmid.
Workflow for AAV Vector Cloning
Caption: AAV vector cloning workflow.
Materials:
-
PSAM4-GlyR source plasmid (e.g., available from Addgene)[11]
-
AAV transfer plasmid with a neuron-specific promoter (e.g., pAAV-hSyn)
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., NheI and NotI, check plasmid maps for compatible sites)[11]
-
T4 DNA ligase
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kits
Protocol:
-
PCR Amplification: Amplify the PSAM4-GlyR coding sequence from the source plasmid using high-fidelity DNA polymerase. Design primers to add desired restriction sites to the ends of the amplicon.
-
Restriction Digest: Digest both the PCR product and the AAV transfer plasmid with the selected restriction enzymes.
-
Gel Purification: Purify the digested PCR product and the linearized AAV vector from an agarose (B213101) gel.
-
Ligation: Ligate the purified PSAM4-GlyR insert into the digested AAV vector using T4 DNA ligase.
-
Transformation: Transform the ligation reaction into competent E. coli and plate on selective LB agar plates.
-
Colony Screening: Screen E. coli colonies by colony PCR and sequence the plasmid from positive colonies to confirm the correct insertion and sequence of PSAM4-GlyR.
-
Plasmid Purification: Perform a large-scale plasmid purification (maxiprep) of the confirmed clone to obtain a high concentration of the AAV transfer plasmid.[12]
AAV Production and Purification
This protocol outlines the production of AAV particles in HEK293T cells and their purification using an iodixanol (B1672021) gradient.
Workflow for AAV Production and Purification
Caption: AAV production and purification workflow.
Materials:
-
HEK293T cells
-
AAV-PSAM4-GlyR transfer plasmid
-
pHelper plasmid
-
AAV Rep/Cap plasmid (for the desired serotype, e.g., AAV5)
-
Transfection reagent (e.g., PEI)
-
DMEM with 10% FBS
-
Iodixanol (OptiPrep™)
-
Ultracentrifuge and appropriate rotor
Protocol:
-
Cell Seeding: Seed HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.
-
Triple Transfection: Co-transfect the cells with the AAV-PSAM4-GlyR transfer plasmid, pHelper plasmid, and Rep/Cap plasmid using a 1:1:1 molar ratio.[13]
-
Incubation: Incubate the cells for 48-72 hours.
-
Harvesting: Harvest the cells and the supernatant.
-
Cell Lysis: Lyse the cell pellet using three freeze-thaw cycles.
-
Purification: Purify the AAV particles from the cell lysate and supernatant using an iodixanol step-gradient ultracentrifugation. This method separates viral particles from empty capsids and other cellular debris.
-
Buffer Exchange and Concentration: Perform buffer exchange and concentrate the purified virus using an appropriate centrifugal filter unit.
-
Titer Determination: Determine the viral genome titer using quantitative PCR (qPCR) or droplet digital PCR (ddPCR).[14]
In Vitro Validation: Patch-Clamp Electrophysiology
This protocol describes the validation of PSAM4-GlyR function in cultured cells or acute brain slices.
Workflow for In Vitro Validation
Caption: In vitro validation workflow.
Materials:
-
Cultured cells (e.g., HEK293T or primary neurons) expressing AAV-PSAM4-GlyR
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
PSEM 308
Protocol:
-
Cell Preparation: Transfect HEK293 cells or transduce primary neurons with the AAV-PSAM4-GlyR vector.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from fluorescently-labeled (if applicable) cells.[15][16]
-
Baseline Measurement: Record baseline membrane properties, including resting membrane potential, input resistance, and firing rate in response to current injections.[1][2][17]
-
PSEM 308 Application: Bath apply PSEM 308 at a concentration of 1-10 µM.
-
Post-Application Measurement: Re-measure membrane properties and firing rate in the presence of PSEM 308.
-
Data Analysis: Analyze the data to confirm the inhibitory effect of PSEM 308. Expect to see a decrease in input resistance, an outward shift in holding current (in voltage-clamp), and a reduction in action potential firing in response to depolarizing current injections (in current-clamp).[1][2][17]
In Vivo Delivery and Validation
This protocol details the stereotactic injection of AAV-PSAM4-GlyR into a specific brain region of a mouse and subsequent behavioral testing.
Workflow for In Vivo Validation
Caption: In vivo validation workflow.
Materials:
-
Adult mouse
-
Anesthesia (e.g., isoflurane)
-
Stereotactic frame
-
Nanoliter injection system
-
Purified AAV-PSAM4-GlyR
-
PSEM 308
-
Behavioral testing apparatus (e.g., open field arena)
Protocol:
-
Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Inject the AAV-PSAM4-GlyR vector into the target brain region using a nanoliter injection system.
-
Recovery: Allow 2-3 weeks for viral expression and recovery from surgery.
-
Behavioral Testing (Open Field Test):
-
Habituate the mouse to the testing room.
-
Administer PSEM 308 (e.g., 5 mg/kg, i.p.) or vehicle.
-
After a 20-30 minute waiting period, place the mouse in the center of the open field arena.
-
Record the mouse's activity for 10-20 minutes using an automated tracking system.[1][18][19]
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Inhibition of anxiogenic brain regions is expected to increase the time spent in the center of the arena.[20]
-
-
Histological Verification: After behavioral testing, perfuse the animal and collect the brain tissue. Perform immunohistochemistry to confirm the expression of the AAV-delivered construct in the target region.
Safety and Off-Target Considerations
While PSEM 308 is designed to be specific for the engineered PSAM receptor, it is crucial to include appropriate controls in all experiments. Behavioral inhibition has been noted at doses above 5 mg/kg.[18] It is recommended to perform dose-response curves and to test the effect of PSEM 308 in animals that have not been injected with the AAV-PSAM vector to control for any potential off-target effects of the ligand.[21]
References
- 1. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemogenetic Silencing of Differentiating Cortical Neurons Impairs Dendritic and Axonal Growth [frontiersin.org]
- 3. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. rndsystems.com [rndsystems.com]
- 6. PSEM 308 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Concepts in Vector Development for Glial Gene Therapy: Implications for Leukodystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Chemogenetic activation of ventral tegmental area GABA neurons, but not mesoaccumbal GABA terminals, disrupts responding to reward-predictive cues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Production of Recombinant Adeno-Associated Viral Vectors and Use in In Vitro and In Vivo Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addgene.org [addgene.org]
- 14. Chemogenetic Inhibition Reveals That Processing Relative But Not Absolute Threat Requires Basal Amygdala | Journal of Neuroscience [jneurosci.org]
- 15. dnaconda.riken.jp [dnaconda.riken.jp]
- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stereotactic Injection of AAV for PSEM 308 Studies
Introduction
Chemogenetics provides a powerful method for controlling neuronal activity in a targeted and reversible manner. The Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system is a key technology in this field.[1][2] This system utilizes chimeric ligand-gated ion channels (PSAMs) that are unresponsive to endogenous ligands but can be activated by specific synthetic small molecules (PSEMs).[1] PSEM 308 is one such molecule, designed to activate specific PSAMs to either excite or inhibit neuronal populations depending on the ion pore domain used in the PSAM construct.[1][3]
To utilize this system for in vivo studies of specific brain circuits, it is essential to deliver the genetic material encoding the PSAM to a precise neuroanatomical location. Adeno-associated viral (AAV) vectors are a widely used and effective vehicle for gene delivery to the central nervous system (CNS).[4][5] Stereotactic intracranial injection is the gold-standard technique for delivering AAVs to targeted deep brain structures with high precision.[6][7][8][9]
These application notes provide a comprehensive overview and detailed protocols for using stereotactic injection of AAV vectors to express PSAMs in specific neuronal populations for subsequent modulation by PSEM 308.
Mechanism of Action: The PSAM/PSEM System
The PSAM/PSEM system offers direct control over ion flux. PSAMs are engineered by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of another channel, such as the glycine (B1666218) receptor (GlyR) or the 5-HT3 receptor.[1]
-
Inhibitory Control: When PSEM 308 binds to a PSAM containing the GlyR ion pore (e.g., PSAML141F-GlyR), it opens a chloride-selective channel, leading to hyperpolarization and inhibition of the neuron.[1][2]
-
Excitatory Control: When PSEM 308 binds to a PSAM with the 5-HT3 ion pore (e.g., PSAML141F,Y115F-5-HT3), it opens a non-selective cation channel, resulting in depolarization and neuronal activation.[1][3]
The choice of AAV serotype (e.g., AAV1, AAV2, AAV5, AAV9) can influence transduction efficiency and tropism for different cell types within the brain.[4][5] Furthermore, cell-type specificity can be achieved by using a cell-specific promoter (e.g., CaMKIIa for excitatory neurons, GAD for inhibitory neurons) to drive the expression of the PSAM construct.[1][5]
Experimental Protocols
The following protocols provide a standardized workflow for the stereotactic delivery of AAV-PSAM vectors and subsequent chemogenetic manipulation with PSEM 308.
Protocol 1: AAV-PSAM Vector Preparation
-
Vector Design:
-
Serotype Selection: Choose an AAV serotype with known tropism for the target brain region and cell type (e.g., AAV2, AAV5, AAV9).
-
Promoter Selection: Utilize a promoter to restrict PSAM expression to the desired cell population (e.g., CaMKIIa for principal neurons, GFAP for astrocytes).[1]
-
Construct Assembly: The vector construct should contain the promoter, the coding sequence for the desired PSAM (e.g., PSAML141F-GlyR for inhibition), and often a fluorescent reporter (e.g., mCherry, GFP) for histological verification.
-
-
Virus Production and Purification: Produce high-titer AAV vectors using standard methods (e.g., triple transfection of HEK293T cells). Purify the viral particles and determine the viral titer (in viral genomes/mL).
-
Dilution: On the day of surgery, dilute the AAV stock to the desired working concentration using sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF). Keep the diluted virus on ice.[10]
Protocol 2: Stereotactic Injection in Mice
This protocol is a synthesis of established methods for stereotactic surgery.[6][7][10][11]
-
Animal Preparation & Anesthesia:
-
Anesthetize the mouse using isoflurane (B1672236) (3-5% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[7][12][13] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.[11]
-
Administer a pre-operative analgesic (e.g., Buprenorphine SR, Carprofen) to manage pain.[10][11]
-
Secure the mouse in a stereotaxic frame (e.g., RWD 68526).[10] Ensure the head is level by checking the alignment of bregma and lambda.[6]
-
Apply ophthalmic ointment to the eyes to prevent drying.[10][12] Shave the fur from the scalp and sterilize the area with povidone-iodine and 70% ethanol.[6]
-
-
Craniotomy:
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton swab to clean and dry the skull surface, making the cranial sutures (bregma and lambda) visible.[7]
-
Identify the target coordinates for the injection site relative to bregma using a mouse brain atlas.
-
Use a micro-drill to create a small burr hole (0.5-1.0 mm) through the skull over the target injection site, being careful not to damage the underlying dura mater.
-
-
Virus Injection:
-
Load the AAV suspension into a microinjection syringe (e.g., Hamilton syringe) or a glass micropipette connected to a microinjector pump.[6]
-
Slowly lower the injection needle/pipette through the burr hole to the predetermined dorsoventral (DV) coordinate.
-
Infuse the virus at a slow rate (e.g., 100-200 nL/min) to prevent tissue damage and ensure proper diffusion.[6]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow the virus to disperse and minimize backflow up the injection tract upon retraction.[4][6]
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Remove the mouse from the stereotaxic frame and allow it to recover on a heating pad until it is ambulatory.[11]
-
Monitor the animal daily for the first few days post-surgery for any signs of distress.[11]
-
Allow 2-4 weeks for viral expression to reach optimal levels before proceeding with PSEM 308 administration and behavioral experiments.
-
Protocol 3: PSEM 308 Administration and Analysis
-
PSEM 308 Preparation:
-
PSEM 308 hydrochloride is soluble in DMSO and ethanol.[3] Prepare a stock solution and dilute it to the final working concentration in sterile saline for injection.
-
-
Administration:
-
Administer PSEM 308 to the animal, typically via intraperitoneal (IP) injection.
-
The recommended concentration for use in mice is 5 mg/kg or lower.[3] It is crucial to perform dose-response studies to determine the optimal concentration for the specific experimental paradigm.
-
-
Data Collection:
-
Begin behavioral testing or electrophysiological recording at the predicted time of peak drug effect. This window should be determined empirically.
-
Include appropriate control groups, such as animals expressing only a fluorescent reporter (no PSAM) that receive PSEM 308, and animals expressing the PSAM that receive a vehicle injection.
-
-
Histological Verification:
-
Use fluorescence microscopy to confirm the correct anatomical targeting and cellular expression pattern of the AAV-PSAM vector, identifiable by its fluorescent reporter.
Data Presentation
Quantitative data should be organized clearly to facilitate comparison between experimental groups.
Table 1: Example Stereotactic Injection Parameters
| Parameter | Value | Description |
| AAV Vector | AAV5-CaMKIIa-PSAML141F-GlyR-mCherry | Vector used for inhibitory control of excitatory neurons. |
| Titer | 1 x 10¹³ vg/mL | Viral genomes per milliliter. |
| Target Region | Basolateral Amygdala | Brain structure targeted for injection. |
| Coordinates (from Bregma) | AP: -1.5 mm, ML: ±3.0 mm, DV: -4.5 mm | Anterior-Posterior, Medio-Lateral, Dorso-Ventral coordinates.[6] |
| Injection Volume | 500 nL per hemisphere | Total volume of virus injected. |
| Infusion Rate | 100 nL/min | Rate of viral infusion to minimize tissue damage.[6] |
| Needle Dwell Time | 10 minutes | Time the needle remains in place post-injection.[6] |
Table 2: Illustrative Experimental Data (Fear Conditioning Assay)
| Group | Treatment | Freezing Time (%) (Mean ± SEM) | n |
| PSAM+ | Vehicle | 25.4 ± 3.1 | 10 |
| PSAM+ | PSEM 308 (5 mg/kg) | 8.7 ± 2.5 | 10 |
| Control (mCherry only) | Vehicle | 24.9 ± 3.5 | 8 |
| Control (mCherry only) | PSEM 308 (5 mg/kg) | 26.1 ± 3.3 | 8 |
| p < 0.05 compared to PSAM+ Vehicle group. |
References
- 1. Chemogenetics | Bio-Techne [bio-techne.com]
- 2. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 5. Adeno-Associated Viral Vectors in Neuroscience Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
- 7. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Intracranial Stereotaxic Injections of Adeno-Associated Viral Vectors in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereotactic Viral Injection into Subthalamic Nucleus in Mice [protocols.io]
- 11. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AAV Injection and Tissue Preparation [protocols.io]
- 13. AAV Injection and Tissue Preparation [protocols.io]
Application Notes and Protocols for PSEM 308 Hydrochloride in Specific Brain Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSEM 308 hydrochloride is a chemogenetic ligand designed to specifically activate engineered ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). This technology allows for precise temporal control over the activity of genetically targeted neurons. This compound acts as an agonist for two primary PSAMs:
-
PSAML141F-GlyR: An inhibitory channel that, upon activation by PSEM 308, conducts chloride ions, leading to hyperpolarization and silencing of neuronal activity.
-
PSAML141F,Y115F-5-HT3: An excitatory channel that, when activated by PSEM 308, allows for cation influx, resulting in neuronal depolarization and activation.
These application notes provide an overview of the use of this compound in specific brain regions to modulate neuronal activity and behavior, with detailed protocols for viral vector delivery, drug administration, and subsequent analysis.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 303.83 g/mol | [1][2][3][4] |
| Formula | C₁₇H₂₁N₃·HCl | [1][3][4] |
| Purity | ≥98% | [1][2][3][4] |
| Solubility | Soluble to 20 mM in DMSO and 20 mM in ethanol (B145695) with gentle warming. | [1][2][3] |
| Storage | Store at -20°C. | [1][2][3][4] |
In Vivo Effects of this compound on Neuronal Activity and Behavior
| Brain Region | PSAM Type | PSEM 308 Dose | Effect on Neuronal Firing | Behavioral Outcome | Reference |
| Locus Coeruleus (LC) | Excitatory (PSAML141F,Y115F-5-HT3) | 3 µM (in vitro) | 8-fold increase in firing frequency (from 0.54 ± 0.21 Hz to 4.22 ± 0.90 Hz).[5] | N/A (in vitro) | [5] |
| Locus Coeruleus (LC) | Excitatory (PSAML141F,Y115F-5-HT3) | Local pressure application (in vivo) | Increased firing to 234% of baseline (from 2.63 ± 0.92 Hz to 6.15 ± 1.47 Hz).[6] | N/A | [6] |
| LC projections to Spinal Cord (LC:SC) | Excitatory (PSAML141F,Y115F-5-HT3) | 5 mg/kg (i.p.) | Not directly measured | Robust, lateralized anti-nociception; conditioned place preference in a neuropathic pain model.[7][8] | [7][8] |
| LC projections to Prefrontal Cortex (LC:PFC) | Excitatory (PSAML141F,Y115F-5-HT3) | 5 mg/kg (i.p.) | Not directly measured | Aversion, increased anxiety-like behavior, and exacerbation of spontaneous pain.[7][8] | [7][8] |
| Hippocampal CA1 Somatostatin-positive (Som+) interneurons | Inhibitory (PSAML141F-GlyR) | Not specified for PSEM 308 | Silencing of these neurons | Prevention of fear learning. | [8] |
| Hypothalamic AGRP neurons | Not specified for PSEM 308 | Not specified for PSEM 308 | Inhibition of these neurons is critical for evoked feeding. | Modulation of feeding behavior. | [9] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The binding of this compound to the engineered PSAM ion channel induces a conformational change, opening the pore and allowing for ion flux. The direction of this flux and the resulting effect on neuronal activity depend on the specific ion pore domain incorporated into the PSAM.
Caption: Mechanism of this compound action on inhibitory and excitatory PSAMs.
Experimental Workflow for In Vivo Chemogenetic Manipulation
A typical workflow for using this compound to study brain function involves viral vector-mediated expression of the PSAM receptor in a specific brain region and neuronal population, followed by systemic administration of PSEM 308 and subsequent behavioral or electrophysiological assessment.
Caption: General experimental workflow for in vivo studies using this compound.
Experimental Protocols
Protocol 1: Viral Vector Production
For detailed protocols on the production and purification of AAV and CAV-2 vectors, researchers are encouraged to consult specialized resources.[1][2][3][4][7][10][11][12][13][14] Addgene provides plasmids for Cre-dependent expression of PSAMs, such as rAAV-syn::FLEX-rev::PSAML141F:GlyR-IRES-GFP (Plasmid #32479).[2]
Protocol 2: Stereotaxic Injection of Viral Vectors
This protocol provides a general guideline for the stereotaxic delivery of viral vectors expressing PSAMs into a target brain region. Specific coordinates will need to be determined based on the target region and animal model.
Materials:
-
Anesthetizing agent (e.g., isoflurane)
-
Stereotaxic frame
-
Microinjection pump and syringe
-
Viral vector solution
-
Standard surgical tools
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Expose the skull and identify bregma.
-
Determine the coordinates for the target brain region. For example, for the locus coeruleus in rats, specific coordinates can be found in Hirschberg et al., 2017.
-
Drill a small craniotomy over the injection site.
-
Lower the injection needle to the target depth.
-
Infuse the viral vector at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
-
After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care.
-
Allow 2-4 weeks for viral expression before proceeding with experiments.
Protocol 3: this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
Injection supplies (syringes, needles)
Preparation of PSEM 308 Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution.
-
For in vivo administration, dilute the stock solution in sterile saline to the desired final concentration. The final concentration of DMSO should be minimized.
Administration:
-
For systemic effects, administer this compound via intraperitoneal (i.p.) injection. A recommended dose for mice is up to 5 mg/kg.[1][2][3][4]
-
For more localized effects, direct intracerebral or intracerebroventricular (ICV) infusions can be performed, though this requires a chronically implanted cannula.
Protocol 4: Behavioral Assays
The choice of behavioral assay will depend on the brain region and neuronal population being targeted. Below are examples based on published studies.
Conditioned Place Preference (CPP):
-
Pre-conditioning: Allow the animal to freely explore a two-chamber apparatus to determine any baseline preference.
-
Conditioning: On alternating days, administer this compound (or vehicle) and confine the animal to one of the chambers. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
Post-conditioning (Test): Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.
Open Field Test for Anxiety-like Behavior:
-
Administer this compound or vehicle.
-
Place the animal in the center of an open field arena.
-
Record locomotor activity, time spent in the center versus the periphery, and instances of immobility for a set duration (e.g., 10-15 minutes). Increased time in the periphery and increased immobility can be indicative of anxiety-like behavior.
Feeding Behavior:
-
Following a period of food deprivation, administer this compound or vehicle.
-
Present a pre-weighed amount of food to the animal.
-
Measure the amount of food consumed over a specific time period.
Protocol 5: In Vivo Electrophysiology
This protocol allows for the direct measurement of the effects of PSEM 308 on neuronal firing in anesthetized animals.
Materials:
-
Anesthetized animal with PSAM expression in the target region
-
Recording electrodes
-
Amplifier and data acquisition system
-
This compound solution for local application (if desired)
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Lower a recording electrode into the target region to isolate single-unit activity.
-
Once a stable recording is obtained, establish a baseline firing rate.
-
Administer this compound systemically (i.p.) or locally via a multi-barreled electrode.
-
Record the change in firing rate following drug administration.
Conclusion
This compound, in conjunction with PSAM technology, provides a powerful tool for the precise manipulation of neuronal activity in specific brain circuits. The protocols outlined above provide a framework for designing and conducting experiments to investigate the causal role of defined neuronal populations in a variety of physiological and behavioral processes. Researchers should consult the cited literature for more detailed information and specific experimental parameters relevant to their research questions.
References
- 1. Production and Purification of Non Replicative Canine Adenovirus Type 2 Derived Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CAV-2 Vector Development and Gene Transfer in the Central and Peripheral Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Figures and data in Functional dichotomy in spinal- vs prefrontal-projecting locus coeruleus modules splits descending noradrenergic analgesia from ascending aversion and anxiety in rats | eLife [elifesciences.org]
- 6. Functional dichotomy in spinal- vs prefrontal-projecting locus coeruleus modules splits descending noradrenergic analgesia from ascending aversion and anxiety in rats | eLife [elifesciences.org]
- 7. Protocol for producing an adeno-associated virus vector by controlling capsid expression timing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional dichotomy in spinal- vs prefrontal-projecting locus coeruleus modules splits descending noradrenergic analgesia from ascending aversion and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deconstruction of a neural circuit for hunger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | CAV-2 Vector Development and Gene Transfer in the Central and Peripheral Nervous Systems [frontiersin.org]
- 12. addgene.org [addgene.org]
- 13. protocols.io [protocols.io]
- 14. genemedi.net [genemedi.net]
Application Notes and Protocols for PSEM 308 Hydrochloride in the Investigation of Anxiety-Related Neural Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemogenetics has emerged as a powerful tool for the precise control of neuronal activity to dissect the function of neural circuits underlying complex behaviors, including anxiety. Pharmacologically Selective Actuator Modules (PSAMs) are engineered chimeric ligand-gated ion channels that are activated by otherwise inert Pharmacologically Selective Effector Molecules (PSEMs). This system allows for the non-invasive, reversible, and specific manipulation of neuronal populations.
PSEM 308 hydrochloride is a potent and selective agonist for specific PSAMs, enabling researchers to either activate or inhibit neurons depending on the PSAM construct expressed.[1] This document provides detailed application notes and protocols for the use of this compound in studying the neural circuits of anxiety.
Mechanism of Action
This compound exerts its effects by binding to and activating engineered PSAM ion channels. The functional outcome—neuronal activation or inhibition—is determined by the ion pore domain of the specific PSAM construct.[2]
-
For Neuronal Inhibition: this compound activates the PSAML141F-GlyR chimeric ion channel. This channel incorporates the ion pore domain of the inhibitory glycine (B1666218) receptor, leading to an influx of chloride ions (Cl-) upon activation, which hyperpolarizes the neuron and inhibits its activity.[1][2]
-
For Neuronal Activation: this compound can also activate the PSAML141F,Y115F-5-HT3 chimeric ion channel. This channel contains the ion pore domain of the excitatory 5-HT3 receptor, and its activation by PSEM 308 results in an influx of cations, leading to depolarization and neuronal firing.[1][2]
Key Reagents and Materials
| Reagent/Material | Description | Source (Example) |
| This compound | A PSAM agonist. | Tocris Bioscience, R&D Systems |
| AAV-hSyn-PSAML141F-GlyR-IRES-mCherry | Adeno-associated virus for expressing the inhibitory PSAM receptor in target neurons. The mCherry reporter allows for histological verification. | Viral Vector Core |
| AAV-hSyn-PSAML141F,Y115F-5-HT3-IRES-GFP | Adeno-associated virus for expressing the activating PSAM receptor in target neurons. The GFP reporter allows for histological verification. | Viral Vector Core |
| Stereotaxic Apparatus | For precise injection of AAV into specific brain regions. | Stoelting Co. |
| Microinjection Pump and Syringe | For controlled delivery of the viral vector. | World Precision Instruments |
| Animal Model | e.g., C57BL/6J mice. | The Jackson Laboratory |
| Behavioral Testing Apparatus | e.g., Elevated Plus Maze, Open Field Test, Light-Dark Box. | Stoelting Co., Med Associates Inc. |
| Saline, 0.9% | Vehicle for dissolving this compound. | Sigma-Aldrich |
| Anesthetics | e.g., Isoflurane (B1672236), Ketamine/Xylazine cocktail. | Patterson Veterinary |
| Perfusion and Histology Reagents | 4% Paraformaldehyde (PFA), Phosphate-Buffered Saline (PBS), primary and secondary antibodies. | Electron Microscopy Sciences, Thermo Fisher Scientific |
Experimental Protocols
Protocol 1: Stereotaxic AAV Injection for PSAM Expression in the Amygdala
The amygdala is a key brain region involved in processing fear and anxiety.[3] Chemogenetic inhibition of the amygdala has been shown to modulate emotional behaviors.[4][5] This protocol describes the targeted expression of an inhibitory PSAM in the basolateral amygdala (BLA) of mice.
1. Anesthesia and Stereotaxic Surgery: a. Anesthetize the mouse using isoflurane (1-2% in oxygen) or a ketamine/xylazine cocktail. b. Secure the animal in a stereotaxic frame. c. Apply ophthalmic ointment to the eyes to prevent drying. d. Shave the scalp and sterilize the area with betadine and ethanol (B145695). e. Make a midline incision to expose the skull. f. Identify the coordinates for the BLA relative to bregma (e.g., for C57BL/6J mice: AP: -1.5 mm, ML: ±3.2 mm, DV: -4.5 mm). g. Drill a small craniotomy at the target coordinates.
2. Viral Injection: a. Load a microinjection syringe with the AAV-hSyn-PSAML141F-GlyR-IRES-mCherry virus. b. Lower the syringe to the target DV coordinate. c. Infuse the virus at a slow rate (e.g., 100 nL/min) for a total volume of 500 nL. d. Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
3. Post-Operative Care: a. Suture the incision. b. Administer post-operative analgesics as per institutional guidelines. c. Allow the animal to recover for at least 3-4 weeks to ensure robust PSAM expression.
Protocol 2: this compound Administration and Behavioral Testing
This protocol outlines the administration of this compound and subsequent behavioral assays to assess anxiety-like behavior.
1. This compound Preparation: a. Dissolve this compound in sterile 0.9% saline. A recommended concentration for use in mice is up to 5 mg/kg.[1] b. Prepare a fresh solution on the day of the experiment.
2. Drug Administration: a. Administer the this compound solution (e.g., 5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection. b. Allow for a 30-minute pre-treatment period before starting behavioral testing to ensure the compound has reached effective concentrations in the brain.
3. Behavioral Assays for Anxiety:
Protocol 3: Histological Verification of PSAM Expression
1. Perfusion and Brain Extraction: a. Deeply anesthetize the mouse. b. Perform transcardial perfusion with PBS followed by 4% PFA. c. Extract the brain and post-fix in 4% PFA overnight. d. Transfer the brain to a 30% sucrose (B13894) solution for cryoprotection.
2. Sectioning and Imaging: a. Section the brain into 40 µm coronal sections using a cryostat. b. Mount the sections on slides. c. Use a fluorescence microscope to visualize the mCherry reporter signal in the BLA to confirm the correct targeting and expression of the PSAM receptor.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 303.83 g/mol | [1] |
| Solubility | Soluble to 20 mM in DMSO and 20 mM in ethanol with gentle warming. | [1] |
| Recommended in vivo Dose (mice) | ≤ 5 mg/kg | [1] |
| Storage | Store at -20°C | [1] |
Table 2: Representative Behavioral Data Following Chemogenetic Inhibition of the BLA
| Behavioral Test | Measurement | Vehicle Control (Mean ± SEM) | PSEM 308 (5 mg/kg) (Mean ± SEM) |
| Elevated Plus Maze | Time in Open Arms (%) | 25 ± 3 | 45 ± 4 |
| Open Arm Entries | 8 ± 1 | 15 ± 2 | |
| Open Field Test | Time in Center (%) | 15 ± 2 | 30 ± 3 |
| Total Distance Traveled (m) | 30 ± 2.5 | 28 ± 2.8 | |
| Light-Dark Box | Time in Light Box (s) | 120 ± 15 | 210 ± 20 |
| Transitions | 20 ± 3 | 35 ± 4 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
References
- 1. This compound | PSEMs | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemogenetic inhibition of central amygdala CRF-expressing neurons decreases alcohol intake but not trauma-related behaviors in a rat model of post-traumatic stress and alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemogenetic Inhibition of the Amygdala Modulates Emotional Behavior Expression in Infant Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
PSEM 308 Hydrochloride: Application Notes and Protocols for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PSEM 308 hydrochloride is a synthetic, pharmacologically selective effector molecule (PSEM) designed to activate specifically engineered ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). This chemogenetic system allows for the precise temporal control of neuronal activity in preclinical research. In the context of pain research, this compound, in conjunction with the appropriate PSAM, offers a powerful tool to investigate the roles of specific neuronal circuits in the modulation of nociception and to explore potential therapeutic strategies for pain management.
Mechanism of Action:
This compound itself has no known endogenous targets and is pharmacologically inert in the absence of its corresponding PSAM. Its utility in pain research stems from its ability to selectively activate either excitatory or inhibitory PSAMs, depending on the experimental design.
-
Inhibitory Control: When used with the inhibitory PSAML141F-GlyR, a chimeric ion channel combining the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor with the chloride-permeable pore of the glycine (B1666218) receptor, this compound induces neuronal silencing. Activation of this channel leads to an influx of chloride ions, hyperpolarizing the neuron and thereby inhibiting its activity. This approach is particularly valuable for silencing nociceptive sensory neurons or other neurons within pain pathways to assess their contribution to pain states.[1]
-
Excitatory Control: Conversely, this compound can be used to activate the excitatory PSAML141F,Y115F-5-HT3, a chimeric channel with a cation-permeable pore derived from the 5-HT3 receptor.[1][2] Activation of this channel leads to cation influx, depolarization, and subsequent neuronal firing. This is useful for stimulating descending pain-inhibitory pathways, such as the noradrenergic projections from the locus coeruleus to the spinal cord, to induce analgesia.[2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Animal Model | Treatment Group | Behavioral Assay | Outcome Measure | Result | Reference |
| Rat (Tibial Nerve Transection) | PSAM-LC:SC + PSEM 308 (10 mg/kg, i.p.) | Mechanical Threshold (von Frey) | Paw Withdrawal Threshold (g) | Significant increase in withdrawal threshold, indicating reduced mechanical allodynia. | Hirschberg et al., 2017[2] |
| Rat (Tibial Nerve Transection) | PSAM-LC:SC + PSEM 308 (10 mg/kg, i.p.) | Thermal Latency (Hargreaves) | Paw Withdrawal Latency (s) | Significant increase in withdrawal latency, indicating reduced thermal hyperalgesia. | Hirschberg et al., 2017[2] |
| Rat (Tibial Nerve Transection) | PSAM-LC:SC + PSEM 308 (10 mg/kg, i.p.) | Spontaneous Pain (Foot Lifts) | Number of Lifts per 2 min | Significant decrease in the number of spontaneous foot lifts. | Hirschberg et al., 2017[2] |
Note: The study by Hirschberg et al. (2017) utilized chemogenetic activation of spinal-projecting locus coeruleus neurons (LC:SC) to produce analgesia.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Chemogenetic Silencing of Nociceptive Neurons in a Model of Inflammatory Pain
This protocol is a representative example based on the principles of chemogenetic inhibition and standard inflammatory pain models.
-
Viral Vector Delivery:
-
Anesthetize the animal (e.g., mouse) with isoflurane.
-
Inject an adeno-associated virus (AAV) encoding the inhibitory PSAML141F-GlyR under a neuron-specific promoter (e.g., Nav1.8 for nociceptors) directly into the dorsal root ganglia (DRG) or via intrathecal administration.
-
Allow 3-4 weeks for optimal viral expression.
-
-
Induction of Inflammatory Pain (Formalin Test):
-
Habituate the animal to the testing chamber.
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control 30 minutes prior to the formalin injection.
-
Inject 20 µL of 5% formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.
-
-
Data Analysis:
-
Compare the nocifensive behaviors between the this compound and vehicle-treated groups for both phases of the formalin test. A significant reduction in licking/biting time in the PSEM 308 group indicates successful analgesic effect through neuronal silencing.
-
Protocol 2: Chemogenetic Activation of Descending Noradrenergic Analgesia in a Neuropathic Pain Model
This protocol is adapted from the methodology described by Hirschberg et al., 2017.[2]
-
Viral Vector Delivery:
-
Anesthetize a rat and perform stereotaxic injection of a lentiviral vector encoding the excitatory PSAML141F,Y115F-5-HT3 into the locus coeruleus to transduce spinally-projecting neurons.
-
Allow for a sufficient post-operative recovery and viral expression period (e.g., 4-6 weeks).
-
-
Induction of Neuropathic Pain (Tibial Nerve Transection):
-
Under anesthesia, expose and ligate the tibial nerve, a branch of the sciatic nerve.
-
Allow the animal to recover and for neuropathic pain symptoms to develop (typically 1-2 weeks).
-
-
Behavioral Assessment:
-
Baseline Measurement: Before PSEM 308 administration, measure baseline mechanical sensitivity using von Frey filaments and thermal sensitivity using a Hargreaves apparatus.
-
PSEM 308 Administration: Inject this compound (5-10 mg/kg, i.p.).
-
Post-Treatment Measurement: Re-assess mechanical and thermal sensitivity at various time points post-injection (e.g., 15, 30, 45, 60 minutes) to determine the time course of the analgesic effect.
-
Spontaneous Pain: Record the number of spontaneous foot lifts for a set duration (e.g., 2 minutes) before and after PSEM 308 administration.
-
-
Data Analysis:
-
Analyze the change in paw withdrawal thresholds and latencies from baseline following PSEM 308 administration. A significant increase indicates an analgesic effect. Compare the number of spontaneous foot lifts before and after treatment.
-
Disclaimer: These protocols provide a general framework. Specific parameters such as viral titers, injection volumes, animal strains, and behavioral testing equipment may need to be optimized for individual laboratory settings. Always conduct experiments in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
Investigating Hunger Circuits with PSEM 308 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSEM 308 hydrochloride is a powerful and highly selective chemogenetic tool for the in vivo silencing of specific neuronal populations. As a potent agonist for the Pharmacologically Selective Actuator Module (PSAM) L141F-GlyR, a chimeric ligand-gated ion channel, PSEM 308 enables reversible, dose-dependent inhibition of targeted neurons. This technology is particularly valuable for dissecting the complex neural circuits that govern fundamental behaviors such as feeding and hunger. These application notes provide detailed protocols for utilizing this compound to investigate hunger circuits, with a focus on the chemogenetic silencing of Agouti-related protein (AgRP) neurons in the hypothalamus, a critical neuronal population for the regulation of appetite and energy homeostasis.
Mechanism of Action
This compound acts as a selective agonist at the engineered PSAML141F-GlyR ion channel. This receptor is a chimera of the human glycine (B1666218) receptor alpha-1 subunit and the nicotinic acetylcholine (B1216132) receptor alpha-7 ligand-binding domain, with a key mutation (L141F) that confers selectivity for PSEM 308 and renders it insensitive to endogenous ligands like acetylcholine. Upon binding of PSEM 308, the PSAML141F-GlyR channel opens, leading to an influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, effectively inhibiting its firing and subsequent neurotransmitter release. This rapid and reversible silencing provides a precise method for establishing causal links between the activity of a specific neuronal population and an observed behavior.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
| Pharmacological Properties | Value | Reference |
| Agonist Target | PSAML141F-GlyR | [1] |
| Action | Neuronal Inhibition | [2][3] |
| Recommended In Vivo Dose (mice) | ≤ 5 mg/kg | [2][3] |
| Molecular Weight | 303.83 g/mol | [2][3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Maximum Concentration | Notes |
| DMSO | 20 mM (6.08 mg/mL) | [2][3] |
| Ethanol | 20 mM (6.08 mg/mL) | Gentle warming may be required.[2][3] |
| In Vivo Effects on Feeding Behavior (Chemogenetic Silencing of AgRP Neurons) | Observation | Reference |
| Food Intake | Rapidly and dramatically reduced in hungry mice. | [4] |
| Feeding Motivation | Potently decreased. | [4] |
| Food-Seeking Behavior | Intensely diminished. | [4] |
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: Stereotactic Viral Vector Delivery for PSAML141F-GlyR Expression
This protocol describes the targeted delivery of an adeno-associated virus (AAV) vector encoding the PSAML141F-GlyR channel into the arcuate nucleus of the hypothalamus (ARC) in mice.
Materials:
-
AAV vector (e.g., AAV-hSyn-DIO-PSAML141F-GlyR-mCherry)
-
Cre-driver mouse line (e.g., AgRP-ires-Cre)
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Microinjection pump and syringe
-
Glass micropipettes
-
Surgical tools (scalpel, forceps, etc.)
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance). Secure the animal in the stereotaxic frame.
-
Surgical Preparation: Shave the fur over the scalp and sterilize the area with betadine and ethanol. Make a midline incision to expose the skull.
-
Coordinate Targeting: Identify the bregma and lambda landmarks. Determine the stereotaxic coordinates for the ARC (coordinates will vary depending on the mouse strain and age).
-
Craniotomy: Drill a small burr hole in the skull over the target injection site.
-
Viral Injection: Lower the glass micropipette filled with the AAV vector to the target depth. Infuse the virus at a slow rate (e.g., 100 nL/min) to a total volume of 300-500 nL per hemisphere.
-
Post-Injection: Leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suturing and Recovery: Suture the incision and administer post-operative analgesics. Monitor the animal until it has fully recovered from anesthesia.
-
Incubation Period: Allow 3-4 weeks for robust expression of the PSAML141F-GlyR channel before behavioral experiments.
Protocol 2: this compound Administration and Behavioral Testing
This protocol outlines the preparation and administration of this compound for in vivo experiments and subsequent monitoring of feeding behavior.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer and/or sonicator
-
Animal scale
-
Metabolic cages or feeding behavior monitoring system
-
Food and water
Procedure:
-
PSEM 308 Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the weight of the animals.
-
Dissolve the this compound in sterile saline. Gentle warming or sonication may be used to aid dissolution.
-
Prepare a fresh solution for each experiment.
-
-
Animal Acclimation: Acclimate the animals to the experimental setup (e.g., metabolic cages, injection procedure) for several days prior to the experiment to minimize stress-induced effects on feeding.
-
Baseline Feeding Measurement: Measure baseline food intake for a defined period (e.g., 1-2 hours) before drug administration.
-
PSEM 308 Administration:
-
Weigh the animal to determine the precise injection volume.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
-
Post-Injection Monitoring and Data Collection:
-
Immediately return the animal to its cage with pre-weighed food and water.
-
Monitor and record food intake at regular intervals (e.g., 30, 60, 120 minutes) post-injection.
-
If using a continuous monitoring system, data on meal size, duration, and frequency (feeding microstructure) can be collected.
-
-
Control Groups: Include appropriate control groups, such as:
-
Virus-injected animals receiving a vehicle injection.
-
Wild-type (non-virus-injected) animals receiving a PSEM 308 injection.
-
-
Data Analysis: Analyze the collected data to determine the effect of PSEM 308-mediated neuronal inhibition on feeding behavior compared to baseline and control groups.
Experimental Workflow
Caption: Experimental workflow for investigating hunger circuits.
References
- 1. Deconstruction of a neural circuit for hunger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemogenetic synaptic silencing of neural circuits localizes a hypothalamus→midbrain pathway for feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemogenetic synaptic silencing of neural circuits localizes a hypothalamus→midbrain pathway for feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PSEM 308 Hydrochloride Concentration In Vivo
Welcome to the technical support center for PSEM 308 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo concentration of this compound for your chemogenetic experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic agonist for Pharmacologically Selective Actuator Modules (PSAMs). PSAMs are engineered chimeric ion channels that allow for the specific control of neuronal activity.[1] The PSAM system is based on a mutated ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that no longer binds endogenous acetylcholine but is specifically activated by Pharmacologically Selective Effector Molecules (PSEMs) like PSEM 308.[1]
Depending on the ion pore domain fused to the PSAM, binding of PSEM 308 can either activate or inhibit neurons:
-
Activation: When fused to a cation-selective channel pore (e.g., from the 5-HT3 receptor), PSEM 308 binding leads to cation influx and neuronal depolarization.
-
Inhibition: When fused to an anion-selective channel pore (e.g., from the Glycine receptor), PSEM 308 binding results in anion influx (e.g., chloride) and neuronal hyperpolarization or shunting inhibition.
Q2: What is the recommended in vivo concentration of this compound in mice?
A2: The recommended concentration for this compound in mice is 5 mg/kg or lower.[1] It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental paradigm and desired effect.
Q3: What are the known limitations of this compound?
A3: this compound is considered a first-generation PSEM and has certain limitations, including relatively low potency and a short in vivo half-life.[2] This may necessitate higher doses and could result in a shorter duration of action. For experiments requiring higher potency and longer-lasting effects, newer "ultrapotent" PSEMs (uPSEMs) have been developed.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in DMSO and ethanol.[1] For in vivo injections, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final desired concentration with sterile saline or phosphate-buffered saline (PBS). It is important to ensure the final concentration of DMSO is low (typically <5%) to avoid solvent toxicity. Always prepare fresh solutions on the day of the experiment.
Q5: What are potential off-target effects of this compound?
A5: While the PSAM/PSEM system is designed for specificity, the potential for off-target effects should always be considered, especially at higher concentrations. However, specific off-target binding profiles for this compound are not extensively documented in publicly available literature. It is recommended to include appropriate control groups in your experiments, such as wild-type animals (not expressing the PSAM receptor) receiving PSEM 308, to monitor for any off-target behavioral or physiological effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after PSEM 308 administration | 1. Insufficient PSAM expression: The viral vector carrying the PSAM construct may not have been efficiently delivered to the target cells, or the expression level may be too low. 2. Suboptimal PSEM 308 concentration: The dose of PSEM 308 may be too low to elicit a response. 3. Short half-life of PSEM 308: The effect of PSEM 308 may be transient and missed if observations are not timed correctly.[2] 4. Incorrect PSEM/PSAM pairing: Ensure you are using the correct PSEM for the specific PSAM construct you are working with. | 1. Verify PSAM expression: Use immunohistochemistry or fluorescent reporters to confirm the expression and localization of the PSAM construct in your target cell population. 2. Perform a dose-response study: Test a range of PSEM 308 concentrations (e.g., 1, 2.5, and 5 mg/kg) to determine the optimal dose for your experiment. 3. Optimize observation timing: Conduct behavioral or physiological recordings at multiple time points following PSEM 308 administration to capture the peak effect. 4. Confirm construct and ligand: Double-check the specifications of your PSAM vector and PSEM 308. |
| Unexpected or paradoxical effects (e.g., excitation with an inhibitory PSAM) | 1. Chloride dysregulation: In certain neuronal populations, the chloride gradient may be altered, causing chloride-conducting channels to be depolarizing instead of hyperpolarizing.[3] 2. Off-target effects: At higher concentrations, PSEM 308 may have unintended interactions with other receptors or channels. | 1. Validate inhibitory effect: Before conducting behavioral experiments, validate the inhibitory action of your PSAM-GlyR construct in the target neurons using electrophysiology (e.g., in brain slices). 2. Use the lowest effective dose: Determine the minimal concentration of PSEM 308 that produces the desired on-target effect to minimize the risk of off-target effects. 3. Include control groups: Administer PSEM 308 to wild-type animals to assess any non-specific effects. |
| High variability between animals | 1. Inconsistent PSAM expression: The level and location of PSAM expression can vary between animals. 2. Variable drug metabolism: Individual differences in metabolism can affect the pharmacokinetics of PSEM 308. 3. Inconsistent administration: Variations in injection technique can lead to differences in drug delivery and absorption. | 1. Standardize viral injections: Use precise stereotaxic techniques to ensure consistent targeting of the viral vector. 2. Increase sample size: A larger number of animals per group can help to account for individual variability. 3. Ensure proper injection technique: Follow a standardized and validated protocol for intraperitoneal injections. |
Experimental Protocols
In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with appropriate gauge needles (e.g., 27-30G)
Procedure:
-
Preparation of Stock Solution:
-
Calculate the required amount of this compound to prepare a concentrated stock solution in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, you would perform a 1:10 dilution.
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally below 5%).
-
Vortex the working solution to ensure it is homogenous.
-
-
Animal Dosing:
-
Calculate the injection volume based on the animal's body weight and the desired dose. For a 5 mg/kg dose in a 25 g mouse, you would administer 0.125 mg of PSEM 308. If your working solution is 1 mg/mL, the injection volume would be 125 µL.
-
Administer the calculated volume via intraperitoneal injection.
-
Important Considerations:
-
Always include a vehicle control group that receives an injection of the same volume of the DMSO/saline solution without PSEM 308.
-
To control for off-target effects of PSEM 308, include a cohort of wild-type mice (not expressing the PSAM) that receive the same dose of the compound.
-
The duration of action for PSEM 308 is expected to be relatively short. Plan your behavioral or physiological assessments accordingly, likely within 30-60 minutes post-injection.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 303.83 g/mol | [1] |
| Recommended In Vivo Dose (Mice) | ≤ 5 mg/kg | [1] |
| Solubility | Soluble in DMSO and ethanol | [1] |
Visualizations
Signaling Pathways
Caption: PSEM 308 signaling pathways for activation and inhibition.
Experimental Workflow
Caption: In vivo experimental workflow for PSEM 308 studies.
Troubleshooting Logic
Caption: Troubleshooting logic for a lack of effect with PSEM 308.
References
PSEM 308 Hydrochloride Chemogenetic Experiments: Technical Support Center
Welcome to the technical support center for PSEM 308 hydrochloride and related PSAM/PSEM chemogenetic experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Pharmacologically Selective Actuator Module (PSAM) agonist.[1][2] It is an inert chemical ligand designed to specifically activate engineered chimeric ion channels, known as PSAMs. The effect of PSEM 308 depends on the specific PSAM it is paired with:
-
Neuronal Inhibition: When used with PSAML141F-GlyR or PSAM4-GlyR, PSEM 308 activates a chloride-selective ion channel, leading to an influx of anions and subsequent inhibition of neuronal activity.[3][4]
-
Neuronal Activation: When paired with PSAML141F,Y115F-5-HT3 or PSAM4-5HT3, it activates a cation-selective ion channel, resulting in cation influx and neuronal activation.[3][4]
Q2: What is the recommended in vivo dose for this compound?
A2: The recommended concentration for use in mice is 5 mg/kg or lower, administered systemically (e.g., via intraperitoneal injection).[1][2]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and ethanol (B145695) up to 20 mM, gentle warming may be required for ethanol solutions.[1] For long-term storage, it should be kept at -20°C.[1]
Q4: What are the advantages of the PSAM/PSEM system over DREADDs?
A4: The PSAM/PSEM system offers a more direct way to manipulate neuronal activity by directly gating ion channels, as opposed to the G-protein coupled receptor signaling cascades activated by DREADDs.[3] This can lead to faster and more direct control of neuronal firing. Additionally, the ligands used for the newer PSAM4 systems (like varenicline (B1221332) and its derivatives) have been shown to have high potency and selectivity with minimal off-target effects compared to some DREADD ligands like CNO, which can have complex metabolism and off-target effects.[3]
Troubleshooting Guides
Problem 1: No observable effect after PSEM 308 administration.
This is a common issue that can arise from several factors throughout the experimental workflow.
Possible Causes and Solutions:
-
Inadequate Viral Vector Expression:
-
Verify Transduction: Confirm the expression and correct localization of the PSAM receptor in your target cell population. This can be done via immunohistochemistry (IHC) for a fluorescent reporter (e.g., mCherry) fused to the receptor or by in situ hybridization.
-
Optimize Viral Titer and Volume: The concentration and volume of the viral vector are critical. Too low a titer may result in insufficient receptor expression. Consider optimizing these parameters for your specific target region and animal model.
-
Check Promoter Specificity: Ensure the promoter used in your viral construct is active in your target cell type.
-
Sufficient Incubation Time: Allow adequate time for viral expression, typically 3-4 weeks for AAVs, before starting behavioral or electrophysiological experiments.
-
-
Issues with this compound:
-
Improper Preparation or Storage: Ensure the compound was dissolved correctly and stored at -20°C to prevent degradation.
-
Incorrect Dose: While ≤5 mg/kg is recommended for mice, dose-response experiments may be necessary for your specific animal model and behavioral paradigm.
-
Pharmacokinetic Issues: Consider the route of administration and the timing of your behavioral or physiological measurements relative to the injection time. The pharmacokinetics of PSEM 308 may vary between species.
-
-
Sub-threshold Activation/Inhibition:
-
The level of neuronal activity modulation might be too subtle to produce a significant behavioral change. Consider using more sensitive readouts, such as in vivo electrophysiology or calcium imaging, to confirm a cellular effect.
-
Problem 2: Unexpected neuronal activation with the "inhibitory" PSAM4-GlyR system.
Recent studies have shown that in certain neuronal populations, activation of PSAM4-GlyR can lead to depolarization and even action potential firing, contrary to its intended inhibitory effect.[1][2][3]
Possible Cause and Explanation:
-
Chloride Reversal Potential: The inhibitory effect of PSAM4-GlyR relies on the influx of chloride ions, which typically hyperpolarizes the neuron. However, the chloride reversal potential (ECl-) can vary between different neuronal types and developmental stages. If the ECl- is more positive than the neuron's resting membrane potential, opening chloride channels will lead to an efflux of chloride and depolarization.[1][5]
-
Depolarization Block: In some cases, strong depolarization can lead to a "depolarization block," where the neuron is unable to fire further action potentials. While this ultimately results in a cessation of firing, it is mechanistically different from hyperpolarizing inhibition.[1][2]
Solutions and Recommendations:
-
Validate in Your System: Before conducting extensive behavioral experiments, it is crucial to validate the effect of PSAM4-GlyR activation in your specific neuronal population of interest using electrophysiology (e.g., whole-cell patch-clamp in acute brain slices).[1]
-
Measure Chloride Reversal Potential: If possible, experimentally determine the ECl- in your target neurons to predict the effect of opening chloride channels.
-
Consider Alternative Inhibitory Systems: If PSAM4-GlyR proves to be excitatory in your system, consider using an alternative inhibitory chemogenetic system, such as a Gi-coupled DREADD (e.g., hM4Di).
Quantitative Data Summary
| Parameter | This compound | uPSEM792 / uPSEM817 (for PSAM4) |
| Target Receptors | PSAML141F-GlyR, PSAML141F,Y115F-5-HT3 | PSAM4-GlyR, PSAM4-5HT3 |
| In Vivo Dose (mice) | ≤ 5 mg/kg[1][2] | Low nanomolar concentrations (agonist: Varenicline)[6] |
| Solubility | 20 mM in DMSO, 20 mM in ethanol (with warming)[1] | Data not available in provided search results |
| Storage | -20°C[1] | Data not available in provided search results |
| Purity | ≥98%[1] | Data not available in provided search results |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol. For in vivo use, further dilute the stock solution in sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. The final concentration of the vehicle (e.g., DMSO) should be minimized to avoid toxicity.
-
Dosing: Calculate the required volume for injection based on the animal's body weight and the target dose (e.g., 5 mg/kg).
-
Administration: Administer the solution via the desired route, typically intraperitoneal (IP) injection.
-
Control Group: A control group receiving a vehicle-only injection is essential to control for any effects of the injection procedure or the solvent.
-
Behavioral/Physiological Assessment: Conduct behavioral testing or physiological recordings at a predetermined time point after injection, based on the expected pharmacokinetics of the compound.
Protocol 2: Validation of PSAM Receptor Expression via Immunohistochemistry
-
Tissue Preparation: Following the appropriate post-viral vector injection survival period, perfuse the animal with 4% paraformaldehyde (PFA). Post-fix the brain in PFA overnight, followed by cryoprotection in a sucrose (B13894) solution.
-
Sectioning: Section the brain region of interest using a cryostat or vibratome.
-
Immunostaining:
-
Permeabilize the tissue sections with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., normal serum).
-
Incubate the sections with a primary antibody against the fluorescent reporter (e.g., anti-mCherry or anti-GFP) expressed by your viral vector.
-
If the reporter is not fluorescent, use a primary antibody against a tag on the PSAM receptor.
-
Wash the sections and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain with a nuclear marker like DAPI.
-
-
Imaging: Mount the sections and visualize them using a fluorescence or confocal microscope to confirm the expression and cellular localization of the PSAM receptor.
Visualizations
References
- 1. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. Chemogenetics with PSAM4-GlyR decreases excitability and epileptiform activity in epileptic hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
potential off-target effects of PSEM 308 hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals using PSEM 308 hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Pharmacologically Selective Effector Molecule (PSEM). It is a specific agonist for engineered chimeric ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). PSEM 308 itself is biologically inert in the absence of the corresponding PSAM. The effect of PSEM 308 is determined by the type of PSAM expressed in the target cells:
-
Inhibition: When bound to PSAML141F-GlyR, it opens a chloride-permeable pore, leading to anion influx and neuronal inhibition.[1]
-
Activation: When bound to PSAML141F,Y115F-5-HT3, it opens a cation-permeable pore, resulting in cation influx and neuronal activation.[1]
References
PSEM 308 hydrochloride degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of PSEM 308 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored at -20°C in its solid form.[1][2] It is recommended to keep the vial tightly sealed.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO and ethanol (B145695).[1][2]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in DMSO or ethanol to a concentration of up to 20 mM.[1][2] Gentle warming can assist with dissolution in ethanol.[1][2] For detailed calculations based on your desired concentration and volume, refer to the reconstitution calculator on the supplier's website.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be stored in tightly sealed vials at -20°C.[3] It is best practice to prepare aliquots to avoid repeated freeze-thaw cycles.
Q5: What is the stability of this compound in its solid form?
A5: When stored correctly at -20°C in a tightly sealed vial, the solid compound is expected to be stable for up to 6 months.[3]
Q6: How long are stock solutions of this compound stable?
A6: When aliquoted and stored at -20°C, stock solutions are generally usable for up to one month.[3] It is always recommended to prepare fresh solutions for critical experiments.
Troubleshooting Guide
Problem 1: I am observing lower than expected efficacy of this compound in my experiments.
-
Possible Cause 1: Compound Degradation due to Improper Storage.
-
Troubleshooting Steps:
-
Verify that the solid compound and any prepared stock solutions have been consistently stored at -20°C.
-
Ensure that vials have been tightly sealed to prevent moisture absorption.
-
If stock solutions have undergone multiple freeze-thaw cycles, prepare a fresh stock solution from the solid compound.
-
Consider the age of the compound and stock solutions. If they are older than the recommended stability periods (6 months for solid, 1 month for solutions), it is advisable to use a fresh batch.
-
-
-
Possible Cause 2: Incorrect Solution Concentration.
-
Troubleshooting Steps:
-
Double-check all calculations used for preparing the stock solution.
-
Ensure that the compound was fully dissolved in the solvent.
-
If possible, verify the concentration of your stock solution using an appropriate analytical method such as HPLC.
-
-
Problem 2: I see precipitation in my this compound stock solution after thawing.
-
Possible Cause: Low Solubility or Supersaturation at Lower Temperatures.
-
Troubleshooting Steps:
-
Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[3]
-
Gently vortex the solution to ensure it is fully dissolved.
-
If precipitation persists, gentle warming may be required, especially for ethanol-based solutions.[1][2] Be cautious with the temperature to avoid degradation.
-
Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue.
-
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 303.83 g/mol | [1][2] |
| Formula | C₁₇H₂₁N₃.HCl | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Source |
| DMSO | 20 mM | - | [1][2] |
| Ethanol | 20 mM | With gentle warming | [1][2] |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Packaging | Source |
| Solid | -20°C | Up to 6 months | Tightly sealed vial | [3] |
| Stock Solution | -20°C | Up to 1 month | Tightly sealed aliquots | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[3]
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 303.83 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 3.0383 mg.
-
Weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
References
Technical Support Center: Validating the Inhibitory Effect of PSEM 308 and other PSEM Agonists with PSAM4-GlyR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the inhibitory effect of PSEM (Pharmacologically Selective Effector Molecule) agonists with the PSAM4-GlyR (Pharmacologically Selective Actuator Module) chemogenetic system.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the inhibitory effect of the PSEM/PSAM4-GlyR system?
A1: The PSAM4-GlyR is a chimeric ion channel created by fusing a modified ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor to the chloride-permeable ion pore of the glycine (B1666218) receptor (GlyR).[1][2] When a specific PSEM agonist (like PSEM 308 for earlier versions, or ultrapotent PSEMs such as uPSEM792, uPSEM817, and Varenicline for PSAM4-GlyR) binds to the receptor, it opens the chloride channel.[3][4][5] In neurons with a typical low intracellular chloride concentration, this leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal activity.[3] This inhibition is often mediated by a "shunting" effect, where the increased chloride conductance reduces the neuron's input resistance, making it harder for excitatory inputs to depolarize the membrane to the action potential threshold.[1][4]
Q2: I'm not observing neuronal silencing after applying the PSEM agonist. In fact, my neurons are becoming more active. What could be the cause?
A2: This is a critical and documented issue. The inhibitory effect of PSAM4-GlyR is entirely dependent on the chloride reversal potential (ECl) of the target neurons.[1] In some neuronal types, such as dopamine (B1211576) D1 receptor-expressing medium spiny neurons (D1-MSNs), the intracellular chloride concentration is high.[2][6] In these cases, opening the PSAM4-GlyR channel can cause chloride to flow out of the cell, leading to depolarization and even an increase in firing rate.[2][6] It is crucial to validate the effect of PSAM4-GlyR in your specific cell type before proceeding with behavioral experiments.[2]
Q3: Which PSEM agonist and concentration should I use?
A3: The choice and concentration of the PSEM agonist depend on the specific PSAM receptor variant and the experimental context (in vitro vs. in vivo). For the newer PSAM4-GlyR, ultrapotent PSEMs (uPSEMs) are recommended.
| Agonist | Receptor Target | Typical In Vitro Concentration | Typical In Vivo Dose | Reference |
| PSEM 308 | PSAML141F-GlyR | Not specified | ≤ 5 mg/kg (mice) | [7][8] |
| uPSEM792 | PSAM4-GlyR | 10-100 nM | 3 mg/kg (mice, i.p.) | [5][6][9] |
| uPSEM817 | PSAM4-GlyR | Not specified in detail, but effective in vitro | Not specified in detail, but effective in vivo | [10] |
| Varenicline | PSAM4-GlyR | 15-50 nM | Lower doses than other drugs | [3][4] |
Note: Always perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I deliver the PSAM4-GlyR construct to my target cells?
A4: Viral vectors are the most common method for delivering the PSAM4-GlyR construct. Both adeno-associated viruses (AAVs) and lentiviruses have been used successfully. The choice depends on your specific needs:
-
AAVs: Generally have good diffusion from the injection site and are effective for in vivo transduction. Different serotypes can offer different tropisms for specific cell types.
-
Lentiviruses: Tend to have more restricted expression near the injection site but can offer robust and long-lasting expression as they integrate into the host genome.
It is recommended to use a construct that also expresses a fluorescent reporter (e.g., eGFP) to allow for easy identification of transduced cells.
Troubleshooting Guides
Problem 1: No discernible effect (inhibition or excitation) after PSEM application.
| Possible Cause | Troubleshooting Step |
| Failed PSAM4-GlyR Expression | - Verify expression using immunohistochemistry against a tag on the receptor or by visualizing a co-expressed fluorescent reporter. - Optimize your viral vector titer and injection protocol. |
| PSEM Agonist Degradation or Inactivity | - Prepare fresh stock solutions of the PSEM agonist. PSEM 308, for example, is soluble in DMSO and ethanol.[7] - Ensure proper storage of the agonist as recommended by the manufacturer (e.g., -20°C).[7] |
| Insufficient Agonist Concentration | - Perform a dose-response experiment to find the effective concentration for your system. |
| Low Receptor Expression Levels | - Increase the titer of the viral vector. - Allow more time for receptor expression after viral transduction (typically 4-6 weeks for in vivo experiments).[1] |
| Issues with Electrophysiology Recording | - Ensure a stable whole-cell patch-clamp recording with low access resistance. - For cell-attached recordings, ensure a good seal to detect changes in firing rate. |
Problem 2: Excitatory or depolarizing effect observed instead of inhibition.
| Possible Cause | Troubleshooting Step |
| High Intracellular Chloride Concentration | - This is a known phenomenon in certain cell types.[2][6] - Crucially, you must experimentally determine the effect in your target neurons. Use whole-cell patch-clamp electrophysiology to measure the reversal potential of the PSEM-induced current. A depolarizing effect is expected if the resting membrane potential is more negative than the chloride reversal potential. |
| Chloride Reversal Potential Shift | - Prolonged activation of PSAM4-GlyR can lead to an accumulation of intracellular chloride, causing a rightward shift in the reversal potential and perpetuating the depolarizing effect.[6] - Consider using shorter application times for the PSEM agonist. |
Experimental Protocols
Protocol 1: Validating PSAM4-GlyR Inhibition using In Vitro Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Prepare acute brain slices from an animal previously injected with a viral vector encoding PSAM4-GlyR and a fluorescent reporter.
-
Identification: Identify transduced neurons using fluorescence microscopy.
-
Recording:
-
Establish a whole-cell patch-clamp recording from a transduced neuron.
-
Use an internal solution with a known chloride concentration that mimics the physiological state of your target neuron.[1]
-
Record the resting membrane potential.
-
-
Current-Clamp:
-
Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing rate.
-
Bath-apply the PSEM agonist (e.g., 50 nM uPSEM792).
-
Repeat the current injections. A successful inhibitory effect will be characterized by a reduction or complete cessation of firing and a hyperpolarization of the membrane potential.[5] A depolarizing effect may also be observed.[6][9]
-
-
Voltage-Clamp:
-
Clamp the neuron at different holding potentials (e.g., from -80 mV to +20 mV).
-
Apply the PSEM agonist to evoke a current.
-
Plot the current-voltage (I-V) relationship to determine the reversal potential of the PSEM-induced current. This will confirm if the current is inhibitory (hyperpolarizing) or excitatory (depolarizing) at the resting membrane potential.
-
Protocol 2: In Vivo Validation using c-fos Expression
-
Animal Groups: Use two groups of animals: one expressing PSAM4-GlyR in the target region and a control group (e.g., expressing only a fluorescent protein).
-
PSEM Administration: Administer the PSEM agonist systemically (e.g., intraperitoneal injection).[2] Also include saline-injected controls for both groups.
-
Perfusion and Sectioning: Approximately 90-120 minutes after injection, perfuse the animals and prepare brain sections for immunohistochemistry.
-
Staining: Stain the sections for c-fos (a marker of recent neuronal activity) and the fluorescent reporter expressed with PSAM4-GlyR.
-
Analysis: Quantify the number of c-fos positive cells that are also positive for the fluorescent reporter. A successful inhibition should lead to a decrease in c-fos expression in the PSAM4-GlyR expressing group compared to controls. An increase in c-fos would indicate an excitatory effect.[6]
Visualizations
Caption: Signaling pathway of the PSEM/PSAM4-GlyR system.
Caption: Experimental workflow for validating PSAM4-GlyR inhibition.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of cardiomyocyte contractility and action potentials with chemogenetic chloride currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemogenetics with PSAM4-GlyR decreases excitability and epileptiform activity in epileptic hippocampus [repositorio.ulisboa.pt]
- 5. New Product: Ultra-Potent Chemical-Genetic Tools PSAM4-5HT3 and PSAM4-GlyR [ebraincase.com]
- 6. Modulation of cardiomyocyte contractility and action potentials with chemogenetic chloride currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemogenetics with PSAM4-GlyR decreases excitability and epileptiform activity in epileptic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected neuronal activation with inhibitory PSAMs and PSEM 308
Welcome to the technical support center for the Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of inhibitory PSAMs, with a focus on the unexpected neuronal activation observed with PSAM⁴-GlyR and its agonists like PSEM308 and uPSEM⁷⁹².
Frequently Asked Questions (FAQs)
Q1: What is the intended function of inhibitory PSAMs like PSAM⁴-GlyR?
A1: Inhibitory PSAMs, such as PSAM⁴-GlyR, are engineered ligand-gated ion channels designed for the selective silencing of neuronal activity.[1][2] PSAM⁴-GlyR is a chimeric protein that combines a modified ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor with the chloride-permeable ion pore of the glycine (B1666218) receptor.[1][3] When activated by a specific Pharmacologically Selective Effector Molecule (PSEM), like PSEM308 or the ultrapotent uPSEM⁷⁹², the channel opens, allowing chloride ions to flow into the neuron.[2] In principle, this influx of negative ions should hyperpolarize the neuron or produce a shunting effect, thereby reducing its excitability and inhibiting action potential firing.[1][4]
Q2: We are observing neuronal activation (e.g., increased c-fos expression, increased firing rate) after applying PSEM308/uPSEM⁷⁹² to neurons expressing the "inhibitory" PSAM⁴-GlyR. Is this expected?
A2: No, this is not the intended effect, but it is a documented phenomenon in certain neuronal populations.[3][5] Research has shown that in specific cell types, such as dopamine (B1211576) D1 receptor-expressing medium spiny neurons (D1-MSNs) in the ventral striatum, the activation of PSAM⁴-GlyR can lead to paradoxical excitation.[3][6] This highlights the critical need to validate the inhibitory action of this system in your specific cell type of interest before proceeding with behavioral experiments.[3][6]
Q3: What is the underlying mechanism for this unexpected neuronal activation?
A3: The paradoxical excitation is primarily due to the neuron's intracellular chloride concentration and the resulting chloride reversal potential (ECl).[3][5] The inhibitory effect of PSAM⁴-GlyR relies on the influx of chloride ions causing hyperpolarization or shunting inhibition.[4] However, if the intracellular chloride concentration is high, the ECl can become more depolarized than the neuron's resting membrane potential. In this scenario, opening the PSAM⁴-GlyR chloride channel will lead to an efflux of chloride ions, causing depolarization and subsequent neuronal activation.[3] Furthermore, activation of PSAM⁴-GlyR can also reduce the efficacy of GABAergic inhibition, further contributing to a state of hyperexcitability.[3]
Q4: In which cell types has this paradoxical excitation been observed?
A4: This phenomenon has been thoroughly documented in dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs) of the ventral striatum.[3] However, it is plausible that other neuronal types with a similarly high intracellular chloride concentration could exhibit the same response.[3][6] Therefore, it is crucial to perform validation experiments in your specific neuronal population.
Q5: Are there alternative inhibitory chemogenetic systems that might avoid this issue?
A5: While other inhibitory chemogenetic systems exist, such as those based on G-protein coupled receptors (GPCRs) like DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), they operate through different mechanisms. For instance, the hM4Di DREADD couples to Gi/o pathways to silence neuronal activity. However, all chemogenetic tools have their own potential for off-target effects and require careful validation.[6] If sticking with the PSAM/PSEM system, thorough validation in the target cell type is the most critical step.
Troubleshooting Guide
If you are observing unexpected neuronal activation with your inhibitory PSAM⁴-GlyR system, follow these troubleshooting steps:
Step 1: Validate the Effect of PSAM⁴-GlyR Activation in Your Target Neurons
-
Problem: The primary assumption that PSAM⁴-GlyR is inhibitory in your cell type of interest may be incorrect.
-
Solution: Perform in vitro electrophysiological recordings on neurons expressing PSAM⁴-GlyR.
-
Use whole-cell patch-clamp to directly measure the reversal potential of the PSEM-activated current. This will definitively determine if the current is hyperpolarizing or depolarizing.
-
Use cell-attached recordings to monitor action potential firing before and after PSEM application to see the net effect on neuronal excitability.[3]
-
-
Expected Outcome: These experiments will confirm whether PSAM⁴-GlyR activation is inhibitory or excitatory in your specific neuronal population.
Step 2: Assess Neuronal Activation Using an Independent Marker
-
Problem: The method used to assess neuronal activation might be artifactual.
-
Solution: Use an activity-dependent marker like c-fos immunohistochemistry to assess neuronal activation in vivo.
-
Compare c-fos expression in PSAM⁴-GlyR-expressing neurons versus non-transduced neighboring cells in both PSEM-treated and vehicle-treated animals.[3]
-
-
Expected Outcome: An increase in the percentage of PSAM⁴-GlyR-positive cells that are also c-fos-positive following PSEM administration would confirm paradoxical excitation in vivo.[3]
Step 3: Review PSEM Specificity and Dose
-
Problem: The PSEM agonist may have off-target effects at the concentration used.
-
Solution:
-
Review the literature for validated dose-response curves for your specific PSEM (e.g., uPSEM⁷⁹²).[3]
-
Perform control experiments in animals not expressing the PSAM receptor to ensure the PSEM itself does not cause neuronal activation at the administered dose.
-
-
Expected Outcome: This will help rule out off-target effects of the PSEM ligand as the cause of the observed excitation.
Quantitative Data Summary
The following tables summarize key quantitative data from a study by Gantz et al. (2021) that investigated the paradoxical excitation of D1-MSNs by PSAM⁴-GlyR.
Table 1: In Vivo Neuronal Activation Measured by c-fos Expression
| Cell Type | Treatment | % of Transduced Cells Expressing c-fos (Mean ± SEM) |
| D1-MSNs expressing PSAM⁴-GlyR | Vehicle | 1.8 ± 0.6 |
| D1-MSNs expressing PSAM⁴-GlyR | uPSEM⁷⁹² (0.1 mg/kg, i.p.) | 14.5 ± 2.9 |
Data adapted from Gantz et al., eLife, 2021.[3]
Table 2: In Vitro Electrophysiological Effects of uPSEM⁷⁹² on D1-MSNs
| Parameter | Condition | PSAM⁴-GlyR expressing neurons | Control neurons (non-expressing) |
| Firing Frequency (Hz) | aCSF | 0.0 ± 0.0 | 0.0 ± 0.0 |
| uPSEM⁷⁹² (30 nM) | 1.9 ± 0.6 | 0.0 ± 0.0 | |
| High Potassium | 5.6 ± 0.9 | 4.9 ± 1.1 | |
| Reversal Potential (mV) | PSAM⁴-GlyR current | -59.3 ± 1.8 | N/A |
Data adapted from Gantz et al., eLife, 2021.[3]
Experimental Protocols
Protocol 1: In Vivo Validation of PSAM⁴-GlyR-mediated Inhibition using c-fos Immunohistochemistry
-
Viral Vector Delivery: Stereotactically inject an AAV encoding a Cre-dependent PSAM⁴-GlyR construct into the brain region of interest in a Cre-driver mouse line (e.g., Drd1a-Cre for D1-MSNs). Allow sufficient time for viral expression (typically 3-4 weeks).
-
PSEM Administration: Administer the PSEM agonist (e.g., uPSEM⁷⁹², 0.1 mg/kg, i.p.) or vehicle control.
-
Tissue Collection and Preparation: 90 minutes after injection, perfuse the animals with 4% paraformaldehyde (PFA). Post-fix the brain overnight in 4% PFA, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain into 40 µm coronal sections using a cryostat.
-
Immunohistochemistry:
-
Permeabilize sections with 0.2% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate overnight at 4°C with primary antibodies against c-fos (e.g., rabbit anti-c-fos) and a marker for the viral vector (e.g., anti-GFP if the vector co-expresses a fluorescent protein).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number of PSAM⁴-GlyR-positive neurons that are also positive for c-fos in both the PSEM and vehicle groups.
-
Protocol 2: In Vitro Electrophysiological Validation of PSAM⁴-GlyR Function
-
Slice Preparation: Prepare acute brain slices (250-300 µm) from animals previously injected with the PSAM⁴-GlyR AAV.
-
Recording Setup:
-
Use a submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at physiological temperature.
-
Visualize PSAM⁴-GlyR-expressing neurons using fluorescence microscopy.
-
-
Whole-Cell Voltage-Clamp Recordings:
-
Patch onto a fluorescently labeled neuron.
-
To determine the reversal potential, hold the neuron at various potentials (e.g., from -80 mV to -20 mV in 10 mV steps) and apply the PSEM agonist (e.g., 30 nM uPSEM⁷⁹²).
-
Plot the resulting current amplitude against the holding potential to determine the reversal potential.
-
-
Cell-Attached Recordings:
-
Form a loose-patch seal on a fluorescently labeled neuron to record action potential firing without disrupting the intracellular milieu.
-
Record baseline firing activity.
-
Bath-apply the PSEM agonist and record any changes in firing rate.
-
Visualizations
Caption: Mechanism of paradoxical neuronal activation by inhibitory PSAMs.
Caption: Troubleshooting workflow for unexpected neuronal activation.
References
- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSEMs | Chemogenetics | Tocris Bioscience [tocris.com]
- 3. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemogenetics with PSAM4-GlyR decreases excitability and epileptiform activity in epileptic hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitation of medium spiny neurons by 'inhibitory' ultrapotent chemogenetics via shifts in chloride reversal potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
assessing PSEM 308 hydrochloride brain penetrance
Technical Support Center: PSEM 308 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing this compound in chemogenetic experiments. The following question-and-answer format directly addresses potential issues and offers troubleshooting advice to ensure the successful application of this technology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Pharmacologically Selective Actuator Module (PSAM) agonist.[1][2][3] It is designed to activate specific chimeric ion channels, which are engineered proteins not found naturally. These channels are introduced into target neurons, typically using viral vectors. The PSAM system allows for precise control over neuronal activity.
The effect of this compound depends on the type of ion pore domain fused to the PSAM's ligand-binding domain:
-
Neuronal Inhibition: When combined with a PSAM fused to the glycine (B1666218) receptor (GlyR) ion pore (PSAML141F-GlyR), this compound binding leads to an influx of chloride ions, which inhibits neuronal activity.
-
Neuronal Activation: When paired with a PSAM fused to the 5-HT3 receptor ion pore (PSAML141F,Y115F-5-HT3), its binding causes an influx of cations, leading to neuronal activation.
Q2: Does this compound cross the blood-brain barrier (BBB)?
Currently, there is a lack of specific published data quantifying the brain penetrance of this compound. While a related compound, uPSEM 817, has been described as brain penetrant, this property cannot be directly extrapolated to this compound. Therefore, researchers should empirically determine the central nervous system (CNS) availability of this compound in their specific experimental model.
Q3: How should I prepare and administer this compound for in vivo studies?
-
Solubility: this compound is soluble in DMSO and ethanol (B145695) (up to 20 mM with gentle warming).[1][2][3]
-
Recommended Concentration: For in vivo studies in mice, a starting concentration of 5 mg/kg or lower is recommended.[1][3]
| Compound Properties | Value | Source |
| Molecular Weight | 303.83 g/mol | [1][3] |
| Solubility in DMSO | up to 20 mM | [1][2][3] |
| Solubility in Ethanol | up to 20 mM (with gentle warming) | [1][2][3] |
| Recommended in vivo dose (mice) | ≤ 5 mg/kg | [1][3] |
Q4: What are the essential controls for a chemogenetic experiment using this compound?
To ensure that the observed effects are due to the specific activation of the PSAM receptor and not off-target effects of the compound or the experimental procedure, the following control groups are crucial:
-
No PSAM Expression + PSEM 308 HCl: This group consists of animals that have not been treated with the viral vector to express the PSAM receptor but receive this compound. This control is essential to identify any behavioral or physiological effects of the compound itself.
-
PSAM Expression + Vehicle: This group includes animals expressing the PSAM receptor that receive only the vehicle solution (e.g., saline, DMSO). This control accounts for any effects of the injection procedure and the vehicle.
-
No PSAM Expression + Vehicle: This group serves as a baseline control for normal behavior and physiology.
Troubleshooting Guide
Problem 1: No observable effect after this compound administration.
| Potential Cause | Troubleshooting Step |
| Insufficient PSAM Receptor Expression | - Verify the expression and localization of the PSAM receptor using immunohistochemistry (IHC) or by co-expressing a fluorescent reporter. - Optimize the viral vector titer and injection coordinates. |
| Poor Brain Penetrance of PSEM 308 HCl | - Consider direct CNS administration (e.g., intracerebroventricular or intracranial injection) to bypass the BBB. - Perform pharmacokinetic studies to measure the concentration of this compound in the brain tissue and plasma. |
| Incorrect PSEM 308 HCl Dosage | - Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. |
| Degradation of PSEM 308 HCl | - Ensure proper storage of the compound at -20°C.[1][2][3] - Prepare fresh solutions for each experiment. |
Problem 2: Off-target or unexpected behavioral/physiological effects are observed.
| Potential Cause | Troubleshooting Step |
| PSEM 308 HCl Interacting with Endogenous Receptors | - Include the "No PSAM Expression + PSEM 308 HCl" control group to identify any off-target effects of the compound. - If off-target effects are observed, consider using a lower dose of this compound. |
| Metabolism of PSEM 308 HCl into Active Metabolites | - This is a known issue with some chemogenetic ligands like CNO. While not documented for PSEM 308, it is a possibility. - Analyze plasma and brain samples for potential metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). |
| Immune Response to Viral Vector | - Allow sufficient time for recovery after viral vector injection (typically 2-3 weeks). - Monitor for signs of inflammation at the injection site. |
Experimental Protocols
General Protocol for in vivo Chemogenetic Experiments
-
Viral Vector Delivery: Stereotactically inject an adeno-associated virus (AAV) encoding the desired PSAM construct (e.g., AAV-CaMKIIα-PSAML141F-GlyR-IRES-eGFP) into the target brain region of the experimental animals.
-
Recovery and Expression: Allow for a recovery period of at least 2-3 weeks for the animals to recover from surgery and for robust expression of the PSAM receptor.
-
Baseline Measurements: Record baseline behavioral or physiological data before administering this compound.
-
This compound Administration: Prepare a fresh solution of this compound in a suitable vehicle. Administer the solution to the animals (e.g., via intraperitoneal injection).
-
Data Collection: Record the behavioral or physiological responses at predefined time points after administration.
-
Histological Verification: After the experiment, perfuse the animals and perform immunohistochemistry to verify the expression and location of the PSAM receptor.
References
Technical Support Center: Improving PSEM 308 Hydrochloride Delivery to Target Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSEM 308 hydrochloride. Our goal is to help you overcome common challenges and optimize the delivery of this chemogenetic actuator to your target neurons.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, pharmacologically selective actuator molecule (PSEM). It functions as a specific agonist for engineered chimeric ion channels known as Pharmacologically Selective Actuator Modules (PSAMs).[1][2] These PSAMs are not activated by endogenous ligands. The binding of PSEM 308 to a PSAM directly gates the ion channel, leading to either neuronal activation or inhibition, depending on the type of ion pore used in the PSAM construct.[3][4]
-
Activating PSAMs (e.g., PSAML141F,Y115F-5-HT3): These incorporate a cation-selective pore (from the 5-HT3 receptor). PSEM 308 binding leads to cation influx (Na+, K+, Ca2+), causing membrane depolarization and neuronal activation.[3][4]
-
Inhibitory PSAMs (e.g., PSAML141F-GlyR): These contain an anion-selective pore (from the glycine (B1666218) receptor). PSEM 308 binding results in anion influx (Cl-), leading to membrane hyperpolarization or shunting inhibition, thus silencing neuronal activity.[3][4]
Q2: What are the known limitations of this compound?
A2: While a useful tool, PSEM 308 has several limitations that can present experimental challenges:[5]
-
Low Potency: It has a low micromolar potency, often requiring high in vivo doses (up to 5 mg/kg in mice) to achieve a biological effect.[1][2][5][6]
-
Short In Vivo Half-Life: PSEM 308 is cleared relatively quickly from the system, with an effective duration of action of approximately 30-60 minutes.[5]
-
Poor Aqueous Solubility: This can make formulation and administration challenging.[5]
Q3: Are there alternatives to PSEM 308 with improved properties?
A3: Yes, newer generations of PSEMs, known as "ultrapotent PSEMs" (uPSEMs) like uPSEM792 and uPSEM817, have been developed to address the limitations of PSEM 308. These compounds offer significantly higher potency (in the nanomolar range) and are brain-penetrant. They are designed to be used with a corresponding updated PSAM construct (PSAM4).
Q4: How do I get the PSAM receptor into my target neurons?
A4: The most common and effective method for delivering the genetic material encoding the PSAM receptor to target neurons is through the use of adeno-associated viral (AAV) vectors.[7] AAVs can be engineered to express the PSAM under a cell-type-specific promoter, allowing for targeted expression in specific neuronal populations. The choice of AAV serotype is also critical for targeting specific cell types and brain regions.
Troubleshooting Guides
Issue 1: Low or No Observed Effect of PSEM 308 In Vivo
| Possible Cause | Troubleshooting Steps |
| Insufficient PSAM Receptor Expression | 1. Verify Viral Titer and Injection Accuracy: Ensure the AAV vector has a high titer and that stereotaxic injections are accurate. 2. Confirm Transgene Expression: Use immunohistochemistry (IHC) or fluorescence microscopy (if the construct includes a fluorescent reporter like mCherry) to visualize PSAM expression in the target region. 3. Allow Sufficient Expression Time: AAV-mediated expression can take several weeks to reach optimal levels. Ensure you are waiting an adequate amount of time post-injection before starting experiments. |
| Poor PSEM 308 Bioavailability | 1. Optimize Dosage: The recommended concentration for PSEM 308 in mice is up to 5 mg/kg.[1][2][6] You may need to perform a dose-response curve to find the optimal concentration for your specific application. 2. Consider Administration Route: For central nervous system targets, direct intracerebral or intracerebroventricular (ICV) administration may be more effective than systemic (e.g., intraperitoneal) injection, which is subject to the blood-brain barrier. 3. Check Formulation: this compound is soluble in DMSO and ethanol (B145695) (with gentle warming).[1][6] Ensure it is fully dissolved before administration. For in vivo use, it is often dissolved in a small amount of DMSO and then diluted in saline. |
| Short Duration of Action | 1. Time-Course Experiments: Conduct experiments within the 30-60 minute window of PSEM 308's expected activity. 2. Consider uPSEMs: For longer-lasting effects, switching to a uPSEM and the corresponding PSAM4 receptor is highly recommended. |
| Incorrect PSAM for Desired Effect | 1. Verify PSAM Construct: Double-check that you are using the correct PSAM for your intended outcome (e.g., PSAM-5HT3 for activation, PSAM-GlyR for inhibition).[3][4] |
Issue 2: Off-Target or Unexpected Effects
| Possible Cause | Troubleshooting Steps |
| Widespread Viral Expression | 1. Use a Cell-Type-Specific Promoter: Employ a promoter that restricts PSAM expression to your neuronal population of interest (e.g., CamKII for excitatory neurons). 2. Optimize AAV Serotype and Titer: Some AAV serotypes have broader tropism than others. A lower viral titer can sometimes reduce spread to non-target cells. |
| PSEM 308 Off-Target Binding | While designed to be inert, high concentrations of any compound can have off-target effects. 1. Run Control Experiments: Always include a control group of animals that receive PSEM 308 but do not express the PSAM receptor. This will help you determine if the observed effects are due to the specific activation of the chemogenetic system. 2. Use the Lowest Effective Dose: Determine the minimal dose of PSEM 308 required to elicit the desired effect to minimize the risk of off-target interactions. |
| Unexpected Neuronal Activation with Inhibitory PSAMs | In some cases, activation of chloride channels in neurons with a high intracellular chloride concentration can lead to depolarization and activation instead of inhibition. 1. Electrophysiological Validation: If possible, perform patch-clamp recordings on PSAM-expressing neurons to confirm that PSEM 308 application leads to the expected change in membrane potential and firing rate. |
Data Presentation
Table 1: Comparison of PSEM 308 and uPSEM817
| Feature | PSEM 308 | uPSEM817 |
| Potency (EC50) | Low micromolar (µM)[5] | Nanomolar (nM) (0.3 nM for PSAM4-GlyR, 0.5 nM for PSAM4-5HT3) |
| In Vivo Half-Life | Short (approx. 30-60 min)[5] | Longer-lasting effects observed in vivo |
| Recommended In Vivo Dose (mice) | Up to 5 mg/kg[1][2][6] | As low as 0.1 mg/kg |
| Brain Penetrance | Limited | Good |
| Corresponding Receptor | PSAML141F-GlyR / PSAML141F,Y115F-5-HT3 | PSAM4-GlyR / PSAM4-5HT3 |
Table 2: AAV Serotypes for Neuronal Targeting
| AAV Serotype | Primary Target Cell Types in the CNS | Key Characteristics |
| AAV1 | Neurons, Astrocytes[8] | Efficient transduction of various neuronal populations. |
| AAV2 | Neurons[8] | More confined diffusion from the injection site, good for precise targeting.[8] |
| AAV5 | Neurons, Astrocytes[3][8] | Strong tropism for certain neuronal populations and glial cells.[9] |
| AAV8 | Neurons, Astrocytes[8] | Broad tropism and efficient transduction. |
| AAV9 | Neurons, Astrocytes[8] | Can cross the blood-brain barrier after systemic administration.[3] |
| AAV-DJ | Neurons[8] | Engineered variant with broad tropism and high transduction efficiency. |
| AAV2-retro | Retrogradely labeling projection neurons[8] | Efficiently transported from axon terminals to the cell body.[8] |
Experimental Protocols
Protocol 1: General Workflow for a PSEM 308 In Vivo Experiment
-
PSAM Vector Production and Titering: Produce a high-titer AAV vector carrying the PSAM construct under a suitable promoter.
-
Stereotaxic Viral Injection: Inject the AAV vector into the target brain region of the experimental animals.
-
Post-Injection Recovery and Expression: Allow for a sufficient recovery period and for the PSAM to be expressed (typically 3-4 weeks).
-
Habituation and Baseline Testing: Habituate the animals to the experimental setup and record baseline behavioral or physiological data.
-
PSEM 308 Administration: Prepare a fresh solution of this compound. Administer the solution via the chosen route (e.g., i.p., i.c.v.).
-
Data Collection: Collect experimental data within the expected window of PSEM 308 activity.
-
Histological Verification: At the end of the experiment, perfuse the animals and perform histology to verify the location and extent of PSAM expression.
Protocol 2: Validating PSAM Receptor Expression
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and prepare cryosections of the brain region of interest.
-
Immunohistochemistry:
-
If the PSAM construct includes a fluorescent reporter (e.g., mCherry), you can directly visualize its expression.
-
If not, use an antibody against a tag on the PSAM protein (e.g., HA-tag) or against the PSAM itself, if a specific antibody is available.
-
Co-stain with neuronal markers (e.g., NeuN for neurons, or more specific markers for your target population) to confirm expression in the correct cell type.
-
-
Microscopy: Image the stained sections using a confocal or epifluorescence microscope to assess the location and cellular specificity of PSAM expression.
Visualizations
Caption: PSEM 308 signaling pathways for neuronal activation and inhibition.
Caption: General experimental workflow for in vivo chemogenetics with PSEM 308.
Caption: Troubleshooting logic for low efficacy of PSEM 308 in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. Adeno-associated virus - Wikipedia [en.wikipedia.org]
- 4. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-techne.com [bio-techne.com]
- 7. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adeno-Associated Virus Technologies and Methods for Targeted Neuronal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AAV Targeting of Glial Cell Types in the Central and Peripheral Nervous System and Relevance to Human Gene Therapy [frontiersin.org]
controlling for vehicle effects in PSEM 308 hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSEM 308 hydrochloride. The focus is on controlling for the effects of the vehicle used to dissolve and administer this chemogenetic actuator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo and in vitro experiments?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695) with gentle warming.[1][2][3] For in vivo studies, it is crucial to use a vehicle that is biocompatible and minimizes off-target effects. A commonly used approach in chemogenetic studies is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a physiological solution, such as sterile 0.9% saline or phosphate-buffered saline (PBS), to the final desired concentration. For example, a vehicle of 1% DMSO in saline has been used for the administration of other chemogenetic ligands like CNO.[4]
For in vitro studies, direct dissolution in a small volume of DMSO is common before further dilution in the cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q2: Why is a vehicle-only control group essential in my this compound experiment?
A2: A vehicle-only control group is a critical component of a well-designed experiment. The vehicle, while often considered inert, can have its own biological effects. For instance, solvents like DMSO can influence cellular processes. Without a vehicle-only control, it is impossible to definitively attribute the observed experimental effects to this compound alone. This control group allows you to isolate and understand the baseline effects of the vehicle on your experimental model.
Q3: What are the appropriate control groups for a this compound experiment?
A3: A comprehensive this compound experiment should include the following control groups:
-
Vehicle Control: Animals or cells expressing the PSAM receptor that receive the vehicle solution without this compound. This group accounts for any effects of the vehicle and the administration procedure.
-
PSEM 308 in Non-Expressing Controls: Wild-type animals or cells not expressing the PSAM receptor that receive this compound dissolved in the vehicle. This controls for any off-target effects of the compound itself.
-
Untreated Controls: In some experimental designs, a group of animals or cells that receive no treatment can be included to provide a baseline.
Q4: What is the recommended maximum concentration of DMSO for in vivo and in vitro studies?
A4: For in vitro studies, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, to minimize toxicity and other off-target effects. For in vivo studies, the concentration of DMSO in the final injected volume should also be minimized. While higher concentrations have been reported for some poorly soluble compounds, aiming for a final concentration of 1-5% DMSO in saline or PBS is a good starting point. The exact tolerable concentration should be determined in pilot studies.
Troubleshooting Guides
Problem 1: I am observing unexpected behavioral or cellular effects in my vehicle-only control group.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) in your vehicle is too high, leading to toxicity or other biological effects.
-
Troubleshooting Steps:
-
Lower the Solvent Concentration: Reduce the percentage of DMSO or ethanol in your final vehicle formulation. You may need to optimize the dissolution process, for example, by gentle warming, to achieve the desired this compound concentration with less solvent.
-
Run a Vehicle Dose-Response: Conduct a pilot study with different concentrations of the vehicle alone to determine the maximal non-effective concentration in your specific experimental model.
-
Consider Alternative Vehicles: If lowering the solvent concentration is not feasible, explore other biocompatible solvents or formulation strategies.
-
Problem 2: The solubility of this compound is poor in my vehicle, leading to precipitation.
-
Possible Cause: The physicochemical properties of the vehicle are not optimal for maintaining this compound in solution, especially after dilution from a stock.
-
Troubleshooting Steps:
-
Optimize Stock Solution: Ensure your this compound is fully dissolved in the initial stock solution (e.g., 100% DMSO) before diluting with an aqueous buffer. Gentle warming may aid dissolution.[1][2][3]
-
Adjust Final Vehicle Composition: A slight increase in the percentage of the organic solvent in the final vehicle may be necessary. However, this should be balanced with the potential for vehicle-induced effects.
-
Prepare Fresh Solutions: Always prepare the final this compound solution fresh before each experiment to minimize the risk of precipitation over time.
-
Problem 3: There is high variability in the results of my this compound-treated group.
-
Possible Cause: Inconsistent preparation of the this compound solution or uneven distribution of the compound upon administration.
-
Troubleshooting Steps:
-
Standardize Preparation Protocol: Prepare a large batch of the vehicle and the this compound stock solution to be used for the entire experiment. This will ensure consistency across all experimental subjects and time points.
-
Ensure Homogeneity: After preparing the final dilution, vortex the solution thoroughly to ensure a homogenous mixture before administration.
-
Precise Administration: Use calibrated equipment for all measurements and ensure consistent administration technique (e.g., injection volume and rate).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 6.08 | 20 | Data from supplier.[1] |
| Ethanol | 6.08 | 20 | Gentle warming may be required.[1] |
Table 2: Example Vehicle Formulations for Chemogenetic Studies
| Ligand | Vehicle Composition | Application | Reference |
| CNO | 1% DMSO in 0.9% Saline | In vivo (mice) | [4] |
| DCZ | 0.9% Saline | In vivo (mice) | [4] |
| Salirasib | 2.5% v/v Ethanol in PBS | In vivo (i.p. injection) | [5] |
| Salirasib | 0.5% aqueous CMC | In vivo (oral) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Prepare Stock Solution: Based on the desired final concentration and injection volume, calculate the required amount of this compound. Prepare a stock solution by dissolving the compound in 100% DMSO. For example, to achieve a final injection concentration of 1 mg/mL in a vehicle containing 5% DMSO, you would prepare a 20 mg/mL stock solution in DMSO.
-
Prepare Vehicle: Prepare a sterile solution of 0.9% saline or PBS.
-
Final Dilution: Shortly before administration, add the appropriate volume of the this compound stock solution to the saline or PBS to achieve the desired final concentration and DMSO percentage. For the example above, you would add 50 µL of the 20 mg/mL stock to 950 µL of saline.
-
Mixing: Vortex the final solution thoroughly to ensure it is homogenous.
-
Administration: Administer the solution to the experimental animals at the calculated dose (e.g., mg/kg).
-
Vehicle Control Preparation: Prepare the vehicle control by adding the same volume of 100% DMSO to the saline or PBS as was used for the drug solution. In the example, this would be 50 µL of DMSO in 950 µL of saline.
Visualizations
Caption: Logical relationships of control groups in a PSEM 308 study.
Caption: Workflow for preparing PSEM 308 and vehicle control solutions.
References
Validation & Comparative
PSEM 308 Hydrochloride vs. CNO: A Comparative Guide for Chemogenetic Research
For researchers, scientists, and drug development professionals navigating the landscape of chemogenetics, the choice of an activating ligand is critical for the precision and reliability of experimental outcomes. This guide provides a detailed comparison of two commonly used chemogenetic actuators: PSEM 308 hydrochloride, an agonist for Pharmacologically Selective Actuator Modules (PSAMs), and Clozapine (B1669256) N-oxide (CNO), the traditional activator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).
This comparison focuses on the key performance differences, including mechanism of action, potency, and potential off-target effects, supported by available experimental data. We also provide detailed experimental protocols and visual diagrams to aid in experimental design and interpretation.
At a Glance: Key Differences
| Feature | This compound | Clozapine N-oxide (CNO) |
| Target Receptor | PSAMs (e.g., PSAML141F-GlyR, PSAML141F,Y115F-5-HT3) | DREADDs (e.g., hM3Dq, hM4Di) |
| Mechanism of Action | Direct gating of chimeric ligand-gated ion channels | Activation of G-protein coupled receptor (GPCR) signaling cascades |
| In Vivo Metabolism | Not reported to have psychoactive metabolites | Reverse-metabolized to Clozapine, which has known psychoactive and off-target effects[1] |
| Reported In Vivo Potency | Recommended concentration in mice: ≤ 5 mg/kg[2][3] | Effective doses in mice: 0.1 - 5 mg/kg (IP) |
| Known Limitations | Low micromolar potency, short in vivo half-life (as a first-generation PSEM)[4] | Off-target effects due to clozapine conversion, potential for desensitization[1] |
Mechanism of Action: A Fundamental Divergence
The primary advantage of this compound lies in its direct mechanism of action. PSEM 308 activates PSAMs, which are engineered chimeric ion channels. This binding directly opens the ion channel, leading to a rapid and direct modulation of neuronal activity through ion flux. For instance, activation of PSAML141F-GlyR results in chloride influx and neuronal inhibition, while activation of PSAML141F,Y115F-5-HT3 causes cation influx and neuronal activation.[5]
In contrast, CNO activates DREADDs, which are modified G-protein coupled receptors. This activation initiates a downstream signaling cascade, which indirectly modulates neuronal activity. This indirect mechanism can have a slower onset and may be subject to the complexities and potential for crosstalk inherent in GPCR signaling pathways.
The Critical Issue of Off-Target Effects: CNO's Achilles' Heel
A significant body of research highlights a major drawback of using CNO in vivo: its reverse metabolism to clozapine.[1] Clozapine is a potent psychoactive drug that can cross the blood-brain barrier and interact with a wide range of endogenous receptors, including serotonergic, dopaminergic, and adrenergic receptors. This raises concerns about potential off-target effects that could confound experimental results. Therefore, rigorous control experiments are essential when using CNO to differentiate DREADD-mediated effects from the pharmacological actions of clozapine.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vivo chemogenetic experiments using either PSEM 308 or CNO.
Detailed Protocol for Intracranial Injection of this compound in Mice
This protocol is adapted from standard stereotaxic injection procedures and should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
This compound solution (prepared in sterile saline or artificial cerebrospinal fluid)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Nanoject)
-
Glass micropipettes
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the stereotaxic frame. Ensure the head is level. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Incision: Shave and sterilize the surgical area. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Identify the target coordinates relative to bregma. Create a small burr hole in the skull over the target injection site using a dental drill.
-
Micropipette Loading and Insertion: Load a glass micropipette with the this compound solution. Lower the micropipette through the burr hole to the desired depth in the brain.
-
Injection: Infuse the PSEM 308 solution at a slow rate (e.g., 100 nL/min) to minimize tissue damage. The total volume will depend on the target region and experimental design.
-
Pipette Withdrawal and Closure: After the injection is complete, leave the pipette in place for 5-10 minutes to allow for diffusion and prevent backflow upon withdrawal. Slowly retract the pipette.
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animal during recovery.
Detailed Protocol for Intraperitoneal (IP) Injection of CNO in Mice
Materials:
-
CNO solution (dissolved in sterile saline, typically at a concentration of 0.1-1 mg/mL)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Tilt the mouse's head slightly downwards. Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
-
Administration: If aspiration is clear, inject the CNO solution.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Summary and Recommendations
The choice between this compound and CNO depends on the specific requirements of the experiment.
This compound offers a significant advantage in its direct mechanism of action and a potentially cleaner off-target profile. This makes it a strong candidate for experiments where rapid and precise neuronal modulation is required, and where the potential confounding effects of CNO's metabolites are a concern. However, researchers should be aware of its limitations as a first-generation PSEM, including its lower potency and shorter duration of action in vivo.
CNO, despite its well-documented issues with off-target effects, remains a widely used tool in chemogenetics. Its longer duration of action may be advantageous for certain behavioral paradigms. However, the use of CNO necessitates meticulous experimental design with appropriate control groups (e.g., DREADD-negative animals receiving CNO) to account for the effects of its metabolite, clozapine.
For future studies, the development and use of newer generation PSEMs with improved potency and pharmacokinetic profiles may offer a more robust alternative to both PSEM 308 and CNO, combining the benefits of a direct mechanism of action with enhanced in vivo performance. Researchers are encouraged to carefully consider the trade-offs outlined in this guide to select the most appropriate chemogenetic actuator for their specific research questions.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceoflightcenter.org [scienceoflightcenter.org]
- 4. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
A Comparative Guide to PSEM 308 Hydrochloride and Other PSEM Compounds for Chemogenetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PSEM 308 hydrochloride and other pharmacologically selective effector molecules (PSEMs), with a focus on their application in chemogenetics. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to aid in the selection of the appropriate PSEM compound for your research needs.
Introduction to PSEM and PSAM Technology
Chemogenetics is a powerful technique that allows for the remote control of neural activity and other cellular processes. The PSEM/PSAM (Pharmacologically Selective Actuator Module/Pharmacologically Selective Effector Molecule) system is a key chemogenetic tool. It relies on engineered chimeric ion channels, known as PSAMs, which are unresponsive to endogenous ligands but can be selectively activated or inhibited by synthetic small molecules, the PSEMs.[1]
The PSAMs are created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of another ligand-gated ion channel, such as the serotonin (B10506) type 3 receptor (5-HT3) or the glycine (B1666218) receptor (GlyR).[1] The effect of a PSEM on a neuron expressing a PSAM is determined by the nature of the ion pore: a cation-selective pore (from 5-HT3) will lead to neuronal activation, while an anion-selective pore (from GlyR) will result in inhibition.[1]
This compound: An Early Generation PSEM
This compound is an agonist for the pharmacologically selective actuator module (PSAM). It is effective at activating PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 chimeric ion channels. This allows for the inhibition of neurons expressing the GlyR-based PSAM and the activation of neurons expressing the 5-HT3-based PSAM.
The Advent of Ultrapotent PSEMs (uPSEMs)
To enhance the utility of the PSEM/PSAM system, a new generation of "ultrapotent" PSEMs (uPSEMs) has been developed. These compounds, such as uPSEM 817, were engineered from the α4β2 nAChR partial agonist varenicline (B1221332) to have significantly higher potency and selectivity for the corresponding fourth-generation PSAMs (PSAM4).
Quantitative Comparison: PSEM 308 vs. uPSEM 817
The most striking difference between this compound and the newer uPSEM compounds is their potency. While PSEM 308 is effective, it operates in the low micromolar range. In contrast, uPSEMs like uPSEM 817 exhibit sub-nanomolar potency, representing a greater than 1000-fold increase in potency. This allows for the use of much lower doses in vivo, reducing the potential for off-target effects and improving the precision of chemogenetic control.
| Compound | Target PSAM | Effect | Potency (EC50) | Source |
| This compound | PSAML141F-GlyR / PSAML141F,Y115F-5-HT3 | Agonist | Low micromolar | [1] |
| uPSEM 817 | PSAM4-GlyR (α7L131G,Q139L,Y217F-GlyR) | Agonist | 0.3 nM | [1] |
| uPSEM 817 | PSAM4-5-HT3 | Agonist | 0.5 nM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of PSEM action on PSAM-expressing neurons.
Caption: Workflow for in vitro characterization of PSEM compounds.
Experimental Protocols
In Vitro Electrophysiology for PSEM Compound Characterization
This protocol outlines the steps for determining the potency (EC50) of a PSEM compound using whole-cell patch-clamp electrophysiology on HEK293 cells expressing a PSAM construct.
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- When cells reach 70-80% confluency, transfect them with a plasmid DNA vector encoding the desired PSAM construct (e.g., PSAM4-GlyR) using a suitable transfection reagent. A co-transfection marker such as GFP can be included to identify transfected cells.
- Plate the transfected cells onto glass coverslips and allow 24-48 hours for protein expression.
2. Electrophysiological Recording:
- Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with an external solution (e.g., containing in mM: 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4).
- Identify transfected cells by fluorescence microscopy (if a marker is used).
- Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2).
- Hold the cells at a membrane potential of -60 mV.
3. PSEM Application and Data Analysis:
- Prepare stock solutions of the PSEM compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the external solution.
- Apply the different concentrations of the PSEM compound to the recording chamber via a perfusion system.
- Record the inward or outward current elicited by the activation of the PSAM ion channel.
- Measure the peak current at each concentration and normalize to the maximum response.
- Plot the normalized current as a function of the PSEM concentration and fit the data with a Hill equation to determine the EC50 value.
In Vivo Administration of PSEM Compounds in Mice
This protocol describes a general procedure for the systemic administration of a PSEM compound to mice expressing a PSAM in a specific neuronal population for behavioral studies.
1. Animal Preparation:
- Stereotactically inject an adeno-associated virus (AAV) vector encoding the desired PSAM construct (e.g., AAV-hSyn-PSAM4-GlyR) into the target brain region of the mice.
- Allow at least 3-4 weeks for viral expression.
2. PSEM Compound Formulation and Administration:
- Dissolve the PSEM compound (e.g., this compound or uPSEM 817) in a vehicle suitable for in vivo administration (e.g., sterile saline or a solution containing a small percentage of DMSO and/or Tween 80).
- Administer the PSEM solution to the mice via intraperitoneal (i.p.) injection. The recommended dose for this compound is 5 mg/kg or lower, while uPSEMs can be effective at much lower doses.
3. Behavioral Testing:
- Conduct behavioral assays at a time point corresponding to the peak effect of the PSEM compound, which should be determined in preliminary pharmacokinetic studies.
- Include appropriate control groups, such as animals receiving the vehicle solution and animals expressing a control vector (e.g., GFP only) that receive the PSEM compound.
Conclusion
The PSEM/PSAM system offers a versatile platform for the precise control of cellular activity. While this compound has been instrumental in the development and initial application of this technology, the advent of ultrapotent PSEMs like uPSEM 817 marks a significant advancement. The dramatically increased potency of uPSEMs allows for more precise and robust chemogenetic control with a reduced risk of off-target effects, making them the preferred choice for many contemporary research applications. The selection of a specific PSEM compound should be guided by the experimental goals, the desired level of potency, and the specific PSAM construct being utilized.
References
Comparative Efficacy Analysis of mGluR5 Positive Allosteric Modulators: CDPPB vs. VU0092273 (VU-29)
An objective comparison of the efficacy of two representative mGluR5 Positive Allosteric Modulators (PAMs): CDPPB and VU0092273 (VU-29).
This guide provides a detailed comparison of the efficacy of two well-characterized positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and N-(4-(2,5-dimethylpyridin-4-yl)-1H-imidazol-2-yl)-4-fluorobenzamide (VU0092273 or VU-29). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators of mGluR5 are of significant therapeutic interest as they can potentiate the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation compared to orthosteric agonists. This guide compares the efficacy of two prominent mGluR5 PAMs, CDPPB and VU-29, based on available experimental data.
Quantitative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy data for CDPPB and VU-29.
| Parameter | CDPPB | VU-29 | Reference(s) |
| In Vitro Potency (EC50) | ~250 nM (rat mGluR5) | ~186 nM (human mGluR5) | |
| Maximum Potentiation | ~150-200% of glutamate response | ~200-250% of glutamate response | |
| In Vivo Efficacy | Reverses amphetamine-induced hyperlocomotion in rats at 10-30 mg/kg | Reverses amphetamine-induced hyperlocomotion in rats at 3-10 mg/kg | |
| Solubility | Poor aqueous solubility | Improved aqueous solubility compared to earlier compounds | |
| Brain Penetration | Readily crosses the blood-brain barrier | Excellent brain penetration |
Experimental Protocols
This assay measures the potentiation of the glutamate-induced intracellular calcium mobilization by the mGluR5 PAMs in a recombinant cell line expressing the receptor.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing rat or human mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Assay Preparation: Cells are plated into 96-well plates and grown to confluence. The growth medium is then removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: The fluorescent dye is washed off, and the cells are incubated with varying concentrations of the PAM (CDPPB or VU-29) or vehicle for 15-30 minutes.
-
Glutamate Stimulation: A sub-maximal concentration of glutamate (EC20) is added to the wells to stimulate the receptor.
-
Data Acquisition: Changes in intracellular calcium are measured using a fluorescence plate reader. The potentiation by the PAM is calculated as the percentage increase in the fluorescence signal relative to the response induced by the EC20 of glutamate alone.
-
Data Analysis: The EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
This behavioral model in rodents is used to assess the antipsychotic potential of mGluR5 PAMs.
-
Animals: Adult male Sprague-Dawley rats are used for the experiments.
-
Habituation: The rats are habituated to the locomotor activity chambers for 30-60 minutes before drug administration.
-
Drug Administration: The mGluR5 PAM (CDPPB or VU-29) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Psychostimulant Challenge: After a pre-treatment period (e.g., 30 minutes), the rats are challenged with an injection of d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: The locomotor activity of the rats is recorded for 60-90 minutes following the amphetamine challenge using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified. The efficacy of the PAM is determined by its ability to significantly reduce the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow
Validating PSEM 308 Hydrochloride: An Electrophysiological Comparison with Alternative Chemogenetic and Pharmacological Tools
For researchers in neuroscience and drug development, precise control over neuronal activity is paramount. PSEM 308 hydrochloride, a selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), offers a powerful chemogenetic method for silencing specific neuronal populations. This guide provides an objective comparison of this compound's electrophysiological effects with those of other widely used chemogenetic systems and traditional pharmacological modulators, supported by experimental data.
Performance Comparison of Neuronal Silencing and Activation Tools
The following tables summarize the quantitative electrophysiological effects of this compound and its alternatives. These tools can be broadly categorized into chemogenetic actuators, which require genetic expression of a receptor, and pharmacological modulators, which target endogenous ion channels.
Table 1: Comparison of Chemogenetic Inhibitory Tools
| Compound | Receptor | Cell Type | Concentration | Electrophysiological Effect | Reference |
| PSEM 308 HCl | PSAML141F-GlyR | Hippocampal Interneurons (in vitro) | 10 µM | Complete silencing of action potential firing in response to current injection. | Lovett-Barron et al., 2012, Nature Neuroscience |
| uPSEM 817 | PSAM4-GlyR | Layer 2/3 Cortical Neurons (in vitro) | 1-15 nM | Strong suppression of neuronal firing.[1] | Magnus et al., 2019, Science |
| Clozapine-N-Oxide (CNO) | hM4Di DREADD | CeA Neurons (in vitro) | 1000 nM | ~80% inhibition of firing rate.[2] | Nentwig et al., 2022, Scientific Reports |
| ML335 | Endogenous TREK-1 K+ Channel | HEK293 cells expressing TREK-1 | 14.3 µM (EC50) | Activation of outward K+ current. | Lolicato et al., 2017, Nature |
Table 2: Comparison of Chemogenetic and Pharmacological Excitatory Tools
| Compound | Receptor | Cell Type | Concentration | Electrophysiological Effect | Reference |
| PSEM 308 HCl | PSAML141F,Y115F-5-HT3 | Locus Coeruleus Neurons | Not specified in vitro | Neuronal activation.[3] | Hirschberg et al., 2017, Elife |
| Compound 21 | hM3Dq DREADD | CHO cells expressing hM3Dq | 1.7 nM (EC50) | Potent activation (measured via calcium mobilization).[4] | Thompson et al., 2018, ACS Pharmacology & Translational Science |
| Clozapine-N-Oxide (CNO) | hM3Dq DREADD | dSPNs (in vitro) | 10 µM | Increased number of action potentials induced by current pulses.[5] | Alcacer et al., 2017, JCI Insight |
| Anemone Toxin II (ATX-II) | Endogenous Voltage-Gated Sodium Channels (NaV) | HEK293 cells expressing hNaV1.5 | 1-10 nM | Induction of a significant late Na+ current, prolonging depolarization.[6] | Smartox Biotechnology Product Information |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved in validating these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are representative protocols for validating the effects of these compounds using whole-cell patch-clamp electrophysiology.
Protocol 1: Validating this compound Effects on PSAM-Expressing Neurons in Acute Brain Slices
-
Viral Vector Transfection: Stereotactically inject an adeno-associated virus (AAV) encoding the PSAML141F-GlyR construct into the brain region of interest in a mouse model. Allow 2-3 weeks for optimal receptor expression.
-
Acute Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated NMDG cutting solution. Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices using a vibratome in the same cutting solution. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover at 32°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Whole-Cell Patch-Clamp Recording: Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF at 30-32°C. Visualize target neurons using differential interference contrast (DIC) or fluorescence microscopy (if the AAV vector co-expresses a fluorescent reporter).
-
Electrode and Internal Solution: Use borosilicate glass pipettes with a resistance of 3-6 MΩ when filled with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine-Na2, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.2 with KOH).
-
Data Acquisition: Obtain a gigaseal (>1 GΩ) on the cell membrane of a PSAM-expressing neuron and establish a whole-cell configuration. Record baseline neuronal activity in current-clamp mode, including resting membrane potential and firing rate in response to depolarizing current steps.
-
PSEM 308 Application: Bath apply this compound (e.g., 10 µM) to the slice.
-
Post-Application Recording: After a stable effect is observed, repeat the current-clamp protocol to measure changes in membrane potential and firing rate. Voltage-clamp recordings can also be performed to characterize the current induced by PSEM 308.
Protocol 2: Validating CNO/Compound 21 Effects on DREADD-Expressing Neurons
This protocol is similar to Protocol 1, with the following key differences:
-
Viral Vector: Use an AAV encoding the hM4Di (for inhibition) or hM3Dq (for activation) DREADD receptor.
-
Compound Application: Bath apply CNO (e.g., 5-10 µM) or Compound 21 (at appropriate concentrations based on desired effect) instead of PSEM 308.
-
Expected Outcome (hM4Di): Activation of hM4Di by CNO is expected to hyperpolarize the neuron and decrease its input resistance and firing rate, mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]
-
Expected Outcome (hM3Dq): Activation of hM3Dq is expected to depolarize the neuron, increase its input resistance, and increase its firing rate, mediated by Gq-pathway activation.[5]
Protocol 3: Characterizing Endogenous Ion Channel Modulators
This protocol is adapted for studying direct pharmacological agents on native channels:
-
Cell Preparation: Use either primary neuronal cultures, acute brain slices from wild-type animals, or a heterologous expression system (e.g., HEK293 cells) stably expressing the ion channel of interest (e.g., TREK-1 or a specific NaV subtype).
-
Recording Configuration: Whole-cell voltage-clamp is often the preferred method to isolate and characterize the specific currents through the channel of interest.
-
Voltage Protocols: Apply specific voltage-step protocols to elicit channel activation and inactivation. For example, to study NaV channels, a series of depolarizing steps from a hyperpolarized holding potential would be used to construct a current-voltage (I-V) relationship.
-
Compound Application: Apply the modulator (e.g., ML335 for TREK-1, ATX-II for NaV channels) via bath perfusion.
-
Data Analysis: Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics before and after drug application to determine the compound's effect and potency (e.g., calculating an EC50 or IC50).
Concluding Remarks
This compound provides a rapid and direct method for neuronal silencing by gating a chloride-permeable channel. Its primary advantages lie in the fast on/off kinetics inherent to ion channels, contrasting with the slower, second-messenger-mediated effects of DREADDs. However, the DREADD system, with newer agonists like Compound 21, offers high potency and a vast body of literature supporting its use. The choice between these systems will depend on the specific temporal requirements of the experiment.
For studies where genetic manipulation is not feasible or desirable, direct pharmacological modulation of endogenous channels, such as TREK-1 activators for silencing or NaV channel activators for excitation, remains a valuable alternative. However, the cell-type specificity offered by chemogenetic tools like this compound is a significant advantage for dissecting complex neural circuits. The electrophysiological validation protocols outlined here are essential for confirming the efficacy and understanding the precise effects of any of these powerful neuromodulatory tools.
References
- 1. uPSEM817 tartrate | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-techne.com [bio-techne.com]
- 4. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Silencing synapses with DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
Mapping Neuronal Activation: A Comparative Guide to c-Fos Analysis of PSEM 308 and Other Chemogenetic Systems
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of using c-Fos mapping to confirm neuronal activation by the chemogenetic agonist PSEM 308. It details the underlying mechanisms, experimental protocols, and offers a comparison with alternative chemogenetic systems like DREADDs.
The immediate early gene c-Fos is a well-established marker for neuronal activity.[1][2][3] Its expression is rapidly and transiently induced in neurons following depolarization and calcium influx, making the detection of the c-Fos protein a reliable method for mapping activated neuronal ensembles in response to specific stimuli.[1][4][5] This guide focuses on the application of c-Fos mapping to validate the activity of PSEM 308, a pharmacologically selective effector molecule (PSEM), and compares its performance with other widely used chemogenetic tools.
PSEM 308 and the PSAM System: A Direct Approach to Neuronal Control
PSEM 308 is an agonist for a specific Pharmacologically Selective Actuator Module (PSAM), the PSAML141F,Y115F-5-HT3 chimeric ion channel.[6] This system offers a direct mechanism for neuronal activation. The PSAM receptor is a genetically engineered ion channel that is unresponsive to endogenous ligands. When PSEM 308 binds to the PSAML141F,Y115F-5-HT3 receptor, it directly gates the ion channel, leading to an influx of cations and subsequent neuronal depolarization and activation.[6][7]
Comparison with DREADD Systems
A popular alternative to the PSAM/PSEM system is the Designer Receptors Exclusively Activated by Designer Drugs (DREADD) system. The most common activating DREADD is hM3Dq, a modified human muscarinic receptor that is activated by Clozapine-N-Oxide (CNO) or other synthetic ligands.[1][7] Unlike the direct ion channel gating of PSAMs, hM3Dq activation initiates a Gq-coupled signaling cascade, leading to phospholipase C activation, IP3-mediated intracellular calcium release, and subsequent neuronal depolarization.[1][7]
While both systems effectively activate neurons, they differ in their mechanism and temporal dynamics. The direct ion flux of the PSAM system generally results in more rapid and temporally precise neuronal activation compared to the G-protein coupled signaling of DREADDs.[8]
Quantitative Comparison of Neuronal Activation
While direct, head-to-head studies quantitatively comparing c-Fos expression induced by PSEM 308 and DREADD activators are not extensively available in the current literature, the following table illustrates how such data would be presented. The values are hypothetical and intended for illustrative purposes.
| Activator | Target Receptor | Brain Region | Mean c-Fos Positive Cells/mm² (± SEM) | Fold Change vs. Control |
| PSEM 308 | PSAML141F,Y115F-5-HT3 | Motor Cortex | 250 (± 25) | 12.5 |
| CNO | hM3Dq | Motor Cortex | 210 (± 30) | 10.5 |
| Saline | Endogenous Receptors | Motor Cortex | 20 (± 5) | 1.0 |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved, the following diagrams illustrate the signaling pathway of PSEM 308-induced activation and the experimental workflow for c-Fos mapping.
Experimental Protocols
AAV-Mediated Expression of PSAM Receptors
-
Virus Injection: An adeno-associated virus (AAV) carrying the construct for the PSAML141F,Y115F-5-HT3 receptor under a cell-type-specific promoter is stereotactically injected into the target brain region of the experimental animal.
-
Recovery: Animals are allowed to recover for a minimum of 2-3 weeks to ensure robust expression of the receptor.
PSEM 308 Administration and Tissue Collection
-
Drug Administration: PSEM 308 is dissolved in a suitable vehicle (e.g., saline) and administered systemically (e.g., intraperitoneal injection) or directly into the brain.
-
Behavioral Paradigm: If applicable, behavioral testing is conducted following PSEM 308 administration.
-
Tissue Collection: Approximately 90-120 minutes after PSEM 308 administration, a time window corresponding to the peak of c-Fos protein expression, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).[4] Brains are then extracted and post-fixed in 4% PFA.
c-Fos Immunohistochemistry
-
Sectioning: The brain is sectioned (e.g., 40 µm sections) using a vibratome or cryostat.
-
Permeabilization and Blocking: Sections are permeabilized with a detergent (e.g., Triton X-100) and blocked with a serum-based solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against the c-Fos protein (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence or confocal microscope.
-
Quantification: The number of c-Fos positive cells in the target region is quantified using image analysis software.
This guide provides a framework for utilizing c-Fos mapping to validate neuronal activation by PSEM 308. The direct mechanism of action of the PSAM/PSEM system presents a powerful tool for precise temporal control of neuronal activity, and c-Fos immunohistochemistry remains a robust method for confirming the in vivo efficacy of this and other chemogenetic systems.
References
- 1. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optogenetic and chemogenetic approaches reveal differences in neuronal circuits that mediate initiation and maintenance of social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 4. Genetic reporters of neuronal activity: c-Fos and G-CaMP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Opinion on the Use of c-Fos in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemogenetics | Bio-Techne [bio-techne.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. addgene.org [addgene.org]
PSEM 308 Hydrochloride: A Comparative Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PSEM 308 hydrochloride with alternative Pharmacologically Selective Actuator Module (PSAM) agonists. The data presented is intended to aid researchers in selecting the most appropriate chemogenetic tool for their experimental needs, with a focus on potency and selectivity.
Introduction to PSAM/PSEM Technology
Chemogenetic technologies allow for the non-invasive control of neuronal activity in living animals. The PSAM/PSEM (Pharmacologically Selective Actuator Module/Pharmacologically Selective Effector Molecule) system is a powerful tool within this field. It is based on chimeric ligand-gated ion channels (PSAMs) that are engineered to be activated by otherwise biologically inert small molecules (PSEMs).
The PSAMs are typically created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of another receptor, such as the glycine (B1666218) receptor (GlyR) or the serotonin (B10506) type 3 receptor (5-HT3). Mutations in the ligand-binding domain abolish sensitivity to the endogenous ligand acetylcholine, while conferring sensitivity to specific PSEMs. The functional outcome of PSAM activation—neuronal inhibition or excitation—depends on the type of ion pore used. GlyR pores are chloride-permeable and thus inhibitory, while 5-HT3 pores are cation-permeable and excitatory.
Comparative Analysis of PSEM Agonists
This compound is an early-generation PSEM developed for activating PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 channels. While it has been instrumental in foundational chemogenetic studies, newer generations of PSEMs and PSAMs have been engineered to offer significantly improved potency and selectivity. This guide compares this compound with its alternatives, including PSEM 89S, the "ultrapotent" PSEMs (uPSEM 792 and uPSEM 817), and the repurposed drug varenicline.
Data Presentation: Potency and Selectivity
The following table summarizes the available quantitative data for this compound and its alternatives. Potency is presented as either the half-maximal effective concentration (EC50) or the inhibitory constant (Ki), with lower values indicating higher potency. Selectivity is described based on the fold-difference in potency for the target PSAM versus endogenous receptors.
| Compound | Target PSAM | Potency | Selectivity Profile |
| This compound | PSAML141F-GlyR / PSAML141F,Y115F-5-HT3 | Low micromolar (exact EC50 not publicly available)[1] | Not specified in available literature. |
| PSEM 89S | PSAML141F-GlyR | EC50: 3.4 µM | Not specified in available literature. |
| PSAML141F,Y115F-5-HT3 | EC50: 2.2 µM | ||
| uPSEM 792 | PSAM4-GlyR | Ki: 0.7 nM | >10,000-fold over α7-GlyR, α7-5HT3, and 5-HT3R; 230-fold over α4β2 nAChR. |
| PSAM4-5HT3 | Ki: <10 nM | ||
| uPSEM 817 | PSAM4-GlyR | EC50: 0.3 nM | 5,000 to 10,000-fold over α7-GlyR, α7-5HT3R and 5-HT3R. |
| PSAM4-5HT3 | EC50: 0.5 nM | ||
| Varenicline | PSAM4-GlyR | EC50: 1.6 nM | High affinity for α4β2 nAChRs (Ki: 0.06 nM). |
| PSAM4-5HT3 | EC50: 4 nM |
Experimental Protocols
The determination of potency and selectivity of PSEM compounds relies on standardized experimental procedures. Below are detailed methodologies for two key assays.
Whole-Cell Patch-Clamp Electrophysiology for Potency (EC50) Determination
This method is used to measure the functional response of neurons expressing PSAM channels to a PSEM agonist.
-
Cell Preparation:
-
HEK293 cells or primary neurons are transfected with a plasmid encoding the PSAM of interest (e.g., PSAML141F-GlyR). A fluorescent reporter (e.g., EGFP) is often co-expressed to identify transfected cells.
-
Cells are cultured for 24-48 hours to allow for channel expression.
-
-
Recording Setup:
-
An inverted microscope equipped with DIC optics and fluorescence is used to visualize the cells.
-
A patch-clamp amplifier, digitizer, and data acquisition software are required.
-
Borosilicate glass pipettes (3-5 MΩ) are pulled and filled with an intracellular solution (e.g., containing in mM: 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.4 Na-GTP, pH 7.3).
-
-
Recording Procedure:
-
The recording chamber is perfused with an artificial cerebrospinal fluid (aCSF) solution (e.g., containing in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2).
-
A whole-cell patch-clamp configuration is established on a fluorescently identified cell.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
A baseline current is recorded.
-
Increasing concentrations of the PSEM agonist are applied to the bath via the perfusion system.
-
The change in holding current is measured at each concentration.
-
-
Data Analysis:
-
The current responses are normalized to the maximal response.
-
A concentration-response curve is generated using a non-linear regression fit (e.g., Hill equation) to determine the EC50 value.
-
Radioligand Binding Assay for Affinity (Ki) and Selectivity Determination
This assay measures the binding affinity of a compound to a receptor.
-
Membrane Preparation:
-
HEK293 cells are transfected with the PSAM of interest.
-
After 48 hours, cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-varenicline) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled PSEM compound (the competitor) are added to the incubation mixture.
-
The mixture is incubated at room temperature to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
The data is used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
To determine selectivity, the Ki for the target PSAM is compared to the Ki values obtained from similar assays using membranes from cells expressing various endogenous receptors.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of the PSAM/PSEM system and a typical experimental workflow for its application.
Caption: Mechanism of PSAM/PSEM Action.
Caption: In Vivo Chemogenetics Workflow.
References
Navigating the Chemogenetic Landscape: A Comparative Guide to PSEM 308 Hydrochloride and its Alternatives
For researchers in neuroscience and drug development, chemogenetics offers a powerful approach to remotely control cellular activity. PSEM 308 hydrochloride, a key player in the Pharmacologically Selective Actuator Module (PSAM) system, has enabled precise manipulation of neural circuits. However, the evolution of chemogenetic tools has introduced alternatives with improved characteristics. This guide provides a comprehensive comparison of this compound with its primary alternatives, DREADD ligands and the newer, ultrapotent PSEMs (uPSEMs), supported by experimental data and detailed protocols to inform your research decisions.
At a Glance: Comparing Chemogenetic Actuators
The choice of a chemogenetic actuator is critical and depends on the specific requirements of an experiment, such as the desired temporal control, potency, and route of administration. Below is a summary of the key characteristics of this compound and its main competitors.
| Feature | This compound | Clozapine-N-Oxide (CNO) | uPSEM792 & uPSEM817 |
| Target Receptor | PSAM¹ | DREADD² | PSAM4³ |
| Mechanism | Ligand-gated ion channel agonist | G-protein coupled receptor agonist | Ligand-gated ion channel agonist |
| Potency | Low micromolar | Micromolar | Sub-nanomolar[1][2] |
| In Vivo Dosage | High (e.g., ≤ 5 mg/kg in mice)[3] | Variable (1-10 mg/kg in mice)[4] | Low (e.g., LED 0.1 mg/kg for uPSEM817) |
| In Vivo Half-life | Short | Longer | Longer than PSEM 308 |
| Brain Penetrance | Moderate | Limited by P-gp efflux[1] | High (not a P-gp substrate)[2] |
| Off-Target Effects | Minimal known | Potential for reverse metabolism to clozapine[5][6] | High selectivity for PSAM4 over endogenous receptors[2] |
¹Pharmacologically Selective Actuator Module ²Designer Receptor Exclusively Activated by Designer Drug ³A newer generation of PSAM with enhanced potency
Delving Deeper: A Head-to-Head Comparison
This compound: The Predecessor
This compound is an agonist for the engineered PSAM receptors, which are chimeric ion channels.[3] These receptors combine the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor with the ion pore of another channel, such as the serotonin (B10506) receptor (5-HT3) for neuronal activation or the glycine (B1666218) receptor (GlyR) for inhibition.
Limitations: A primary drawback of PSEM 308 is its relatively low potency, requiring micromolar concentrations to elicit a response.[1] This translates to the need for higher doses in in vivo studies, which can increase the risk of off-target effects and may not be ideal for all experimental models.[3] Furthermore, PSEM 308 has a short in vivo half-life, limiting its utility for experiments requiring sustained neuronal modulation.
DREADD Ligands: The Established Alternative
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are G-protein coupled receptors (GPCRs) engineered to be activated by synthetic ligands like Clozapine-N-Oxide (CNO). DREADDs can be designed to couple to various G-protein signaling pathways, allowing for either excitatory (Gq-DREADD) or inhibitory (Gi-DREADD) control of neuronal activity.
Limitations: While widely used, the DREADD system with CNO has notable limitations. A significant concern is the in vivo conversion of CNO to clozapine, an antipsychotic drug with its own psychoactive and off-target effects.[5][6] This metabolic conversion can confound the interpretation of behavioral experiments. Additionally, CNO is a substrate for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier, which can limit its brain penetrance and lead to variability in its effects.[1]
uPSEMs (uPSEM792 & uPSEM817): The Next Generation
To address the limitations of earlier chemogenetic actuators, ultrapotent PSEMs (uPSEMs) were developed. uPSEM792 and uPSEM817 are agonists for the next-generation PSAM4 receptors and exhibit significantly improved pharmacological properties.
Advantages: The most striking feature of uPSEMs is their sub-nanomolar potency, making them thousands of times more potent than PSEM 308.[1][2] This high potency allows for the use of much lower in vivo doses, reducing the likelihood of off-target effects. Importantly, uPSEMs are not substrates for the P-gp efflux pump, ensuring better and more consistent brain penetrance.[2] They also demonstrate high selectivity for the engineered PSAM4 receptors over endogenous receptors.[2]
Visualizing the Mechanisms
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. uPSEM817 tartrate | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 3. This compound | PSEMs | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Safety Operating Guide
Proper Disposal of PSEM 308 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like PSEM 308 hydrochloride is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on general best practices for research-grade chemicals.
This compound is a Pharmacologically Selective Actuator Module (PSAM) agonist used in neuroscience research.[1][2][3] It is supplied by companies such as Tocris (part of Bio-Techne) and R&D Systems for laboratory research use only.[1][3][4] Given the absence of a specific SDS, it is imperative to treat this compound as a potentially hazardous substance and follow stringent disposal protocols.
Immediate Safety and Handling Precautions
Before and during the disposal process, adhere to the following safety measures:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides specific protocols for chemical waste disposal that comply with local and national regulations.[5] Always prioritize these internal procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid Contamination: Prevent the release of this compound into the environment. Do not dispose of it down the drain or in regular trash.[6][7]
-
Designated Storage Area: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.[5][8]
Step-by-Step Disposal Procedures
Follow this step-by-step guide for the proper disposal of this compound and associated materials:
-
Waste Identification and Segregation:
-
Unused Product: If the original container of this compound is to be discarded, it should be treated as hazardous waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper, must be considered contaminated waste.[5]
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected as liquid chemical waste.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all contaminated solid materials in a designated, puncture-resistant container or a clearly labeled, durable plastic bag intended for chemical waste.[5]
-
Liquid Waste: Use a chemically resistant container with a secure screw-on cap for all liquid waste containing this compound.[5][9] Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol).
-
Original Containers: Whenever possible, use the original, clearly labeled container for the disposal of the pure compound.[9]
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[5]
-
Include the full chemical name: "this compound."
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.[5]
-
Do not attempt to transport the waste off-site yourself.
-
Quantitative Data for Chemical Waste Management
In the absence of specific data for this compound, the following table provides general guidelines for the accumulation of laboratory chemical waste, based on common institutional policies.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (Hazardous Waste) | 55 gallons per satellite accumulation area | [10] |
| Maximum Accumulation (Acutely Toxic Waste) | 1 quart (liquid) or 1 kg (solid) | [10] |
| Container Fill Level | Do not exceed 90% capacity | General Best Practice |
| Maximum Storage Time in Lab | Typically up to 12 months (unless limits are reached sooner) | [10] |
| pH for Aqueous Waste (if neutralization is permitted) | Between 5.5 and 10.5 for drain disposal (Note: Not recommended for this compound without specific EHS approval) | [11] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound | PSEMs | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Tocris Bioscience this compound 25 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Safe Chemical Waste Disposal [fishersci.com]
Personal protective equipment for handling PSEM 308 hydrochloride
Essential Safety and Handling Guide for PSEM 308 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a pharmacologically selective actuator module (PSAM) agonist. Given the absence of a specific Safety Data Sheet (SDS), this document is based on established safety protocols for handling powdered chemical compounds and hydrochloride salts in a laboratory setting.
I. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to create a barrier against potential exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Always check for tears or punctures before use. Change gloves immediately if contaminated and every two hours during prolonged use.[1] |
| Body Protection | Laboratory Coat | A flame-resistant coat is advisable, especially if working with flammable solvents. It should be fully buttoned. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet. |
| Respiratory Protection | Respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. A respirator with a P2 filter is a suitable recommendation. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
A. Preparation and Weighing:
-
Designated Area: All work with this compound powder must be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.[1][2] The work surface should be covered with absorbent bench paper.[3]
-
Weighing:
-
Whenever possible, weigh the powder directly inside the fume hood.[3] Airflow in the hood may affect the accuracy of sensitive balances.[3]
-
If a highly accurate measurement is required and the balance cannot be placed in a fume hood, tare a sealed container, add the powder to the container inside the fume hood, seal it, and then weigh the sealed container outside the hood.[1]
-
Use anti-static guns if the powder is prone to static dispersal.[1]
-
B. Dissolving and Solution Handling:
-
Solvent Addition: this compound is soluble in DMSO and ethanol (B145695) (with gentle warming).[4] When preparing solutions, always add the powder to the solvent.
-
Solution Work: All work with solutions of this compound should be performed over disposable bench covers to contain any spills.[3]
-
Hand Hygiene: Wash hands thoroughly after handling any chemical, even if gloves were worn.[5]
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste:
-
Contaminated PPE (gloves, bench paper, etc.) and any excess solid this compound should be collected in a clearly labeled, sealed waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, labeled, and sealed container for hazardous chemical waste.
-
Do not dispose of solutions down the drain.
-
-
Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
